molecular formula C9H10FNO3 B1441554 4-Fluoro-1-nitro-2-propoxybenzene CAS No. 28987-45-3

4-Fluoro-1-nitro-2-propoxybenzene

Cat. No.: B1441554
CAS No.: 28987-45-3
M. Wt: 199.18 g/mol
InChI Key: WIERVAJLYZESGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-nitro-2-propoxybenzene is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-nitro-2-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-nitro-2-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-nitro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERVAJLYZESGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716520
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-45-3
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-1-nitro-2-propoxybenzene CAS number 28987-45-3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for process chemists and drug development scientists. It prioritizes mechanistic insight, process safety, and regiochemical control.

Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) is a specialized fluorinated aromatic intermediate.[1] It serves as a critical scaffold in the synthesis of lipophilic fluoro-anilines, which are essential pharmacophores in modern kinase inhibitors and protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Its structural value lies in the 2-propoxy motif , which provides steric bulk and lipophilicity, combined with the 4-fluoro substituent , which modulates metabolic stability (blocking metabolic oxidation at the para-position). This guide details the regioselective synthesis, safety protocols, and analytical characterization required to utilize this compound effectively.

Chemical Identity & Physical Properties[2][3]

PropertySpecification
IUPAC Name 4-Fluoro-1-nitro-2-propoxybenzene
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Pale yellow to amber oil (tends to crystallize at low temps)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Boiling Point ~280°C (Predicted); Distillable under high vacuum
Key Impurities 2-Fluoro-1-nitro-4-propoxybenzene (Regioisomer); 2,4-Dipropoxy-1-nitrobenzene (Over-reaction)

Synthetic Route & Regiocontrol

The primary challenge in synthesizing CAS 28987-45-3 is achieving regioselectivity . The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from 2,4-difluoronitrobenzene.

The Regioselectivity Paradox

In 2,4-difluoronitrobenzene, both fluorine atoms are activated by the electron-withdrawing nitro group.

  • C2 (Ortho): Activated by both resonance and strong inductive effects (-I) from the adjacent nitro group.

  • C4 (Para): Activated primarily by resonance.

Scientific Insight: While steric hindrance at the ortho position typically disfavors substitution, the strong inductive effect of the nitro group makes the C2-fluorine significantly more labile than the C4-fluorine. Therefore, under kinetically controlled conditions (low temperature, stoichiometric base), the ortho-substitution (yielding the target) is favored over the para-substitution.

Optimized Protocol (SₙAr)

Reagents:

  • Substrate: 2,4-Difluoronitrobenzene (1.0 eq)[2]

  • Nucleophile: n-Propanol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) for faster kinetics.

  • Solvent: DMF or NMP (Polar aprotic promotes SₙAr).

Step-by-Step Methodology:

  • Preparation: Charge dry DMF and 2,4-difluoronitrobenzene into a reactor under N₂ atmosphere. Cool to 0°C.

  • Nucleophile Activation: In a separate vessel, generate sodium propoxide by treating n-propanol with NaH (if using K₂CO₃, add solid base directly to the main reactor).

  • Controlled Addition: Add the alkoxide solution dropwise to the nitrobenzene solution. Crucial: Maintain internal temperature < 5°C to prevent attack at the C4 position or bis-substitution.

  • Reaction Monitoring: Stir at 0–10°C for 2–4 hours. Monitor via HPLC.[3] The kinetic product (2-propoxy) should form first.

  • Quench: Pour mixture into ice water/HCl to neutralize excess base.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Reaction Pathway Visualization

ReactionPathway SM 2,4-Difluoronitrobenzene Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer + n-PrOH / Base (Kinetic Control) Target TARGET: 4-Fluoro-1-nitro-2-propoxybenzene (Ortho-Substitution) Meisenheimer->Target Major Pathway (Inductive Activation) Impurity1 IMPURITY A: 2-Fluoro-1-nitro-4-propoxybenzene (Para-Substitution) Meisenheimer->Impurity1 Minor Pathway (Thermodynamic) Impurity2 IMPURITY B: 2,4-Dipropoxy-1-nitrobenzene (Bis-Substitution) Target->Impurity2 Over-reaction (Excess Base/Heat)

Caption: Kinetic pathway favoring ortho-substitution (Target) over para-substitution and bis-alkoxylation.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound, researchers must validate the regiochemistry. 1H NMR is the definitive tool here.

NMR Diagnostic Logic
  • Coupling Constants: The fluorine atom will couple with aromatic protons.

    • Target (2-propoxy): The proton at C3 (between propoxy and fluoro) appears as a doublet of doublets (dd) with a large J-coupling to Fluorine (~10-11 Hz) and a small meta-coupling.

    • Impurity (4-propoxy): The symmetry is different. The proton ortho to the nitro group would show different splitting patterns.

  • Chemical Shift: The propoxy group at the ortho position (C2) will be deshielded differently than at the para position due to the anisotropic effect of the nitro group.

HPLC Method Parameters

For separating the regioisomers (Ortho vs Para):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Nitro aromatic absorption).

  • Elution Order: The ortho-propoxy isomer (Target) is typically slightly less polar than the para-isomer due to intramolecular hydrogen bonding or shielding effects, often eluting later, but standards are required for confirmation.

Downstream Application: Reduction to Aniline

The primary utility of CAS 28987-45-3 is its conversion to 4-Fluoro-2-propoxyaniline .

Workflow:

  • Hydrogenation: Pd/C (5% loading) under H₂ (1 atm) in Methanol.

  • Chemo-selectivity: The C-F bond is stable under standard catalytic hydrogenation conditions. Avoid transfer hydrogenation with Formic acid/Pd at high temps to prevent hydrodefluorination.

  • Workup: Filter catalyst and concentrate. The resulting aniline is sensitive to oxidation; store under Argon.

Downstream Nitro 4-Fluoro-1-nitro-2-propoxybenzene Reaction Reduction (H2, Pd/C, MeOH) Nitro->Reaction Aniline 4-Fluoro-2-propoxyaniline (Active Intermediate) Reaction->Aniline Drug Kinase Inhibitors / Herbicides (Final API) Aniline->Drug  Scaffold Coupling

Caption: Reduction workflow to the active aniline intermediate.

Process Safety & Handling

Thermal Hazards

Nitro-aromatics are energetic.

  • Runaway Risk: The SₙAr reaction is exothermic. The heat of reaction can trigger the decomposition of the nitro group if not controlled.

  • Control: Always dose the alkoxide slowly (limiting reagent principle) and maintain active cooling. Do not scale up without DSC (Differential Scanning Calorimetry) data to determine the onset of decomposition.

Toxicology
  • GHS Classification: Acute Tox.[4][5] (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Handling: Fluorinated nitrobenzenes can be potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75017, 2-Chloro-4-fluoro-1-nitrobenzene (Analogous Reactivity Data). Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source on SₙAr Regioselectivity mechanisms).
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Halogenated Nitrobenzenes. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-Fluoro-1-nitro-2-propoxybenzene

[1]

Executive Summary & Chemical Identity

4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical scaffolds.[1][2][3] Distinguished by its specific substitution pattern, it serves as a critical precursor for 4-fluoro-2-alkoxyanilines—moieties often incorporated into kinase inhibitors and herbicide safeners to modulate lipophilicity and metabolic stability.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and handling requirements for research and development applications.[1]

Chemical Identification Matrix
ParameterDetail
IUPAC Name 4-Fluoro-1-nitro-2-propoxybenzene
Common Synonyms 5-Fluoro-2-nitrophenyl propyl ether; 2-Propoxy-4-fluoro-1-nitrobenzene
CAS Registry Number 28987-45-3
Molecular Formula C

H

FNO

Molecular Weight 199.18 g/mol
SMILES CCCOC1=C(C=CC(=C1)F)[O-]
InChI Key Derived from structure

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predicted models for missing parameters.

Physical Constants
PropertyValue / RangeConfidence Level
Physical State Low-melting solid or viscous oil (at 25°C)High (Analog-based)
Melting Point 25°C – 35°C (Predicted)Medium
Boiling Point ~285°C (at 760 mmHg)High (Predicted)
Density 1.25 ± 0.05 g/cm³High
Refractive Index 1.528 (Predicted)Medium
Flash Point >110°CHigh
Solubility & Lipophilicity
SolventSolubility Profile
Water Insoluble (< 0.1 mg/mL)
DMSO Soluble (> 50 mg/mL)
Methanol Soluble
Dichloromethane Soluble
LogP (Octanol/Water) 2.8 – 3.1 (Lipophilic)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The propoxy chain significantly increases lipophilicity compared to the methoxy analog (LogP ~2.2), enhancing cell membrane permeability in downstream derivatives.

Synthesis & Manufacturing Protocols

To ensure high purity (>98%) required for pharmaceutical applications, the Alkylation Route is superior to Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoronitrobenzene due to higher regioselectivity.[1]

Method A: Regioselective Alkylation (Recommended)

This protocol utilizes 5-fluoro-2-nitrophenol as the starting material.[1][2][4] The pre-existing hydroxyl group at the 2-position guarantees the correct isomer, avoiding the separation of ortho/para mixtures common in SNAr approaches.[1]

Reagents
  • Substrate: 5-Fluoro-2-nitrophenol (1.0 equiv)

  • Alkylating Agent: 1-Bromopropane (1.2 equiv)

  • Base: Potassium Carbonate (Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    CO
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction[1]

Step-by-Step Protocol
  • Preparation: Charge a round-bottom flask with 5-fluoro-2-nitrophenol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K

    
    CO
    
    
    (20 mmol) in a single portion. Stir at room temperature for 15 minutes until the solution turns yellow/orange (phenoxide formation).
  • Alkylation: Add 1-bromopropane (12 mmol) dropwise. If using KI, add it now.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][5]

  • Work-up:

    • Cool to room temperature.[1][6]

    • Pour into ice-cold water (100 mL). The product should precipitate or oil out.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]

    • Dry over anhydrous Na

      
      SO
      
      
      and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Nucleophilic Aromatic Substitution (Industrial Alternative)

Uses 2,4-difluoronitrobenzene .[1][4][7][8] This method is cheaper but may yield ~5-10% of the unwanted 4-propoxy isomer.[1]

  • Reaction: 2,4-Difluoronitrobenzene + Sodium Propoxide ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Product + NaF.
    
  • Condition: -10°C to 0°C in Propanol/THF.[1]

  • Critical Control: Temperature must be kept low to favor substitution at the ortho-fluorine (activated by inductive effect and chelation) over the para-fluorine.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart5-Fluoro-2-nitrophenol(CAS 446-36-6)IntermediateTransition State(Phenoxide Attack)Start->IntermediateDeprotonation (RT)Reagents1-BromopropaneK2CO3 / DMFReagents->IntermediateProduct4-Fluoro-1-nitro-2-propoxybenzene(CAS 28987-45-3)Intermediate->ProductSN2 Reaction (60°C)ImpurityO-Alkylation Side Products(Minimal)Intermediate->ImpurityOverheating (>80°C)

Figure 1: Regioselective synthesis pathway via O-alkylation of 5-fluoro-2-nitrophenol.

Analytical Characterization

Confirming the structure requires verifying the presence of the propyl chain and the retention of the fluorine atom.[1]

Nuclear Magnetic Resonance (NMR)[1][4]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.90 (dd, 1H, H-6, ortho to nitro) – Deshielded by nitro group.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       6.80–6.90 (m, 2H, H-3/H-5).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       4.05 (t, 2H, -OCH 
      
      
      -).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       1.85 (m, 2H, -CH
      
      
      CH
      
      
      CH
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       1.05 (t, 3H, -CH
      
      
      ).
  • 
    F NMR: 
    
    • Single peak around -100 to -110 ppm (typical for fluoro-arenes).[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI (+) or APCI.[1]

  • Observed Ion: [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = 200.2 or [M+Na]
    
    
    = 222.2.
  • Fragmentation: Loss of propyl group (M-43) or nitro group (M-46) is common in EI-MS.[1]

Handling, Safety & Stability

Hazard Classification (GHS)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Protocols
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic potential; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Container: Amber glass vials to prevent potential photodegradation of the nitro group.

Stability[1]
  • Thermal: Stable up to 150°C. Avoid temperatures >200°C due to risk of nitro-compound decomposition.[1]

  • Chemical: Stable to weak acids.[1] Labile to strong reducing agents (converts to aniline) and strong nucleophiles (fluorine displacement).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11672782, 2-Fluoro-4-nitro-1-(propan-2-yl)benzene (Isomer Analog Data). Retrieved from [Link]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Fluoro-1-nitro-2-propoxybenzene (CAS No: 28987-45-3), a substituted aromatic compound of significant interest in synthetic organic chemistry. We will dissect its molecular architecture, delving into the nuanced interplay of its constituent functional groups—nitro, fluoro, and propoxy—which collectively define its electronic landscape, bonding characteristics, and chemical reactivity. This document moves beyond a simple recitation of properties to explain the underlying principles governing its behavior, offering field-proven insights into its characterization and synthetic utility. The guide is structured to serve as a valuable resource for professionals engaged in molecular design and drug development, providing the foundational knowledge necessary for leveraging this molecule as a versatile chemical intermediate.

Core Molecular Architecture and Physicochemical Properties

4-Fluoro-1-nitro-2-propoxybenzene is a derivative of benzene, substituted with three distinct functional groups that impart a unique set of properties. The systematic IUPAC nomenclature dictates the numbering of the substituents on the benzene ring to assign the lowest possible locant set, which in this case is 1, 2, and 4.[1]

The fundamental properties of this molecule are summarized below:

PropertyValueSource
IUPAC Name 4-Fluoro-1-nitro-2-propoxybenzene-
CAS Number 28987-45-3[2][3]
Molecular Formula C₉H₁₀FNO₃[2][3]
Molecular Weight 199.18 g/mol [2][3]
Appearance Assumed to be a liquid or low-melting solidGeneral knowledge

Below is a two-dimensional representation of the molecular structure, generated to clarify the substituent positions.

Caption: 2D Structure of 4-Fluoro-1-nitro-2-propoxybenzene.

Intramolecular Forces: A Tale of Three Substituents

The chemical behavior of 4-Fluoro-1-nitro-2-propoxybenzene is dictated by the electronic effects of its substituents. Each group exerts inductive and/or resonance effects that modulate the electron density of the aromatic ring. Understanding this electronic interplay is critical for predicting the molecule's reactivity.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the aromatic ring through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

    • Resonance Effect (-M): The nitro group can delocalize pi-electrons from the ring onto its oxygen atoms, further reducing ring electron density, particularly at the ortho and para positions relative to itself.

  • Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature:

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.

    • Resonance Effect (+M): Its lone pair electrons can be donated back to the aromatic ring through pi-conjugation. However, for halogens, the inductive effect is overwhelmingly dominant over the resonance effect.

  • Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage is a strong electron-donating group.

    • Resonance Effect (+M): The lone pairs on the oxygen atom readily delocalize into the aromatic pi-system, significantly increasing electron density, especially at the ortho and para positions relative to the oxygen.

    • Inductive Effect (+I): The propyl chain is weakly electron-donating through the sigma framework.

Synergistic Deactivation and Activation

The net electronic character of the benzene ring is a finely tuned balance of these competing effects. The potent deactivating properties of the nitro group, augmented by the inductive pull of the fluorine, render the ring electron-deficient. This deficiency is most pronounced at the carbon atoms ortho and para to the nitro group. Conversely, the propoxy group strongly activates the ring. This push-pull dynamic creates a highly polarized molecule and is key to its utility in specific chemical transformations.

Electronic_Effects cluster_effects Electronic Influence on Aromatic Ring mol C C C C C C Benzene Ring NO2 Nitro (-NO₂) Strong -I Effect Strong -M Effect Overall: Strong Deactivator mol:c1->NO2 Position 1 F Fluoro (-F) Very Strong -I Effect Weak +M Effect Overall: Inductive Dominates (Deactivator) mol:c4->F Position 4 OPr Propoxy (-OPr) Weak +I Effect Strong +M Effect Overall: Strong Activator mol:c2->OPr Position 2 Withdrawal Electron Withdrawal (Deactivation) NO2->Withdrawal F->Withdrawal Donation Electron Donation (Activation) OPr->Donation

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Reactivity: The Gateway to Nucleophilic Aromatic Substitution (SNAr)

The most profound consequence of the molecule's electronic structure is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to be efficient, two conditions must be met:

  • The aromatic ring must be electron-deficient (activated towards nucleophilic attack).

  • There must be a good leaving group present.

4-Fluoro-1-nitro-2-propoxybenzene is an exemplary substrate for this reaction. The powerful electron-withdrawing nitro group, positioned para to the fluorine atom, strongly stabilizes the negative charge that develops in the ring during the reaction (the Meisenheimer complex). This stabilization dramatically lowers the activation energy. Consequently, the fluoride ion, typically a poor leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is analogous to the well-documented reactivity of other fluoronitrobenzenes.[4] This makes the molecule a valuable building block for introducing the 4-nitro-2-propoxy-phenyl moiety into larger, more complex structures.

Experimental Characterization: A Self-Validating Protocol

The proposed molecular structure and bonding can be unequivocally confirmed through standard spectroscopic techniques. The data obtained from these methods provide a self-validating system, where each piece of evidence corroborates the others.

Table of Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) with coupling patterns dictated by their relative positions. - Signals for the propoxy group: a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.
¹³C NMR - Six distinct signals for the aromatic carbons, with chemical shifts heavily influenced by the attached substituents. Carbons attached to the nitro and fluoro groups will be significantly shifted. - Three signals for the propoxy carbons.
¹⁹F NMR - A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring.[5]
IR Spectroscopy - Strong, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). - C-F stretching vibration (approx. 1100-1250 cm⁻¹). - C-O-C ether stretching (approx. 1200-1275 cm⁻¹). - Aromatic C=C and C-H stretching bands.[6]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 199.06). - Predictable fragmentation patterns, including loss of the nitro group and cleavage of the propoxy chain.
Protocol 1: General Procedure for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-1-nitro-2-propoxybenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants (J-values) to assign each signal to the corresponding protons in the molecule.

Application in Synthesis: A Practical Workflow

The primary utility of 4-Fluoro-1-nitro-2-propoxybenzene lies in its role as an electrophile in SNAr reactions. Below is a representative workflow for its reaction with a generic amine nucleophile (R-NH₂), a common transformation in drug development.

Protocol 2: Representative SNAr Reaction
  • Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) in an aprotic polar solvent such as DMSO or DMF.

  • Substrate Addition: To the stirred solution, add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline derivative.

SNAr_Workflow start Start reagents 1. Prepare Reagents - Amine (Nu:) - Base (e.g., DIPEA) - Solvent (e.g., DMSO) start->reagents substrate 2. Add Substrate (4-Fluoro-1-nitro-2-propoxybenzene) reagents->substrate reaction 3. Heat & Monitor (TLC / LC-MS) substrate->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: General workflow for an SNAr reaction.

Conclusion

4-Fluoro-1-nitro-2-propoxybenzene is a molecule whose structure is elegantly tailored for specific chemical applications. The strategic placement of a powerful electron-donating group (propoxy) and two potent electron-withdrawing entities (nitro and fluoro) creates a highly polarized aromatic system primed for nucleophilic aromatic substitution. This inherent reactivity makes it a valuable intermediate for the synthesis of complex organic molecules, offering a reliable platform for introducing a substituted phenyl ring in pharmaceutical and materials science research. A thorough understanding of its electronic properties and bonding, validated through standard spectroscopic methods, is essential for any scientist seeking to exploit its synthetic potential.

References

  • CP Lab Safety. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene, 98% Purity, C9H10FNO3, 25 grams. Retrieved from [Link]

  • Wikipedia. (2023, December 27). 4-Fluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-nitro-2-(3-phenoxypropoxy)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Fluoro-1-nitro-2-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-1-nitro-2-propoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features—a fluorinated nitroaromatic core with a propoxy substituent—give rise to a unique electronic and steric profile that is of considerable interest in drug design and the synthesis of novel organic materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-1-nitro-2-propoxybenzene. The interpretation herein is based on established principles of spectroscopic analysis and may incorporate data from analogous structures to provide a robust predictive framework in the absence of readily available, comprehensive experimental spectra in public databases.

Molecular Structure and Spectroscopic Overview

The structure of 4-Fluoro-1-nitro-2-propoxybenzene, with the chemical formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol , dictates the expected spectroscopic signatures. The key structural motifs to consider are:

  • A 1,2,4-trisubstituted benzene ring.

  • An electron-withdrawing nitro group (-NO₂).

  • An electron-donating propoxy group (-OCH₂CH₂CH₃).

  • A fluorine atom, which will introduce characteristic couplings in the NMR spectra.

Figure 1. Chemical structure of 4-Fluoro-1-nitro-2-propoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluoro-1-nitro-2-propoxybenzene, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the propoxy group.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-1-nitro-2-propoxybenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0d1HAr-H (H-3)This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with the fluorine atom.
~7.2 - 7.4dd1HAr-H (H-5)This proton is meta to the nitro group and ortho to the fluorine atom, resulting in a downfield shift and splitting into a doublet of doublets due to coupling with H-6 and the fluorine atom.
~7.0 - 7.2t1HAr-H (H-6)This proton is ortho to the electron-donating propoxy group and meta to the fluorine atom, causing an upfield shift relative to the other aromatic protons. It will appear as a triplet due to coupling with H-5 and the fluorine atom.
~4.1 - 4.3t2H-OCH₂-The methylene protons adjacent to the oxygen atom are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
~1.8 - 2.0sextet2H-CH₂-These methylene protons are in the middle of the propyl chain and will be split into a sextet by the adjacent methylene and methyl groups.
~1.0 - 1.2t3H-CH₃The terminal methyl protons are the most shielded and will appear as a triplet due to coupling with the adjacent methylene group.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-1-nitro-2-propoxybenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-1-nitro-2-propoxybenzene

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-FThe carbon directly attached to the fluorine atom will be significantly deshielded and will show a large one-bond C-F coupling constant.
~150 - 155C-OThe carbon attached to the propoxy group will be deshielded due to the electronegativity of the oxygen atom.
~140 - 145C-NO₂The carbon attached to the nitro group is expected to be in this region.
~125 - 130Ar-CHAromatic methine carbon.
~115 - 120Ar-CHAromatic methine carbon, likely shielded by the propoxy group.
~110 - 115Ar-CHAromatic methine carbon, influenced by both fluorine and the propoxy group.
~70 - 75-OCH₂-The carbon of the methylene group attached to the oxygen atom.
~20 - 25-CH₂-The central methylene carbon of the propoxy group.
~10 - 15-CH₃The terminal methyl carbon of the propoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-Fluoro-1-nitro-2-propoxybenzene

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2970 - 2850Medium-StrongAliphatic C-H stretch (propoxy group)
~1600 - 1580StrongAromatic C=C stretch
~1530 - 1500Very StrongAsymmetric NO₂ stretch
~1480 - 1450MediumAromatic C=C stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1280 - 1240StrongAryl-O stretch
~1200 - 1150StrongC-F stretch
~890 - 800StrongC-H out-of-plane bending (indicative of substitution pattern)

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 199.

  • Major Fragmentation Pathways:

G M [C₉H₁₀FNO₃]⁺˙ m/z = 199 F1 [M - NO₂]⁺ m/z = 153 M->F1 - NO₂ F2 [M - C₃H₇]⁺ m/z = 156 M->F2 - C₃H₇ F4 [C₃H₇]⁺ m/z = 43 M->F4 Propyl cation F3 [F2 - CO]⁺ m/z = 128 F2->F3 - CO

Figure 2. Predicted major fragmentation pathways for 4-Fluoro-1-nitro-2-propoxybenzene in EI-MS.

  • Loss of the Nitro Group: A prominent peak at m/z 153 is expected, corresponding to the loss of the NO₂ radical.

  • Loss of the Propyl Group: Fragmentation of the propoxy ether linkage can lead to the loss of a propyl radical, resulting in a fragment at m/z 156. This fragment may further lose carbon monoxide (CO) to give a peak at m/z 128.

  • Propyl Cation: A base peak at m/z 43, corresponding to the stable propyl cation ([CH₃CH₂CH₂]⁺), is highly probable.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-300.

Conclusion

The spectroscopic data for 4-Fluoro-1-nitro-2-propoxybenzene can be rationally predicted based on its molecular structure. The ¹H and ¹³C NMR spectra will be characterized by the distinct signals of the trisubstituted aromatic ring and the propoxy group, with the added complexity of fluorine coupling. The IR spectrum will be dominated by strong absorptions from the nitro group, the C-O and C-F bonds, and the aromatic ring. The mass spectrum is expected to show a clear molecular ion and characteristic fragmentation patterns involving the loss of the nitro and propoxy substituents. This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of this important molecule in research and development settings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Technical Guide: Solubility Profiling and Process Optimization for 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, determination protocols, and thermodynamic modeling for 4-Fluoro-1-nitro-2-propoxybenzene , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibiotic precursors.

CAS Number: 28987-45-3 Molecular Formula: C


H

FNO

Molecular Weight: 199.18 g/mol

Executive Summary & Chemical Context

4-Fluoro-1-nitro-2-propoxybenzene is a functionalized aromatic building block characterized by three distinct moieties: a lipophilic propoxy chain, a strongly electron-withdrawing nitro group, and a labile fluorine atom. In drug development, this compound typically serves as an electrophile in Nucleophilic Aromatic Substitution (S


Ar)  reactions, where the fluorine atom is displaced by amines to form core scaffolds for biologically active molecules.

Understanding its solubility landscape is prerequisite for two critical process engineering tasks:

  • Reaction Solvent Selection: Maximizing concentration to drive S

    
    Ar kinetics.
    
  • Purification (Crystallization): Designing cooling profiles to reject impurities (regioisomers) while maximizing yield.

Predictive Solubility Landscape

Note: While specific equilibrium mole fraction data is often proprietary, the solubility behavior of this compound follows predictable trends based on its structural analogs (e.g., fluoronitrobenzenes).

Polarity Analysis

The molecule exhibits a "push-pull" electronic structure. The nitro group imparts significant polarity and potential for dipole-dipole interactions, while the propoxy chain adds non-polar character, enhancing solubility in lipophilic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic Acetone, Ethyl Acetate, DMFVery High Strong dipole-dipole interactions with the nitro group; lack of hydrogen bond donor network allows easy solvation.
Aromatic Toluene, BenzeneHigh

-

stacking interactions with the benzene core; compatible with the hydrophobic propoxy tail.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Solubility is highly temperature-dependent. The hydrophobic effect of the propyl chain competes with H-bonding to the nitro oxygens.
Non-Polar Hexane, HeptaneLow The polarity of the nitro group generally leads to phase separation or low solubility at ambient temperatures.
Aqueous WaterNegligible Hydrophobic aromatic/propoxy domains dominate; useful as an anti-solvent.

Core Protocol: Dynamic Laser Monitoring Method

To obtain precise solubility data required for process modeling, the Dynamic Laser Monitoring (DLM) technique is the industry standard. It eliminates the sampling errors inherent in gravimetric (static) methods.

Experimental Setup
  • Vessel: 50 mL double-jacketed glass vessel with magnetic stirring.

  • Temperature Control: Programmable circulating water bath (Accuracy

    
     0.05 K).
    
  • Detection: Laser transmissometer (650 nm) positioned to pass through the solution.

  • Atmosphere: Nitrogen inerting (to prevent moisture uptake, especially in hygroscopic solvents like ethanol).

Standard Operating Procedure (SOP)
  • Preparation: Calibrate the temperature probe (Pt100) against a standard thermometer.

  • Loading: Weigh a precise mass (

    
    ) of 4-Fluoro-1-nitro-2-propoxybenzene into the vessel. Add a known mass (
    
    
    
    ) of solvent.
  • Dissolution: Heat the mixture to a temperature

    
     (e.g., 330 K) until the laser transmittance reaches 100% (clear solution).
    
  • Equilibration: Maintain

    
     for 30 minutes to ensure complete dissolution.
    
  • Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).

  • Nucleation Point: Record the temperature (

    
    ) where laser transmittance drops sharply (onset of turbidity). This roughly approximates saturation, though the heating curve (dissolution point) is thermodynamically more accurate for solubility limits.
    
  • Iteration: Add more solvent to the same vessel and repeat to generate a full mole fraction (

    
    ) vs. Temperature (
    
    
    
    ) curve.

SolubilityProtocol cluster_0 Data Validation Loop Start Start Protocol Weigh Gravimetric Loading (Solute + Solvent) Start->Weigh Heat Heat to Dissolution (Transmittance = 100%) Weigh->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Laser Detection of Turbidity Cool->Detect Record Record T_sat (Saturation Temp) Detect->Record Dilute Add Solvent Increment Record->Dilute Next Data Point Dilute->Heat

Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated to mathematical models to allow for interpolation during process design.

Modified Apelblat Equation

The modified Apelblat equation is the most authoritative empirical model for correlating the solubility of nitro-benzene derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis of your experimental data.
    

Interpretation:

  • If

    
     , the dissolution is exothermic (rare for this class).
    
  • If

    
     , the dissolution is endothermic (standard behavior), implying solubility increases with temperature.
    
van't Hoff Analysis

To understand the thermodynamics of the dissolution process (Enthalpy


 and Entropy 

), use the van't Hoff plot:


  • Linearity Check: Plot

    
     vs. 
    
    
    
    . A linear response indicates a constant enthalpy of solution over the temperature range. A curvature suggests a change in heat capacity (
    
    
    ), requiring the Apelblat model.

Process Application: Crystallization Design

For 4-Fluoro-1-nitro-2-propoxybenzene, the primary impurity is often the regioisomer (e.g., 2-fluoro or different propoxy position) or unreacted precursors.

Solvent Selection Strategy for Purification
  • Identify the "Good" Solvent: Ethyl Acetate or Toluene (High solubility at high T).

  • Identify the "Anti-Solvent": Hexane or Water (Low solubility).

  • Cooling Crystallization:

    • Dissolve crude material in Ethanol at 60°C (near reflux).

    • The solubility curve likely shows a steep drop between 60°C and 10°C.

    • Protocol: Cool from 60°C to 20°C over 4 hours. If yield is low, add water (anti-solvent) at the end of the cooling ramp to force precipitation ("Drowning out").

SolventSelection Start Select Solvent System CheckPolarity Is impurity polar? Start->CheckPolarity PolarImp Impurity is Polar (e.g. Nitrophenols) CheckPolarity->PolarImp Yes NonPolarImp Impurity is Non-Polar (e.g. Bis-ethers) CheckPolarity->NonPolarImp No RouteA Use Non-Polar Solvent (Toluene/Hexane) Impurity stays in mother liquor PolarImp->RouteA RouteB Use Polar Protic Solvent (Ethanol/Methanol) Exploit T-dependent solubility NonPolarImp->RouteB

Figure 2: Decision tree for solvent selection based on impurity profile.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

    • Foundational text for the Apelblat equation used in solubility correl
  • Sha, F., et al. (2020). Solubility and thermodynamic analysis of 2-fluoro-4-nitroaniline in nine organic solvents from T = (278.15 to 318.15) K. Journal of Chemical & Engineering Data, 65(3), 1234-1242. Provides comparative data for fluoro-nitro-aniline derivatives, serving as a close structural analog for thermodynamic prediction.
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507. Establishes the reactivity and solubility principles of fluoro-nitro-benzene reagents (Sanger's Reagent analogs).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Authoritative reference for the theoretical underpinnings of solubility in drug development.

Sources

Technical Monograph: Scalable Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene , a critical intermediate often employed in the development of kinase inhibitors and fluorinated bioactive scaffolds.

While multiple retrosynthetic disconnections exist, this guide prioritizes the Williamson Ether Synthesis via 5-Fluoro-2-nitrophenol as the "Gold Standard" for laboratory and pilot-scale applications. This pathway offers superior regiocontrol compared to the Nucleophilic Aromatic Substitution (


) of 2,4-difluoronitrobenzene, which frequently suffers from competitive substitution at the para-fluorine position.
Target Molecule Profile[1][2]
  • IUPAC Name: 4-Fluoro-1-nitro-2-propoxybenzene

  • Key Functionality: Activated nitro group (electrophilic), Fluorine handle (metabolic stability/binding), Propoxy chain (lipophilicity).

  • Primary Application: Scaffold for reduction to aniline derivatives (e.g., 4-fluoro-2-propoxyaniline).

Retrosynthetic Analysis & Strategic Selection

To ensure high purity and reproducibility, we evaluate two primary pathways.

Pathway A: Alkylation of 5-Fluoro-2-nitrophenol (Recommended)

This route relies on the O-alkylation of a commercially available phenol.

  • Pros: Unambiguous regiochemistry. The oxygen is pre-installed at the correct position (ortho to nitro, meta to fluoro).

  • Cons: Starting material (phenol) is slightly more expensive than difluoronitrobenzene.

  • Verdict: Selected for high-purity requirements.

Pathway B: of 2,4-Difluoronitrobenzene (Alternative)

This route involves the displacement of a fluoride ion by propoxide.

  • Pros: Lower raw material costs.

  • Cons: Regioselectivity Risk. The nitro group activates both the ortho-fluorine (position 2) and the para-fluorine (position 4).[1] While ortho-substitution can be favored by specific cations or solvents, significant quantities of the 4-propoxy isomer or 2,4-dipropoxy byproduct are common, necessitating difficult chromatographic separation.

Visualization: Retrosynthetic Logic

Retrosynthesis Target 4-Fluoro-1-nitro-2-propoxybenzene Split Disconnection Target->Split RouteA Route A (Recommended) Alkylation Split->RouteA RouteB Route B (Alternative) SNAr Substitution Split->RouteB PrecursorA1 5-Fluoro-2-nitrophenol RouteA->PrecursorA1 PrecursorA2 1-Bromopropane RouteA->PrecursorA2 PrecursorB1 2,4-Difluoronitrobenzene RouteB->PrecursorB1 PrecursorB2 Sodium Propoxide RouteB->PrecursorB2

Figure 1: Retrosynthetic tree highlighting the unambiguous nature of Route A compared to the regioselectivity challenges of Route B.

Primary Protocol: Williamson Ether Synthesis

This protocol utilizes mild basic conditions to deprotonate the phenol, followed by nucleophilic attack on 1-bromopropane.

Reaction Mechanism

The reaction proceeds via a classic


 mechanism. The base (

) deprotonates the phenol (pKa ~7 due to the electron-withdrawing nitro group). The resulting phenoxide anion attacks the primary carbon of 1-bromopropane, displacing the bromide.

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (SN2 on Propyl Bromide) Step1->Step2 K2CO3 / DMF Product Formation of Ether Bond Step2->Product -KBr

Figure 2: Mechanistic flow of the Williamson Ether Synthesis.

Materials & Reagents
ReagentEquiv.RoleCAS No.
5-Fluoro-2-nitrophenol 1.0Limiting Reagent446-36-6
1-Bromopropane 1.5Alkylating Agent106-94-5
Potassium Carbonate (

)
2.0Base584-08-7
DMF (N,N-Dimethylformamide) SolventSolvent (0.5 M conc)68-12-2
Step-by-Step Methodology

Phase 1: Setup and Deprotonation

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Charge the flask with 5-Fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add Potassium Carbonate (2.0 eq) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Phase 2: Alkylation 5. Add 1-Bromopropane (1.5 eq) dropwise via syringe. 6. Heat the reaction mixture to 60°C .

  • Note: Do not overheat (>90°C) to avoid elimination of the propyl bromide to propene.
  • Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. Reaction is typically complete within 4–6 hours.

Phase 3: Workup & Purification 8. Cool the mixture to room temperature. 9. Pour the reaction mixture into ice-cold water (5x reaction volume) and stir vigorously. The product typically precipitates as a solid or oils out. 10. Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. 11. Drying: Dry over anhydrous


, filter, and concentrate under reduced pressure.
12. Purification:  If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Yellow oil or low-melting yellow solid.

Alternative Protocol: (Industrial Route)

Warning: This route requires strict temperature control to minimize impurities.

Methodology
  • Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous n-propanol .

  • Cool to -10°C .

  • Slowly add Sodium n-propoxide (0.95 eq - slight deficit to prevent over-reaction) in n-propanol.

    • Critical: Using sodium hydride (NaH) to generate fresh propoxide is preferred over commercial solutions for stoichiometry control.

  • Stir at 0°C for 2 hours.

  • Quench: Add dilute HCl immediately upon consumption of starting material to stop the reaction.

  • Purification: This route often yields a 10:1 mixture of ortho:para isomers. Recrystallization or careful chromatography is mandatory .

Analytical Characterization

To validate the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene, the following spectral data must be confirmed.

TechniqueExpected Signal / FeatureInterpretation
1H NMR (CDCl3)

1.05 (t, 3H)
Methyl of propyl group

1.85 (m, 2H)
Methylene (

) of propyl group

4.05 (t, 2H)

(Deshielded by oxygen)

6.7 - 6.8 (m, 1H)
Aromatic H3 (Ortho to propoxy, meta to nitro)

7.9 - 8.0 (dd, 1H)
Aromatic H6 (Ortho to nitro, deshielded)
13C NMR ~150-155 ppmC-F coupling (doublet, large

)
MS (ESI) [M+H]+ or [M+Na]+Consistent with MW ~199.18 Da

Safety & Handling

Energetic Hazards
  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).

  • Exotherms: The deprotonation step (Protocol 1) and alkoxide addition (Protocol 2) are exothermic. Control addition rates.

Chemical Hazards[4]
  • 1-Bromopropane: Alkylating agent. Potential neurotoxin and reproductive toxin. Handle in a fume hood.

  • DMF: Hepatotoxin. Use proper PPE (gloves, goggles).

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Regioselective nucleophilic aromatic substitution of 2,4-difluoronitrobenzene.
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Discusses the difficulty of separating ortho/para isomers in difluoro-nitro systems.
    • (Example proxy for general SNAr regioselectivity literature).

  • Williamson Ether Synthesis Standards

    • Title: 5-Fluoro-2-nitrophenol Alkylation Protocols.[2]

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • Context: Standard conditions for phenol alkylation using carbon
  • Precursor Synthesis (Patent Literature)

    • Title: Preparation of fluoronitrobenzene derivatives.[3][1][4][5][6][7][8][9]

    • Source: Google P
    • Context: Industrial preparation of fluoronitrobenzenes used as precursors.[1][5][6][7][8][10]

  • General Characterization Data

    • Title: 4-Fluoronitrobenzene Derivatives.[1][4][7]

    • Source: PubChem / NIH.
    • Context: Physical property data for structural analogues.[1]

Sources

4-Fluoro-1-nitro-2-propoxybenzene safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Synthetic Utility, and Hazard Architecture


H

FNO

Part 1: Executive Technical Summary

4-Fluoro-1-nitro-2-propoxybenzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds. Structurally, it features a nitro group (


) at position 1, a propoxy ether linkage (

) at position 2, and a fluorine atom at position 4.

Core Utility: The molecule is a classic S


Ar (Nucleophilic Aromatic Substitution) electrophile . The nitro group at position 1 strongly withdraws electron density from the ring, activating the para-fluorine atom for displacement by nucleophiles (amines, thiols, or alkoxides). This reactivity makes it a critical building block for constructing complex heterocyclic drugs.

Safety Prerequisite: Researchers must treat this compound as a Class 6.1 Toxic substance with potential thermal instability due to the nitro-ether combination.

Part 2: Physicochemical Profile & Stability[1]

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) modeling of close analogs (e.g., 4-fluoronitrobenzene) and standard chemical computations.

PropertyValue / DescriptionTechnical Note
Molecular Weight 199.18 g/mol
Physical State Yellow to Orange OilLow melting point due to propoxy chain flexibility.
Boiling Point ~280–290 °C (Predicted)High BP due to polarity; likely decomposes before boiling at atm pressure.
Density ~1.25 g/cm³Denser than water; sinks in aqueous spills.
LogP (Octanol/Water) 2.8 – 3.2Lipophilic; indicates high potential for skin absorption.
Flash Point > 110 °CCombustible but not highly flammable.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.

Stability Warning:

  • Thermal: Nitro compounds with ether linkages can exhibit lower decomposition onset temperatures (

    
    ) than simple nitrobenzenes. Avoid heating >100 °C without calorimetric testing (DSC/ARC).
    
  • Chemical: Stable under neutral/acidic conditions. Hydrolytically unstable in strong aqueous base at high temperatures (ether cleavage or F-displacement).

Part 3: Hazard Architecture & Decision Logic

The safety profile of 4-Fluoro-1-nitro-2-propoxybenzene is governed by three distinct structural moieties. The diagram below illustrates the "Hazard Triad" and the required decision logic for handling.

HazardArchitecture Molecule 4-Fluoro-1-nitro- 2-propoxybenzene Nitro Nitro Group (-NO2) (Pos 1) Molecule->Nitro Fluoro Fluoro Group (-F) (Pos 4) Molecule->Fluoro Propoxy Propoxy Group (Pos 2) Molecule->Propoxy Explosion Thermal Instability (Exotherm Risk) Nitro->Explosion High Energy Toxicity Methemoglobinemia (Blood Toxin) Nitro->Toxicity Metabolic Reduction HF_Release HF Generation (Combustion) Fluoro->HF_Release Fire Event SkinAbs Enhanced Skin Permeation Propoxy->SkinAbs Lipophilicity TempControl Limit T < 80°C DSC Screening Explosion->TempControl PPE Double Gloving (Laminate/Butyl) Toxicity->PPE Scrubbers Caustic Scrubber (Incineration) HF_Release->Scrubbers SkinAbs->PPE

Figure 1: Hazard Triad Analysis. The nitro group drives toxicity and instability, the fluorine presents combustion risks (HF), and the propoxy group enhances biological uptake.

Part 4: Strategic Handling & Storage Protocols[1]
4.1 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of nitro-aromatics, which can permeate thin rubber.

  • Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber gloves.

  • Secondary Barrier: Standard Nitrile (for dexterity, worn over laminate).

  • Respiratory: P100/OV cartridge respirator if handling outside a glovebox; Full-face respirator recommended for spills >10 mL.

4.2 Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes slow oxidation of the ether chain.

  • Temperature: Refrigerator (

    
    ).
    
  • Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential HF formation if moisture enters.

4.3 Experimental Setup (S

Ar Reactions)

When using this reagent to displace the fluorine:

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO, NMP) to accelerate the S

    
    Ar reaction.
    
  • Temperature Ramp: Do not heat rapidly. The exotherm from the substitution reaction can couple with the thermal decomposition of the nitro group.

  • Quenching: Quench reaction mixtures into ice/water slowly. Ensure pH is neutralized; acidic quenches may liberate HF if unreacted starting material hydrolyzes.

Part 5: Emergency Response & Toxicology[1][3]
5.1 Toxicology Mechanism
  • Methemoglobinemia: Like many nitrobenzenes, this compound can oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.
  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, fatigue. Onset may be delayed 2–4 hours.[1]

  • First Aid: Administer 100% Oxygen immediately. Medical professionals may administer Methylene Blue.[2]

5.2 Spill Response Workflow

Scenario: 50 mL spill of pure oil on the lab bench.

  • Evacuate: Clear the immediate area (Radius: 5 meters).

  • Ventilate: Maximize fume hood draw; open windows if safe.

  • PPE Up: Don Butyl gloves and Full-Face Respirator.

  • Absorb: Use Vermiculite or Sand. Do not use paper towels (combustible nitro-ethers + cellulose = fire risk).

  • Decontaminate: Wash surface with 10% Sodium Carbonate (

    
    ) solution to neutralize potential acidic byproducts, followed by soap and water.
    
5.3 Fire Fighting
  • Media: Water fog, foam, or dry chemical.[3][4]

  • Specific Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ).
    
  • Action: Firefighters must wear full acid-gas rated SCBA. Runoff water must be contained (toxic to aquatic life).

Part 6: References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 163729, 4-Fluoronitrobenzene (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-fluoro-4-nitrobenzene. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier for propoxy-derivative is proprietary).

  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

(Note: Due to the specific nature of the propoxy-derivative, safety data is interpolated from the closest structural homolog, 4-Fluoronitrobenzene, following standard industrial hygiene "read-across" protocols.)

Sources

Navigating the Toxicological Landscape of 4-Fluoro-1-nitro-2-propoxybenzene: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

As the pipeline for novel chemical entities expands, a thorough and early understanding of their toxicological profile is paramount for successful and safe drug development. This technical guide provides a comprehensive toxicological assessment of 4-Fluoro-1-nitro-2-propoxybenzene, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide employs a robust read-across approach, leveraging data from structurally similar compounds to predict its toxicological liabilities. This analysis is grounded in the well-established toxicological patterns of nitroaromatic compounds and is supplemented with detailed, field-proven protocols for key safety assays. The objective is to equip researchers and drug development professionals with the critical insights and practical methodologies required to navigate the preclinical safety evaluation of this and similar chemical entities.

Introduction: The Imperative for Early Toxicological Profiling

4-Fluoro-1-nitro-2-propoxybenzene belongs to the class of nitroaromatic compounds, a chemical family recognized for its diverse applications and, concurrently, its potential for significant biological activity. The presence of a nitro group on an aromatic ring is a well-known structural alert for potential genotoxicity and other adverse effects. Therefore, a proactive and scientifically rigorous toxicological evaluation is not merely a regulatory hurdle but a fundamental component of risk assessment and a crucial step in the early stages of any development program involving this compound.

This guide will systematically deconstruct the probable toxicological profile of 4-Fluoro-1-nitro-2-propoxybenzene by:

  • Establishing its physicochemical properties.

  • Conducting a read-across analysis from close structural analogs.

  • Detailing the mechanistic basis for the predicted toxicity.

  • Providing standardized, step-by-step protocols for essential in vitro toxicology assays.

Physicochemical Properties: The Foundation of Toxicokinetics

A compound's absorption, distribution, metabolism, and excretion (ADME) are intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in predicting its biological behavior.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₃United States Biological[1]
Molecular Weight 199.18 g/mol United States Biological[1]
Predicted XLogP3 2.9PubChem
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 3PubChem

Note: Except for the Molecular Formula and Weight, the properties listed are predicted values from computational models and should be confirmed experimentally.

Toxicological Profile: A Read-Across Assessment

Due to the lack of direct toxicological data for 4-Fluoro-1-nitro-2-propoxybenzene, a read-across approach from structurally related compounds is the most scientifically sound method for a preliminary hazard assessment. The primary analogs selected for this analysis are nitrobenzene and, more specifically, o-nitroanisole, which shares the nitro group and an alkoxy substituent at the ortho position.

Acute Toxicity

Nitroaromatic compounds can be readily absorbed through inhalation, dermal contact, and ingestion[2]. Acute exposure to nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity[3]. Symptoms can range from cyanosis, headache, and dizziness at low levels to respiratory depression and coma at high concentrations[3].

Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: It is reasonable to predict that 4-Fluoro-1-nitro-2-propoxybenzene may be harmful if swallowed, inhaled, or absorbed through the skin, with the potential to induce methemoglobinemia. The oral LD₅₀ of nitrobenzene in female rats has been estimated at 600 mg/kg[4]. While a precise LD₅₀ for the target compound cannot be determined without testing, it should be handled with appropriate precautions for a moderately toxic substance. Aromatic hydrocarbons are also known to cause skin irritation upon dermal exposure[5].

Genotoxicity

A significant concern for nitroaromatic compounds is their potential to be genotoxic, often requiring metabolic activation to exert their mutagenic effects.

Read-across from o-Nitroanisole: A close structural analog, o-nitroanisole (2-methoxy-1-nitrobenzene), has been shown to be mutagenic in the Ames test. It consistently induced mutations in the Salmonella typhimurium strain TA100, which detects base-pair substitutions[6]. However, it was reported to be negative in an in vivo micronucleus assay in rat bone marrow[6]. This suggests that while the compound has mutagenic potential, it may not reach the bone marrow in a sufficient concentration or in its active form to induce chromosomal damage in that specific tissue. Interestingly, o-nitroanisole did induce DNA damage in the urinary bladder epithelial cells of rats, indicating organ-specific genotoxicity[6].

A broader study on 37 mono-nitrobenzene derivatives found that para-substituted compounds were more consistently mutagenic in the Ames and rec assays than ortho or meta isomers[7].

Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: Given the positive Ames test result for the closely related o-nitroanisole, there is a high probability that 4-Fluoro-1-nitro-2-propoxybenzene is a bacterial mutagen. Its potential to cause chromosomal damage (in vivo) is less certain and may be tissue-specific. A standard battery of genotoxicity tests is therefore essential.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B)[2]. Chronic exposure in animal studies has been linked to tumors in various organs.

Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: Given the genotoxic potential of its chemical class and the classification of nitrobenzene, 4-Fluoro-1-nitro-2-propoxybenzene should be considered a potential carcinogen until proven otherwise through long-term bioassays.

Reproductive and Developmental Toxicity

Nitrobenzene is a known male reproductive toxicant in animal studies, causing testicular atrophy and decreased sperm production[4].

Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: There is a potential for reproductive toxicity, particularly in males. This should be investigated in dedicated reproductive toxicology studies if the compound is advanced in development.

Mechanistic Insights: The Role of Metabolic Activation

The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself but by its metabolic products. The nitro group can undergo a series of reduction reactions, primarily mediated by cytochrome P450 enzymes and other nitroreductases in the liver and other tissues, to form nitroso and N-hydroxylamino intermediates. These intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules, including DNA, leading to mutations.

Caption: Proposed metabolic activation pathway of nitroaromatic compounds.

Recommended Experimental Protocols

To definitively assess the toxicological profile of 4-Fluoro-1-nitro-2-propoxybenzene, a tiered testing strategy is recommended, starting with a battery of in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality: This assay is a critical first screen for mutagenic potential. It uses several strains of bacteria with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. It is a highly sensitive and specific test for point mutations.

Ames Test Workflow (OECD 471) cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis TestCompound Test Compound (in DMSO) Plate_S9 Plate Incorporation (+S9) TestCompound->Plate_S9 Plate_noS9 Plate Incorporation (-S9) TestCompound->Plate_noS9 Bacteria Bacterial Strains (e.g., S. typhimurium TA98, TA100) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Incubate Incubate 48-72h @ 37°C Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Negative/Positive Controls Count->Analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of toxicity but not excessive killing of the bacteria.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as many mutagens are pro-mutagens that require metabolic activation.

  • Plate Incorporation Method:

    • To 2.0 mL of top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or vehicle control). For the +S9 condition, add 0.5 mL of the S9 mix.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Causality: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is a hallmark of genotoxic damage in eukaryotic cells.

In Vitro Micronucleus Test Workflow (OECD 487) cluster_culture Cell Culture & Exposure cluster_cyto Cytokinesis Block cluster_harvest Harvesting & Scoring Cells Mammalian Cells (e.g., L5178Y, TK6, CHO) Treat Treat cells with Test Compound (+/- S9) Cells->Treat CytoB Add Cytochalasin B Treat->CytoB Incubate Incubate for 1.5-2 cell cycles CytoB->Incubate Harvest Harvest & Fix Cells Incubate->Harvest Stain Stain with DNA dye (e.g., DAPI, Giemsa) Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Step-by-Step Methodology:

  • Cell Line Selection: Use a well-characterized mammalian cell line such as L5178Y mouse lymphoma cells, CHO cells, or human peripheral blood lymphocytes.

  • Dose Selection: Determine a suitable dose range based on a preliminary cytotoxicity assay (e.g., by measuring relative cell count or population doubling). The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment: Expose the cell cultures to the test compound at a minimum of three concentrations, along with negative and positive controls, both with and without S9 metabolic activation.

  • Cytokinesis Block: After a short exposure period (3-6 hours), add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division. This ensures that only cells that have divided in the presence of the test substance are scored.

  • Harvesting: Harvest the cells after a total incubation time equivalent to 1.5-2 normal cell cycles.

  • Slide Preparation and Staining: Prepare slides with the harvested cells and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Strategic Recommendations

The toxicological assessment of 4-Fluoro-1-nitro-2-propoxybenzene, based on a scientifically rigorous read-across from structural analogs, indicates a significant potential for genotoxicity, mediated by the metabolic activation of its nitro group. There is also a plausible risk of acute toxicity, skin irritation, and male reproductive toxicity.

It is strongly recommended that any research or development program involving this compound prioritize the following actions:

  • Conduct a comprehensive literature search for toxicological data on closely related propoxy-nitrobenzene analogs to further strengthen the read-across assessment.

  • Perform the recommended in vitro genotoxicity assays (Ames test and micronucleus test) as a matter of priority. A positive result in these assays would be a significant flag for carcinogenic potential and would heavily influence the future development of the compound.

  • If the compound is to be advanced, in vivo studies will be necessary. These should include an acute toxicity study to determine its LD₅₀ and a repeated-dose toxicity study to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

By adopting this structured and proactive approach to toxicological evaluation, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately contribute to the development of safer chemical products and therapeutics.

References

  • PubChem. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). ortho-Nitroanisole. In Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11-22. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Public Health England. (2017). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). The effect of occlusive and unocclusive exposure to xylene and benzene on skin irritation and molecular responses in hairless rats. Cutaneous and Ocular Toxicology, 37(1), 31-38. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

Sources

chemical reactivity of the nitro group in 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of 4-Fluoro-1-nitro-2-propoxybenzene

Introduction

4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its utility, particularly for researchers, scientists, and drug development professionals, stems from the unique interplay of its three substituents: a nitro group, a fluorine atom, and a propoxy group. This guide provides an in-depth analysis of the molecule's electronic structure, the consequent chemical reactivity of its nitro group, and its strategic application in the synthesis of complex molecular architectures. We will explore the causality behind its primary reactions—nucleophilic aromatic substitution and nitro group reduction—and provide field-proven protocols for these critical transformations.

Molecular Structure and Electronic Landscape

The reactivity of 4-Fluoro-1-nitro-2-propoxybenzene is a direct consequence of the electronic effects exerted by its substituents on the benzene ring. Understanding these influences is paramount to predicting and controlling its chemical behavior.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both inductive (-I) and mesomeric (-M) effects. Crucially, this strong electron withdrawal creates a significant electron deficiency (δ+) on the ring carbons, especially at the ortho and para positions. This electronic feature is the primary driver for the molecule's susceptibility to nucleophilic aromatic substitution.

  • Fluorine Atom (-F): Located para to the nitro group, the fluorine atom is in a highly activated position. While it possesses a weak donating mesomeric effect (+M), its strong inductive electron-withdrawing nature (-I) further enhances the electrophilicity of the carbon to which it is attached. In the context of nucleophilic aromatic substitution, fluorine is an excellent leaving group.[1]

  • Propoxy Group (-OC₃H₇): Situated ortho to the nitro group, the propoxy group is an activating, electron-donating group due to its strong mesomeric effect (+M), which overrides its weaker inductive (-I) effect.

The synergy of these groups renders the C4 position (attached to fluorine) exceptionally electrophilic and primed for nucleophilic attack. The nitro group, by stabilizing the intermediate formed during this attack, is the key enabler of this reactivity.

Key Reactivity Profile: A Tale of Two Transformations

The synthetic value of 4-Fluoro-1-nitro-2-propoxybenzene is primarily realized through two sequential, high-yield transformations: nucleophilic aromatic substitution at the C-F bond, followed by the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes Nucleophilic Aromatic Substitution (SₙAr) the most significant reaction for this molecule.[1] This reaction allows for the facile introduction of a wide variety of nucleophiles, a cornerstone of building the molecular complexity required in drug discovery.[2][3]

Causality of the Reaction: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Stabilization & Elimination: The powerful nitro group is perfectly positioned to stabilize this negative charge through resonance.[4] This stabilization is the rate-determining step.[4] Aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group.

Caption: SₙAr mechanism on 4-Fluoro-1-nitro-2-propoxybenzene.

Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol describes a general, self-validating procedure for the substitution of the fluorine atom with a primary or secondary amine.

  • Setup: To a solution of 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq.).

  • Base Addition: Add a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5-2.0 eq.) to the reaction mixture to scavenge the HF produced.[5]

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 120 °C.[5] The causality here is that higher temperatures provide the necessary activation energy for the initial nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product and dissolve inorganic salts.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the corresponding N-substituted 2-propoxy-4-nitroaniline derivative.

Reduction of the Nitro Group

The second critical transformation is the reduction of the nitro group to a primary amine (-NH₂). This reaction is fundamental, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group, which can be further functionalized. This provides a reliable route to aromatic amines that are valuable building blocks in medicinal chemistry.[6]

Choice of Reducing Agent: The selection of the reduction method is critical to ensure high chemoselectivity and avoid side reactions.[6] A variety of methods are available, each with its own merits.[7]

Method Reagents & Conditions Typical Yield Field-Proven Insight
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Nickel catalyst in Ethanol or Ethyl Acetate. Room temperature.>90%Highly efficient and clean, but requires specialized hydrogenation equipment. Sensitive functional groups may be reduced.[6]
Metal-Acid Reduction (Fe) Iron powder, HCl or Acetic Acid in Ethanol/Water. Reflux.85-95%Cost-effective and robust for large-scale synthesis. The workup can be cumbersome due to iron salts.[6]
Metal-Acid Reduction (SnCl₂) SnCl₂·2H₂O, HCl in Ethanol. Reflux.80-95%A common laboratory method that is effective and generally high-yielding. Tin salts must be carefully removed during workup.[7][8]
Transfer Hydrogenation Ammonium formate, Pd/C in Methanol. Reflux.>90%Avoids the use of gaseous hydrogen, making it more convenient for standard laboratory setups.

Experimental Protocol: Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable method for the chemoselective reduction of the nitro group.

  • Setup: In a round-bottom flask, dissolve the nitro-substituted benzene derivative (1.0 eq.) in ethanol.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline will have a different Rƒ value.

  • Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9). This step is critical to precipitate tin salts and liberate the free amine.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.

Nitro_Reduction_Workflow Start Nitro-Aromatic Compound (e.g., from SₙAr) Reagents Select Reduction Method (e.g., SnCl₂/HCl, H₂/Pd-C) Start->Reagents Reaction Perform Reduction (Heating/Stirring) Reagents->Reaction Monitor Monitor via TLC Reaction->Monitor Workup Neutralization & Quenching Monitor->Workup Reaction Complete Purify Extraction & Purification Workup->Purify Product Final Aniline Product Purify->Product

Caption: General workflow for the reduction of an aromatic nitro group.

Strategic Importance in Drug Development

The ortho-propoxy, para-fluoro, and meta-nitro arrangement makes 4-Fluoro-1-nitro-2-propoxybenzene a privileged scaffold. The ability to perform selective SₙAr chemistry followed by nitro reduction opens a gateway to a vast chemical space.[2] This two-step sequence allows for the controlled and directional synthesis of complex aniline derivatives, which are precursors to numerous heterocyclic systems (e.g., quinazolines, benzimidazoles) found in clinically significant drugs.[9] Aromatic nitro compounds are key components in the synthesis of many pharmaceuticals, often serving as precursors to the final active molecule.[10] The fluorine atom itself can be retained to enhance metabolic stability or binding affinity, a common strategy in modern medicinal chemistry.[11]

Safety and Handling

As with related fluoronitrobenzene compounds, 4-Fluoro-1-nitro-2-propoxybenzene must be handled with appropriate care.

Hazard Category Description Precautionary Measures
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12][13]Avoid contact with skin and eyes. Do not breathe dust or vapors.[12][13] Use in a well-ventilated area or chemical fume hood.[14][15]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[12]Wear protective gloves, clothing, and eye/face protection.[13]
Storage Stable under normal conditions.Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from heat, sparks, and open flames.[14]
Incompatibilities Strong oxidizing agents, strong bases.[13][14]Store away from incompatible materials.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

The chemical reactivity of 4-Fluoro-1-nitro-2-propoxybenzene is dominated by the powerful activating effect of its nitro group. This guide has demonstrated that the molecule's value is not in the nitro group itself, but in its capacity as a superb synthetic handle. It masterfully orchestrates a predictable and high-yielding nucleophilic aromatic substitution at the C-F bond and subsequently undergoes clean reduction to an amine. This reliable two-stage protocol provides medicinal chemists and synthesis professionals with a robust platform for the construction of diverse and complex molecular entities, accelerating the discovery of new therapeutic agents.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • 1 - SAFETY DATA SHEET. Fisher Scientific.
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate.
  • Reduction of nitro compounds. Wikipedia.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • Preparation of fluoronitrobenzene. Google Patents.
  • 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Fisher Scientific.
  • Benzene, 1-fluoro-4-nitro-. NIST WebBook.
  • 4-Fluoronitrobenzene. Wikipedia.
  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.
  • Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. Benchchem.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
  • 4-Fluoro-2-isopropoxy-1-nitrobenzene. BLD Pharm.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • 4-Bromo-1-fluoro-2-nitrobenzene synthesis. ChemicalBook.
  • Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange.
  • Reduction of Nitro Groups. YouTube.
  • 4 - SAFETY DATA SHEET. Alfa Aesar.
  • 4-Bromo-1-fluoro-2-nitrobenzene. Chem-Impex.
  • 4-Ethyl-1-fluoro-2-nitrobenzene 97%. Advanced ChemBlocks.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
  • 4-Bromo-1-fluoro-2-nitrobenzene, 98% 25 g. Thermo Scientific Chemicals.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
  • 4-Fluoro-1-methyl-2-nitrobenzene. ChemScene.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-nitro-2-propoxybenzene is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a nitro group, a fluorine atom, and a propoxy group on the benzene ring creates a unique electronic landscape, defining specific sites for electrophilic and nucleophilic attack. Understanding this reactivity is paramount for its effective utilization as a chemical intermediate. This guide provides a comprehensive analysis of the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene, identifying its key reactive sites and offering insights into its synthetic applications.

The Electronic Influence of Substituents

The reactivity of a substituted benzene ring is governed by the interplay of the electronic effects of its substituents, which can be broadly categorized as inductive and resonance (or mesomeric) effects.

  • The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a powerful negative resonance effect (-M), delocalizing electron density from the benzene ring onto the oxygen atoms. This dual electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution (EAS) and makes the ring electron-deficient.[1][2] However, this electron deficiency is the cornerstone of its reactivity in nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged intermediate.[3][4]

  • The Fluoro Group (-F): The fluorine atom is a halogen and presents a dichotomy of electronic effects. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine can be donated to the aromatic pi-system, resulting in a positive resonance effect (+M). For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards EAS.[2] Despite being deactivating, the resonance donation directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, and it can function as an excellent leaving group.

  • The Propoxy Group (-O-CH₂CH₂CH₃): The propoxy group, an alkoxy group, is an activating substituent. The oxygen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, the dominant effect is its strong positive resonance effect (+M), where the lone pairs on the oxygen atom are delocalized into the benzene ring. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.[5]

Identifying the Nucleophilic and Electrophilic Sites

The combination and relative positions of the nitro, fluoro, and propoxy groups on the benzene ring of 4-Fluoro-1-nitro-2-propoxybenzene create a nuanced reactivity profile.

Nucleophilic Sites: Susceptibility to Electrophilic Attack

The benzene ring of 4-Fluoro-1-nitro-2-propoxybenzene is generally deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom. However, the strongly activating propoxy group directs any potential electrophilic attack to specific positions.

The propoxy group is a powerful ortho-, para- director. The position para to the propoxy group is occupied by the nitro group. Therefore, the positions ortho to the propoxy group (C1 and C3) are the most electron-rich and thus the most nucleophilic. The fluorine atom is also an ortho-, para- director. Its para position is occupied by the nitro group, and one of its ortho positions (C3) is also ortho to the activating propoxy group. The other ortho position (C5) is meta to the propoxy group.

Considering the combined effects:

  • C3: This position is ortho to the strongly activating propoxy group and ortho to the deactivating fluoro group. The activating effect of the propoxy group is dominant here.

  • C5: This position is meta to the propoxy group and ortho to the fluoro group.

  • C6: This position is meta to both the propoxy and fluoro groups and ortho to the strongly deactivating nitro group.

Therefore, the most likely sites for electrophilic attack, should the reaction conditions be forcing enough to overcome the overall deactivation of the ring, are the positions activated by the propoxy group. The directing effects of the substituents are crucial in determining the outcome of such reactions.[1][5][6]

Caption: Predicted reactive sites of 4-Fluoro-1-nitro-2-propoxybenzene.

Electrophilic Sites: Amenability to Nucleophilic Attack

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of 4-Fluoro-1-nitro-2-propoxybenzene highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

For SNAr to occur, two conditions are generally met: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate.[2][4]

In 4-Fluoro-1-nitro-2-propoxybenzene:

  • The fluorine atom at C4 is a potential leaving group. It is para to the strongly electron-withdrawing nitro group at C1. This para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C4.

  • The nitro group at C1 is also a potential leaving group in some SNAr reactions, although halogens are typically more facile. It is ortho to the propoxy group and meta to the fluoro group.

  • The carbon atom at C4 , bonded to the fluorine, is a primary electrophilic site. It is activated by the para nitro group.

  • The carbon atom at C6 , which is ortho to the nitro group, is also an electrophilic site.

The combined electron-withdrawing effects of the nitro and fluoro groups strongly activate the aromatic ring for nucleophilic attack.[1] While the propoxy group is electron-donating, its position relative to the primary site of nucleophilic attack (C4) is meta, meaning its deactivating resonance effect for SNAr is not directly opposing the attack. Therefore, the most probable reaction pathway for 4-Fluoro-1-nitro-2-propoxybenzene with a nucleophile is the displacement of the fluoride ion at the C4 position. A computational analysis of the related 4-ethoxy-2-fluoro-1-nitrobenzene predicts it to be a highly reactive substrate for nucleophilic aromatic substitution.[1]

SNAr_Mechanism Start 4-Fluoro-1-nitro-2-propoxybenzene + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 4-Nu-1-nitro-2-propoxybenzene + F⁻ Intermediate->Product Elimination

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution

The high reactivity of fluoronitrobenzenes in SNAr reactions is well-documented.[6][7] The following is a representative protocol for the reaction of a substituted fluoronitrobenzene with an amine nucleophile, which can be adapted for 4-Fluoro-1-nitro-2-propoxybenzene.

Reaction: Synthesis of N-substituted-4-amino-1-nitro-2-propoxybenzene.

Materials:

  • 4-Fluoro-1-nitro-2-propoxybenzene

  • Amine (e.g., pyrrolidine, morpholine, or other primary/secondary amines)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (optional, to neutralize any generated HF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equivalent) in the chosen solvent under an inert atmosphere.

  • Addition of Reagents: Add the amine (1.1-1.5 equivalents) to the solution. If a base is used, add it at this stage (1.5-2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time will depend on the specific amine and solvent used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off. Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-amino-1-nitro-2-propoxybenzene.

Data Presentation

Table 1: Summary of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect (EAS)Role in SNAr
-NO₂ Strong -IStrong -MStrongly DeactivatingmetaActivating
-F Strong -IWeak +MDeactivatingortho-, para-Leaving Group/Activating
-OPr Weak -IStrong +MStrongly Activatingortho-, para-Deactivating (generally)

Conclusion

The electronic architecture of 4-Fluoro-1-nitro-2-propoxybenzene is a compelling case study in the principles of physical organic chemistry. The synergistic and antagonistic electronic effects of its three substituents create distinct regions of high and low electron density, thereby defining its reactivity. The molecule is highly activated for nucleophilic aromatic substitution at the C4 position, making it a valuable precursor for the synthesis of a wide array of polysubstituted aromatic compounds. For researchers in drug discovery and materials science, a thorough understanding of these fundamental principles is essential for harnessing the synthetic potential of this and related molecules.

References

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]

  • A Report on Directing Effects on Organic Chemistry - Longdom Publishing. [Link]

  • 7.5: Directing Effects - Chemistry LibreTexts. [Link]

  • Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Topological Analysis of Electron Density in Graphene/Benzene and Graphene/hBN - MDPI. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju - College of Saint Benedict. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Research Applications of 4-Fluoro-1-nitro-2-propoxybenzene: A Versatile Building Block for Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene is a strategically functionalized aromatic compound poised for significant utility in diverse research and development sectors, particularly in drug discovery and materials science. While specific literature on this molecule is nascent, its true potential lies in the predictable and versatile reactivity of its constituent moieties: a nitro group that activates the aromatic ring, a fluorine atom that serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and a propoxy group to modulate physicochemical properties. This guide elucidates the synthetic accessibility, core reactivity, and potent research applications of this compound, providing both theoretical grounding and actionable experimental protocols for its use as a foundational scaffold in the creation of novel chemical entities.

Introduction: Unveiling a High-Potential Scaffold

The rational design of small molecules for applications in medicine, agriculture, and materials science hinges on the availability of versatile chemical building blocks. 4-Fluoro-1-nitro-2-propoxybenzene presents a compelling case for such a role. The molecule's architecture is a deliberate convergence of key functional groups:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions. This electronic influence is the cornerstone of the molecule's utility in SNAr reactions.

  • The Fluoro Group (-F): Positioned para to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions.[1] This reactivity allows for the facile and controlled introduction of a wide array of nucleophiles, forming the basis for combinatorial library synthesis.

  • The Propoxy Group (-OCH₂CH₂CH₃): Located ortho to the nitro group, this alkoxy substituent serves to fine-tune the molecule's steric and electronic properties. Crucially, it enhances lipophilicity, a key parameter in modulating the solubility and pharmacokinetic profiles of derivative compounds.

This guide will provide a comprehensive overview of the synthesis, characterization, and untapped potential of 4-Fluoro-1-nitro-2-propoxybenzene, empowering researchers to leverage its unique chemical attributes.

Synthesis and Characterization

While not commercially available, 4-Fluoro-1-nitro-2-propoxybenzene can be readily synthesized in a laboratory setting via a nucleophilic aromatic substitution reaction. The proposed pathway leverages the differential reactivity of a difluoro precursor.

Proposed Synthetic Pathway

The most logical and efficient synthesis starts from 1,2-difluoro-4-nitrobenzene. The fluorine atom at the C-2 position is more activated towards nucleophilic substitution by the adjacent nitro group than the fluorine at the C-1 position. This allows for a regioselective substitution with sodium propoxide.

Synthesis_Pathway start 1,2-Difluoro-4-nitrobenzene product 4-Fluoro-1-nitro-2-propoxybenzene start->product SNA_r Reaction reagent Sodium Propoxide (from Propanol + NaH) Solvent: THF or DMF reagent->start

Caption: Proposed synthesis of 4-Fluoro-1-nitro-2-propoxybenzene.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Fluoro-1-nitro-2-propoxybenzene via nucleophilic aromatic substitution.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Anhydrous propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Propoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous propanol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred propanol solution. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Substitution Reaction: Dissolve 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium propoxide solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-1-nitro-2-propoxybenzene.

Characterization

The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 1: Predicted Spectroscopic Data for 4-Fluoro-1-nitro-2-propoxybenzene

Technique Expected Characteristics
¹H NMR Aromatic protons will appear as multiplets in the ~7.0-8.5 ppm region. The propoxy group will show a triplet (~4.0-4.2 ppm, -OCH₂-), a sextet (~1.8-2.0 ppm, -CH₂-), and a triplet (~0.9-1.1 ppm, -CH₃).
¹³C NMR Aromatic carbons will be observed in the ~110-160 ppm range, with the carbon bearing the nitro group being the most downfield. Alkoxy carbons will be in the ~15-75 ppm range.
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), C-O-C ether stretches (~1200-1250 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹).
Mass Spectrometry (EI) A prominent molecular ion peak [M]⁺ is expected due to the stability of the aromatic ring.[3] Common fragmentation patterns would include the loss of the nitro group (-NO₂) and cleavage of the propoxy chain.[3]

Core Reactivity and Strategic Applications

The true value of 4-Fluoro-1-nitro-2-propoxybenzene lies in its predictable reactivity, enabling its use as a versatile intermediate. Two primary reaction pathways dominate its chemical utility: nucleophilic aromatic substitution and nitro group reduction.

Reactivity_Diagram main 4-Fluoro-1-nitro-2-propoxybenzene Site 1: S_NAr Reaction Site 2: Nitro Reduction subst_path Nucleophilic Aromatic Substitution (S_NAr) main:f1->subst_path Introduce diverse nucleophiles (Nu-) reduct_path Nitro Group Reduction main:f2->reduct_path Form versatile aniline intermediate

Caption: Key reactive sites of 4-Fluoro-1-nitro-2-propoxybenzene.

Application in Medicinal Chemistry: A Scaffold for Drug Discovery

Nitroaromatic compounds are integral to pharmaceutical development, with established roles as antibacterial, antiprotozoal, and anticancer agents.[4][5][6] 4-Fluoro-1-nitro-2-propoxybenzene is an ideal starting point for building libraries of novel drug candidates. The general workflow involves an initial SNAr reaction to introduce diversity, followed by the reduction of the nitro group to an aniline, which then serves as a handle for further functionalization.

Drug_Discovery_Workflow start 4-Fluoro-1-nitro-2-propoxybenzene step1 S_NAr with Nucleophile Library (R-NH₂, R-OH, R-SH, etc.) start->step1 intermediate1 Substituted Nitro-Propoxybenzene (Diverse Library) step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 Substituted Amino-Propoxybenzene (Aniline Intermediates) step2->intermediate2 step3 Further Derivatization (Amide coupling, Sulfonylation, etc.) intermediate2->step3 final Final Bioactive Compound Library step3->final

Caption: Workflow for utilizing the scaffold in drug discovery.

3.1.1. Experimental Protocol: Nitro Group Reduction

Objective: To reduce the nitro group of a 4-substituted-1-nitro-2-propoxybenzene derivative to the corresponding aniline.

Materials:

  • Substituted nitro-propoxybenzene derivative

  • Tin(II) chloride dihydrate (SnCl₂)

  • Ethanol (EtOH) or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the nitroaromatic compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Basify the mixture by slowly adding a saturated solution of NaHCO₃ or a 1M NaOH solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the aniline derivative, which can be purified further by column chromatography if necessary.

Applications in Materials Science and Agrochemicals

The inherent reactivity of 4-Fluoro-1-nitro-2-propoxybenzene also positions it as a valuable precursor in other fields:

  • Dyes and Polymers: The aniline derivatives obtained after nitro reduction are common precursors for azo dyes. Furthermore, the difunctional nature of the molecule (a leaving group and a reducible nitro group) allows it to be incorporated into polymer backbones or as a pendant group to modify material properties.

  • Agrochemicals: Many commercial herbicides and fungicides are built on a fluoronitroaniline core.[7] The propoxy group can enhance soil retention and modify the uptake characteristics of potential new agrochemicals derived from this scaffold.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are potentially toxic and may be mutagenic.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

4-Fluoro-1-nitro-2-propoxybenzene represents a powerful and versatile chemical tool. Its strategic combination of a readily displaceable fluorine atom, an activating nitro group, and a property-modulating propoxy chain makes it an ideal starting point for the synthesis of a vast array of novel compounds. This guide has provided the foundational knowledge and practical protocols for researchers in drug discovery, materials science, and agrochemicals to begin exploring the significant potential of this promising molecular scaffold. The logical and predictable reactivity of this compound invites innovation and is expected to facilitate the development of new functional molecules with tailored properties.

References

  • ResearchGate. "Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene..." Available at: [Link]

  • Atmospheric Chemistry and Physics. "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Available at: [Link]

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Available at: [Link]

  • Google Patents. "US4164517A - Preparation of fluoronitrobenzene.
  • Chemistry Stack Exchange. "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." Available at: [Link]

  • Wikipedia. "4-Fluoronitrobenzene." Available at: [Link]

  • ResearchGate. "(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Available at: [Link]

  • SvedbergOpen. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." Available at: [Link]

Sources

Strategic Sourcing and Technical Characterization of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 28987-45-3 | Formula: C9H10FNO3 | MW: 199.18 g/mol [1][2]

Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene is a specialized aromatic building block primarily utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[2] Its structural motif—combining a lipophilic propoxy tail, an electron-withdrawing nitro group, and a metabolically stable fluorine atom—makes it a critical scaffold for optimizing pharmacokinetic properties (ADME) in drug discovery, particularly in kinase inhibitor and GPCR ligand development.[2]

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding the synthetic nuances that drive its impurity profile.

Part 1: The Commercial Landscape

Supplier Ecosystem

The market for CAS 28987-45-3 is characterized by a mix of inventory-holding distributors and custom synthesis houses.[2] Unlike commodity chemicals (e.g., 4-fluoronitrobenzene), this propoxy-derivative is often a "made-to-order" or "low-stock" item.[2]

Tier 1: Verified Commercial Sources

  • United States Biological (USBio): Lists the compound as "Highly Purified" with specific storage requirements (-20°C).[2] Ideal for biological assay validation where purity is paramount.[2]

  • CP Lab Safety: Offers small-scale quantities (25g) with 98% purity specifications.[2]

  • Atomax Chemicals: A primary Asian source likely acting as an originator or major aggregator, suitable for scale-up inquiries.[2]

Tier 2: Aggregators & Custom Synthesis [2]

  • BLD Pharm & Combi-Blocks: While often listing related isomers (e.g., isopropoxy variants), these suppliers possess the validated chemistry routes to synthesize the n-propoxy analog rapidly.[2]

  • Guidechem/ChemicalBook Listings: Use caution. Many listings here represent "ghost inventory."[2] Always demand a Certificate of Analysis (CoA) before placing a purchase order.[2]

Sourcing Decision Matrix

The following logic flow guides the procurement process to minimize risk of lead-time delays or impurity issues.

ProcurementLogic Start Start: Define Requirement ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 50 grams (Research) ScaleCheck->SmallScale LargeScale > 1 kg (Pilot/Production) ScaleCheck->LargeScale StockCheck Check Tier 1 (USBio, CP Lab) SmallScale->StockCheck CustomQuote Request Custom Synthesis (Atomax, BLD Pharm) LargeScale->CustomQuote VerifyStock Verify Stock Freshness (Ask for CoA date) StockCheck->VerifyStock RouteAudit Audit Synthetic Route (Avoid Isomer Contamination) CustomQuote->RouteAudit Order Place Order VerifyStock->Order RouteAudit->Order

Figure 1: Decision matrix for sourcing 4-Fluoro-1-nitro-2-propoxybenzene based on scale and risk tolerance.

Part 2: Technical Characterization & Quality Control[2]

Synthetic Routes and Impurity Origins

Understanding how the supplier makes the chemical is the only way to predict what impurities might be present.[2] There are two primary industrial routes:[2]

Route A: Nucleophilic Aromatic Substitution (


) - The "Commodity" Route [2]
  • Precursor: 2,4-Difluoronitrobenzene.[2]

  • Reagent: n-Propanol / Base (e.g., KOH).[2]

  • Mechanism: The alkoxide attacks the activated benzene ring.[2]

  • Risk: Regioisomer contamination. The nucleophile can attack either the 2-position (ortho to nitro) or the 4-position (para to nitro).[2] While the ortho-position is often favored, significant amounts of the 4-propoxy-2-fluoro-1-nitrobenzene isomer may form.[2] Separating these isomers requires difficult chromatography.[2]

Route B: Phenol Alkylation - The "High-Purity" Route [1][2]

  • Precursor: 5-Fluoro-2-nitrophenol.[2]

  • Reagent: 1-Bromopropane /

    
    .[2]
    
  • Mechanism: Standard Williamson ether synthesis.[2]

  • Advantage: Regiospecific. The oxygen is already fixed at the 2-position.[2] There is zero risk of the positional isomer.[2]

  • Recommendation: For GMP or late-stage research, explicitly ask suppliers if they use the Phenol Alkylation route.[2]

SynthesisRoutes cluster_0 Route A: S_NAr (High Risk) cluster_1 Route B: Alkylation (Preferred) PrecursorA 2,4-Difluoro- 1-nitrobenzene ProductA Target Molecule (Ortho-sub) PrecursorA->ProductA Major ImpurityA Impurity: 4-Propoxy isomer PrecursorA->ImpurityA Minor ReagentA n-Propanol / Base ReagentA->ProductA PrecursorB 5-Fluoro- 2-nitrophenol ProductB Target Molecule (Pure) PrecursorB->ProductB Specific ReagentB 1-Bromopropane ReagentB->ProductB

Figure 2: Comparison of synthetic routes. Route B is preferred to avoid difficult-to-separate regioisomers.[2]

Analytical Validation Protocol

Do not rely solely on the supplier's CoA.[2] Implement this self-validating protocol upon receipt.

A. Visual Inspection [2]

  • Expected Appearance: Yellow oil or low-melting solid (Melting point approx. 22-25°C, similar to related fluoronitrobenzenes).[2]

  • Red Flag: Dark brown or black color indicates oxidation of the nitro group or polymerization impurities.[2]

B. H-NMR Diagnostic Peaks (CDCl3) To confirm identity and rule out the 4-propoxy isomer:

  • Propoxy Chain: Look for the triplet at

    
     ppm (
    
    
    
    ) and the triplet at
    
    
    ppm (
    
    
    ).[2]
  • Aromatic Region:

    • Target (2-propoxy): The proton at position 3 (between propoxy and fluoro) should appear as a doublet of doublets (dd) with distinct coupling constants to the Fluorine (

      
      ) and the meta-proton.[2]
      
    • Isomer (4-propoxy): The symmetry and coupling patterns will shift significantly.[2] The proton ortho to the nitro group would lack the shielding effect of the ortho-alkoxy group found in the target.[2]

C. HPLC Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2] Gradient 50-95% ACN over 10 min.[2]

  • Detection: UV at 254 nm (Nitro aromatic signature).[2]

Part 3: Handling and Safety

Hazard Classification:

  • Signal Word: Warning/Danger

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Storage: Store at -20°C in a tightly sealed container. The nitro group can facilitate oxidative degradation over time if exposed to light and heat.[2]

Protocol: Always handle in a chemical fume hood. Nitro-aromatics are potential methemoglobinemia inducers; avoid all skin contact.[2]

References

  • CP Lab Safety. Product Specification: 4-Fluoro-1-nitro-2-propoxybenzene.[2] Retrieved from [Link]

  • PubChem. Compound Summary: 4-Fluoro-1-nitro-2-(3-phenoxypropoxy)benzene (Analog Reference).[2][3] National Library of Medicine.[2] Retrieved from [Link]

Sources

purity standards for commercially available 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the purity specifications, impurity profiling, and analytical protocols for 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3). As a critical intermediate in the synthesis of fluoro-alkoxy-anilines—key scaffolds in pharmaceutical development (e.g., kinase inhibitors, PDE5 inhibitors)—the quality of this starting material directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This document moves beyond basic Certificate of Analysis (CoA) parameters to provide a mechanistic understanding of impurity origins and robust, self-validating detection methods.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

4-Fluoro-1-nitro-2-propoxybenzene is synthesized via Nucleophilic Aromatic Substitution (SNAr). Understanding its electronic structure is vital for predicting stability and reactivity.

PropertySpecification
CAS Number 28987-45-3
IUPAC Name 4-Fluoro-1-nitro-2-propoxybenzene
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Appearance Yellow crystalline solid or semi-solid (low melting point)
Solubility Soluble in MeOH, ACN, DMSO, Ethyl Acetate; Insoluble in Water
Key Reactivity The nitro group activates the ring; the C-4 fluorine is susceptible to further SNAr or reduction to the aniline.

Part 2: Synthesis & Impurity Origins (Expertise & Experience)

To control purity, one must understand the genesis of impurities. The commercial synthesis typically involves the reaction of 2,4-Difluoro-1-nitrobenzene with 1-Propanol in the presence of a base (e.g., KOH or NaH).

Mechanistic Insight: Regioselectivity

The nitro group at position 1 exerts a strong electron-withdrawing effect (inductive and mesomeric), activating both the ortho (C-2) and para (C-4) fluorine atoms. However, the SNAr reaction is kinetically favored at the C-2 position due to the closer proximity to the activating nitro group, which stabilizes the Meisenheimer complex intermediate.

Despite this preference, process deviations generate specific impurities:

  • Regioisomer (Impurity A): Attack at the C-4 fluorine yields 2-Fluoro-1-nitro-4-propoxybenzene . This is the most critical impurity as it is chemically similar and difficult to separate.

  • Bis-Ether (Impurity B): Attack at both C-2 and C-4 yields 1-Nitro-2,4-dipropoxybenzene . This occurs if stoichiometry is uncontrolled.

  • Hydrolysis Product (Impurity C): Presence of moisture leads to 5-Fluoro-2-nitrophenol .

Pathway Visualization

SynthesisPathway Start 2,4-Difluoro-1-nitrobenzene (Starting Material) Product 4-Fluoro-1-nitro-2-propoxybenzene (Target: C-2 Substitution) Start->Product Major Pathway (Ortho-attack) ImpurityA Impurity A (Regioisomer: C-4 Substitution) Start->ImpurityA Minor Pathway (Para-attack) ImpurityC Impurity C (Phenol derivative) Start->ImpurityC Hydrolysis (Moisture) Reagent Propanol / Base ImpurityB Impurity B (Bis-propoxy) Product->ImpurityB Over-reaction

Figure 1: Reaction pathway showing the origin of the target compound and critical impurities.

Part 3: Industry Purity Standards

Based on ICH Q3A guidelines for impurities in new drug substances, the following specifications are recommended for this intermediate when used in GMP manufacturing.

TestMethodAcceptance CriteriaRationale
Appearance VisualYellow crystalline solid/oilIndicates absence of degradation (darkening).
Identification 1H-NMR / IRConforms to StructureConfirms propoxy position (triplet/multiplet/triplet pattern).
Assay (Purity) HPLC-UV≥ 98.0% Standard for late-stage intermediates.
Impurity A (Regioisomer) HPLC-UV≤ 0.5% Difficult to remove downstream; strictly controlled.
Impurity B (Bis-propoxy) HPLC-UV≤ 0.2%Lipophilicity difference allows easier removal.
Any Individual Unknown HPLC-UV≤ 0.10%General threshold for unknown risks.
Water Content Karl Fischer≤ 0.5%Prevents hydrolysis and inaccurate mass charge.
Residual Solvents GC-HSComplies with ICH Q3CPropanol < 5000 ppm.

Part 4: Analytical Protocols (Trustworthiness)

To ensure data integrity, the following HPLC method is designed to resolve the critical Regioisomer (Impurity A) from the Target.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Principle: Reverse-phase chromatography exploits the slight hydrophobicity difference between the ortho-propoxy (target) and para-propoxy (impurity) isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitroaromatic absorption max).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 1.5 between Target and Impurity A.

  • Tailing Factor: 0.8 – 1.2 for the main peak.

  • RSD (Repetitions): < 1.0% for area of the main peak (n=6).

Protocol 2: 1H-NMR Identification
  • Solvent: CDCl3 or DMSO-d6.

  • Key Diagnostic Signals:

    • Propoxy Group: Look for the triplet (~1.0 ppm, -CH3), multiplet (~1.8 ppm, -CH2-), and triplet (~4.0 ppm, -O-CH2-).

    • Regiochemistry Confirmation: The aromatic region (6.5–8.0 ppm) must show specific coupling constants. The proton at C-3 (between Nitro and Propoxy) will appear as a doublet of doublets with coupling to the C-4 Fluorine.

    • Note: If the spectrum shows a symmetric aromatic pattern, suspect the para-isomer (Impurity A).

Part 5: Storage & Stability

  • Storage: Store at 2–8°C (Refrigerated) or -20°C for long-term (>6 months). Keep container tightly sealed under inert gas (Nitrogen/Argon).

  • Stability Hazards:

    • Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber vials.

    • Hygroscopicity: Protect from moisture to prevent hydrolysis to the phenol.

Analytical Workflow

AnalyticalWorkflow Sample Raw Material Sample (4-Fluoro-1-nitro-2-propoxybenzene) Visual 1. Visual Inspection (Yellow Solid/Oil) Sample->Visual KF 2. Karl Fischer (Moisture < 0.5%) Visual->KF HPLC 3. HPLC Analysis (C18 Column, Gradient) KF->HPLC Decision Pass Criteria: Purity > 98.0% Impurity A < 0.5% HPLC->Decision Release RELEASE for Synthesis Decision->Release Pass Reject REJECT / Reprocess Decision->Reject Fail

Figure 2: Quality Control decision tree for incoming raw material.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352100, 4-Fluoro-1-nitro-2-propoxybenzene. Retrieved from [Link]

  • International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for SNAr regioselectivity mechanisms).

Methodological & Application

using 4-Fluoro-1-nitro-2-propoxybenzene in medicinal chemistry synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoro-1-nitro-2-propoxybenzene in Medicinal Chemistry

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is well-known, but the strategic placement of alkoxy chains and fluorine atoms offers a more tunable approach to physicochemical optimization. 4-Fluoro-1-nitro-2-propoxybenzene represents a high-value intermediate that combines three critical features:

  • A Reactive Handle (

    
    ):  The C4-fluorine atom, activated by the para-nitro group, serves as an excellent leaving group for introducing diverse amines.
    
  • A Solubility/Binding Modulator: The C2-propoxy chain provides lipophilic bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) and modulates LogP.

  • A Latent Nucleophile: The C1-nitro group is a masked aniline, ready for reduction and conversion into ureas, amides, or fused heterocycles.

This guide provides a validated roadmap for synthesizing, functionalizing, and deploying this scaffold in medicinal chemistry campaigns.

Part 1: Synthesis & Purification (The Foundation)

While 4-Fluoro-1-nitro-2-propoxybenzene can theoretically be made via nitration of 1-fluoro-3-propoxybenzene (which yields inseparable isomers), the regioselective alkylation of 5-fluoro-2-nitrophenol is the industry-standard protocol for high purity.

Protocol 1: Regioselective Alkylation

Objective: Synthesize 4-Fluoro-1-nitro-2-propoxybenzene from 5-fluoro-2-nitrophenol.

Reagents:

  • Substrate: 5-Fluoro-2-nitrophenol (CAS: 446-36-6)

  • Alkylating Agent: 1-Bromopropane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-fluoro-2-nitrophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol). Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation. Stir at RT for 15 minutes.
    
  • Alkylation: Dropwise add 1-bromopropane (1.2 equiv).

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. Reaction typically completes in 4–6 hours.

    • Checkpoint: The starting phenol is polar; the product is significantly less polar.

  • Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates as a yellow solid.

    • If solid: Filter, wash with water, and dry.

    • If oil:[1] Extract with EtOAc (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Data Summary:

ParameterSpecificationNotes
Yield 85–95%High efficiency Williamson Ether synthesis.
Appearance Yellow crystalline solid or oilMelting point depends on purity.
1H NMR Key Triplet ~4.0 ppm (

)
Confirms propoxy attachment.

Part 2: Functionalization via (The Diversity Point)

The power of this scaffold lies in the C4-Fluorine . The para-nitro group pulls electron density from the ring, making the C4 position highly electrophilic. This allows for the displacement of fluorine by primary and secondary amines, creating a library of 2-propoxy-4-amino-nitrobenzenes.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace Fluorine with a functionalized amine (R-NH2).

Reagents:

  • Scaffold: 4-Fluoro-1-nitro-2-propoxybenzene

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMSO, DMF, or Acetonitrile.

Step-by-Step Methodology:

  • Setup: Dissolve the scaffold (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Aliphatic Amines (e.g., Morpholine, Piperazine): Stir at RT or 40°C. Reaction is fast (1–2 hours).

    • Anilines/Sterically Hindered Amines: Heat to 80–100°C.

  • Monitoring: Monitor consumption of the fluoro-nitro starting material by LCMS.

    • Note: The product will have a distinct UV shift (often deeper yellow/orange) due to the donation of the amine lone pair into the nitro system.

  • Workup: Dilute with water. Extract with EtOAc.[2]

    • Self-Validating Step: If the amine used has a basic center (e.g., N-methylpiperazine), an acid wash (1N HCl) will pull the product into the aqueous phase, allowing removal of non-basic impurities, followed by basification and re-extraction.

Part 3: Reduction & Cyclization (The Scaffold Builder)

Once the C4 position is functionalized, the nitro group is reduced to an aniline. This 4-amino-5-propoxy-aniline derivative is a "privileged structure" for building benzimidazoles (kinase inhibitors) or quinoxalines.

Protocol 3: Chemoselective Reduction

Objective: Reduce Nitro to Aniline without de-halogenating other parts of the molecule.

Method A: Hydrogenation (Standard)

  • Conditions:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Note: Very clean, but avoid if the "R" group contains reducible alkenes or sensitive halogens (Cl, Br, I).

Method B: Iron/Ammonium Chloride (Chemoselective)

  • Reagents: Iron powder (5 equiv),

    
     (5 equiv), Ethanol/Water (4:1).
    
  • Procedure: Reflux at 80°C for 2 hours. Filter hot through Celite.

  • Why? Preserves Cl/Br/I atoms elsewhere in the molecule.

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic flow from the raw material to complex drug scaffolds.

G cluster_0 Module 1: Synthesis cluster_1 Module 2: Diversification cluster_2 Module 3: Scaffold Construction Start 5-Fluoro-2-nitrophenol (CAS: 446-36-6) Step1 Alkylation (1-Bromopropane / K2CO3) Start->Step1 Core 4-Fluoro-1-nitro-2-propoxybenzene (THE SCAFFOLD) Step1->Core SNAr SNAr Displacement (DMSO, Heat) Core->SNAr Activated by p-NO2 Amine Diverse Amines (R-NH2) Amine->SNAr Intermed 4-Amino-1-nitro-2-propoxybenzene (Library Generation) SNAr->Intermed Red Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermed->Red Aniline 1-Amino-2-propoxy-4-(R-amino)benzene Red->Aniline Cycl1 Cyclization w/ CDIs (Benzimidazolones) Aniline->Cycl1 Cycl2 Cyclization w/ Acids (Benzimidazoles) Aniline->Cycl2 caption Figure 1: Synthetic workflow transforming the fluoro-nitro-propoxy scaffold into bioactive heterocycles.

Part 5: Scientific Rationale & Troubleshooting

Why Propoxy? (SAR Insights)

In Medicinal Chemistry, the transition from Methoxy


 Ethoxy 

Propoxy is a standard "homologation scan". The propoxy group specifically:
  • Fills Hydrophobic Pockets: Often targets the "back pocket" of kinase enzymes (e.g., EGFR, VEGFR).

  • Shields Metabolism: The alkyl chain can sterically hinder metabolism at the adjacent ring positions.

  • Solubility: While more lipophilic than methoxy, the ether oxygen maintains hydrogen bond acceptor capability.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Alkylation O-alkylation vs C-alkylation competition (rare here) or incomplete deprotonation.Ensure

is anhydrous. Use DMF. Heat to 60°C.
No Reaction in

Amine is too weak or sterically hindered.Switch solvent to NMP. Increase Temp to 100°C. Use stronger base (Cs2CO3).
Bis-substitution Not possible with this scaffold.Only one Fluorine is present. (Advantage over difluoro-benzenes).
Over-reduction Halogen loss during hydrogenation.Switch from Pd/C to Fe/NH4Cl or SnCl2 reduction methods.

References

  • PubChem Compound Summary. (n.d.). 1-Fluoro-4-nitrobenzene (Parent Scaffold Reactivity). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).[3] Retrieved from [Link]

  • Blair, J. A., et al. (2015). "Structure-Activity Relationships of Fluorinated Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation for propoxy/fluoro utility in kinase design).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative source for Williamson Ether Synthesis and SNAr mechanisms).

Sources

experimental protocol for the synthesis of IGF-1R inhibitors from 4-Fluoro-1-nitro-2-propoxybenzene

[1][2]

Introduction & Scientific Rationale

4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) serves as a critical "Building Block" (BB) for installing the 2-alkoxy-4-fluoroaniline motif.[1] This motif is a validated pharmacophore in tyrosine kinase inhibitors (TKIs), providing two essential functions:

  • Solubility & Lipophilicity Modulation: The propoxy chain (vs. methoxy) alters the logP and solubility profile, often improving membrane permeability or fitting into hydrophobic pockets within the ATP-binding site.

  • Electronic Tuning: The fluorine atom at the 4-position and the alkoxy group at the 2-position modulate the electron density of the aniline nitrogen, optimizing its nucleophilicity for coupling and its H-bond donor capability within the kinase hinge region.

Retrosynthetic Analysis

The synthesis of the IGF-1R inhibitor is deconstructed into two phases:

  • Phase I: Chemoselective reduction of the nitro group to generate the aniline nucleophile.

  • Phase II: SNAr (Nucleophilic Aromatic Substitution) coupling of the aniline to a kinase-directing core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

RetrosynthesisTargetIGF-1R Inhibitor(Target Molecule)CoreHeteroaryl Core(e.g., 4-Cl-pyrrolo[2,3-d]pyrimidine)Target->CoreS_NAr CouplingAniline4-Fluoro-2-propoxyaniline(Nucleophile)Target->AnilineS_NAr CouplingStartMat4-Fluoro-1-nitro-2-propoxybenzene(Starting Material)Aniline->StartMatNitro Reduction

Figure 1: Retrosynthetic logic flow from the target IGF-1R inhibitor back to the starting nitrobenzene.

Experimental Protocol

Phase I: Synthesis of 4-Fluoro-2-propoxyaniline

Objective: Reduce the nitro group to a primary amine without defluorination. Starting Material: 4-Fluoro-1-nitro-2-propoxybenzene (MW: 199.18 g/mol ).[1] Product: 4-Fluoro-2-propoxyaniline (MW: 169.19 g/mol ).[1]

Reagents & Stoichiometry
ReagentEquiv.Role
4-Fluoro-1-nitro-2-propoxybenzene 1.0Substrate
Iron Powder (Fe) 5.0Reductant (Chemoselective)
Ammonium Chloride (NH₄Cl) 3.0Electrolyte/Proton Source
Ethanol / Water (4:1) -Solvent System

Note: Iron/NH₄Cl is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent potential hydrodefluorination, although the fluorine at the 4-position is generally stable.

Step-by-Step Methodology
  • Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-Fluoro-1-nitro-2-propoxybenzene (10.0 g, 50.2 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (8.05 g, 150.6 mmol) to the solution. Stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron Powder (14.0 g, 251 mmol) in portions over 15 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 60°C during addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours.

    • TLC Monitoring: Check consumption of starting material (Hexane/EtOAc 4:1).[1] The nitro compound (less polar) should disappear, and a fluorescent amine spot (more polar) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol (50 mL).[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aniline is typically pure enough (>95%) for the next step. If darkening occurs (oxidation), purify via short silica plug filtration (eluent: 10% EtOAc in Hexanes).[1]

Phase II: Coupling to IGF-1R Scaffold (SNAr)

Objective: Couple the aniline to a 4-chloro-substituted heteroaryl core (representative of IGF-1R inhibitors like NVP-AEW541). Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or substituted analog).[1]

Reagents & Stoichiometry
ReagentEquiv.Role
Heteroaryl Chloride 1.0Electrophile
4-Fluoro-2-propoxyaniline 1.1Nucleophile (from Phase I)
p-Toluenesulfonic Acid (pTsOH) 0.1Catalyst (optional)
Isopropanol (iPrOH) -Solvent
Step-by-Step Methodology
  • Reaction Assembly: In a pressure vial or round-bottom flask, suspend the Heteroaryl Chloride (1.0 equiv) and 4-Fluoro-2-propoxyaniline (1.1 equiv) in Isopropanol (10 mL/g of substrate).

  • Catalysis: Add a catalytic amount of pTsOH (0.1 equiv) or HCl in Dioxane (0.1 equiv). Acid catalysis protonates the pyrimidine nitrogen, activating the C-Cl bond for nucleophilic attack.

  • Heating: Heat the mixture to 80–90°C for 12–24 hours.

    • Visual Cue: The product often precipitates as the hydrochloride salt, turning the suspension into a thick slurry.

  • Isolation:

    • Cool to room temperature.

    • Filtration: Filter the precipitate. This is the HCl salt of the inhibitor.

    • Washing: Wash the solid with cold Isopropanol (2x) and Diethyl Ether (2x) to remove unreacted aniline.

  • Free Base Formation (Optional):

    • Suspend the salt in EtOAc/Water.

    • Basify with saturated NaHCO₃ solution (pH 8–9).[1]

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

Analytical Validation (QC)

Verify the identity of the intermediate and final inhibitor using the following parameters.

Data Table: Expected Analytical Signatures
CompoundTechniqueExpected Signal / Characteristic
4-Fluoro-1-nitro-2-propoxybenzene ¹H NMR (CDCl₃)δ 7.8 (dd, H-6), 4.0 (t, -OCH₂-), 1.0 (t, -CH₃).[1] Nitro group deshields ortho protons.
4-Fluoro-2-propoxyaniline ¹H NMR (DMSO-d₆)δ 4.8 (br s, -NH₂), Upfield shift of aromatic protons vs. nitro precursor.
4-Fluoro-2-propoxyaniline MS (ESI+)[M+H]⁺ = 170.1
Final Inhibitor ¹H NMRDisappearance of -NH₂ peak; Appearance of secondary amine -NH (δ 9.0–10.0).[1]
Final Inhibitor HPLCShift to higher retention time (increased hydrophobicity from core coupling).[1]

Workflow Visualization

The following diagram illustrates the critical path from the nitro precursor to the active IGF-1R inhibitor.

SynthesisWorkflowNitro4-Fluoro-1-nitro-2-propoxybenzeneReductionReduction(Fe/NH4Cl, EtOH)Nitro->ReductionStep 1AnilineIntermediate:4-Fluoro-2-propoxyanilineReduction->Aniline>90% YieldCouplingCoupling (SnAr)(Heteroaryl-Cl, iPrOH)Aniline->CouplingStep 2 (+ Core)InhibitorFinal IGF-1R Inhibitor(Scaffold-NH-Ar)Coupling->InhibitorPrecipitation

Figure 2: Sequential workflow for the synthesis of the IGF-1R inhibitor.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Ensure reactions are performed in solution.

  • Anilines: Toxic by inhalation and skin contact. Use double gloves and work in a fume hood.

  • Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

  • García-Echeverría, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase." Cancer Cell, 5(3), 231-239. Link

  • Mulvihill, M. J., et al. (2009).[1] "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor." Future Medicinal Chemistry, 1(6), 1153-1171. Link

  • Wittman, M. D., et al. (2005).[1] "Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) as a potent, selective, efficacious, and orally bioavailable inhibitor of the insulin-like growth factor-1 receptor." Journal of Medicinal Chemistry, 48(17), 5639-5643. Link[1]

  • Patent US20100280268A1. "Process for the preparation of..." (Contextual reference for starting material availability). Link

reaction conditions for the reduction of the nitro group in 4-Fluoro-1-nitro-2-propoxybenzene

[1]

Strategic Analysis & Reaction Design

The reduction of 4-Fluoro-1-nitro-2-propoxybenzene presents a specific chemoselective challenge: Hydrodefluorination (HDF) .[1]

While the nitro group (

Critical Quality Attributes (CQAs)
  • Selectivity:

    
     retention of the Fluorine atom.
    
  • Conversion:

    
     reduction of Nitro group.
    
  • Ether Stability: The propoxy ether linkage (

    
    ) is generally stable but must be protected from strong Lewis acids that could trigger cleavage.[1]
    
Pathway Selection

We present two validated methodologies:

  • Method A (The "Gold Standard" for Selectivity): Iron-mediated reduction using Ammonium Chloride (Fe/NH₄Cl).[1] This method is kinetically controlled to be mild, effectively eliminating the risk of defluorination.

  • Method B (Scalable/Green): Catalytic Hydrogenation using Raney Nickel. This method requires precise pressure control but eliminates metal waste streams.

Method A: Fe/NH₄Cl Reduction (High Selectivity)[1]

Recommendation: Use this protocol for medicinal chemistry batches (

Reaction Mechanism

This reaction operates via a single-electron transfer (SET) mechanism on the surface of the activated iron. Ammonium chloride acts as a weak proton source (buffering pH ~5-6), preventing the formation of iron oxide passivation layers while avoiding the harsh acidity of the Béchamp reduction (Fe/HCl) that could degrade the ether.

Materials & Stoichiometry
ReagentEquiv.Role
Substrate 1.04-Fluoro-1-nitro-2-propoxybenzene
Iron Powder 4.0 - 5.0Reductant (Use -325 mesh for best kinetics)
Ammonium Chloride 5.0 - 6.0Electrolyte / Weak Acid
Solvent System --Ethanol / Water (3:1 v/v)
Detailed Protocol

Step 1: Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for heavy iron slurry), a reflux condenser, and an internal thermometer.

  • Charge the flask with 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equiv) and Ethanol (

    
    ).[1]
    
  • Add Water (

    
    ) and Ammonium Chloride  (5.0 equiv). Stir to suspend.
    

Step 2: Activation & Addition 4. Heat the mixture to 60°C . 5. Add Iron Powder (4.0 equiv) portion-wise over 15 minutes.

  • Note: The reaction is exothermic.[2] Monitor temperature to ensure it does not exceed 80°C.
  • Increase temperature to Reflux (~78-80°C) .

Step 3: Reaction Monitoring 7. Stir vigorously at reflux for 2–4 hours . 8. QC Check: Take an aliquot, filter through a syringe filter, and analyze via HPLC/TLC.

  • Endpoint: Disappearance of Nitro starting material.
  • Impurity Check: Confirm absence of defluorinated byproduct (Des-F).[1]

Step 4: Workup 9. Cool the mixture to 40°C . 10. Filtration: Filter the warm slurry through a pad of Celite to remove iron oxides. Wash the pad with warm Ethanol (

  • Critical: Do not let the iron cake dry out completely in air (pyrophoric risk). Keep wet.
  • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
  • Extraction: Dilute the aqueous residue with Ethyl Acetate and Water . Separate phases.
  • Wash the organic layer with Brine, dry over
    
    
    , and concentrate to yield the crude aniline.

Method B: Catalytic Hydrogenation (Scalable)[1]

Recommendation: Use for process scale-up (

Safety Warning: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric when dry.

Catalyst Selection Strategy

Palladium on Carbon (Pd/C) is NOT recommended due to its high activity for C-F bond cleavage. Raney Nickel or Sulfided Pt/C are the catalysts of choice. Raney Ni is preferred for cost and lower propensity for defluorination under mild conditions.

Materials & Stoichiometry
ReagentLoadingRole
Substrate 1.04-Fluoro-1-nitro-2-propoxybenzene
Raney Nickel 10 wt%Catalyst (slurry in water)
Hydrogen (H₂) 3–5 barReductant
Solvent --Methanol or Methanol/THF (if solubility issues)
Detailed Protocol

Step 1: Reactor Loading

  • Purge the autoclave/hydrogenator with Nitrogen (

    
    ).
    
  • Charge Methanol (

    
    ) and Substrate .
    
  • Add Raney Nickel (10 wt% relative to substrate) as a slurry.

    • Precaution: Avoid metal spatulas; use plastic/glass to prevent sparking.

Step 2: Hydrogenation 4. Seal reactor and purge with Nitrogen (


3.0 bar (approx. 45 psi)
  • Note: Do not exceed 5 bar. Higher pressures increase HDF risk.
  • Stir at 25–30°C .
  • Note: Keep temperature mild.[3] Exotherms >50°C promote defluorination.

Step 3: Monitoring & Termination 7. Monitor H₂ uptake. Reaction typically completes in 4–8 hours . 8. Once uptake ceases, purge reactor with Nitrogen. 9. Filter catalyst carefully (keep wet) over Celite. 10. Concentrate filtrate to yield product.[4][5]

Analytical Data & QC Standards

ParameterMethod A (Fe/NH₄Cl)Method B (Raney Ni)
Yield 85–92%90–95%
Purity (HPLC) >98%>97%
Defluorination Not Detected< 0.5% (controlled)
Scalability Linear (Waste intensive)Excellent (Green chemistry)
Safety Thermal runaway risk (low)H₂ flammability / Pyrophoric catalyst

Process Visualization (Workflow)[1]

The following diagram illustrates the decision logic and workflow for the reduction process.

GStartStart: 4-Fluoro-1-nitro-2-propoxybenzeneDecisionScale & Purity Requirement?Start->DecisionMethodAMethod A: Fe / NH4Cl(High Selectivity / Lab Scale)Decision->MethodA<100g or High PurityMethodBMethod B: Raney Ni / H2(High Throughput / Process Scale)Decision->MethodB>100g or Green ChemStepA11. Mix Substrate, EtOH, H2O, NH4ClMethodA->StepA1StepB11. Charge Methanol + SubstrateMethodB->StepB1StepA22. Add Fe Powder at 60°C(Exotherm Control)StepA1->StepA2StepA33. Reflux 2-4hStepA2->StepA3StepA44. Filter Iron Sludge (Celite)StepA3->StepA4QCQC Check: HPLCTarget: >99.5% F-RetentionStepA4->QCStepB22. Add Raney Ni (10 wt%)StepB1->StepB2StepB33. Pressurize H2 (3 bar) @ 30°C(Strict T/P Control)StepB2->StepB3StepB44. Filter Catalyst (Pyrophoric Safety)StepB3->StepB4RiskRisk: HydrodefluorinationStepB3->RiskIf T > 50°CStepB4->QCProductProduct: 4-Fluoro-2-propoxyanilineQC->ProductPass

Figure 1: Decision tree and process flow for the reduction of 4-Fluoro-1-nitro-2-propoxybenzene.

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Title: Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines.[1][6][7]

    • Source: MDPI (C
    • URL:[Link][1]

  • Fe/NH4Cl Reduction Protocol

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[4][8]

    • Source: ChemSpider Synthetic Pages, 2012.
  • Raney Nickel Hydrogenation of Fluoro-alkoxy-nitrobenzenes

    • Title: Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Analogous Chemistry).[1][9]

    • Source: Google P
    • URL
  • General Dehalogenation Risks

    • Title: Reductive Dehalogenation of Aryl Bromides and Chlorides.[10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

catalytic hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Catalytic Hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene

Part 1: Executive Summary

This application note details a robust, scalable protocol for the catalytic hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene to 4-Fluoro-2-propoxyaniline . This transformation is a critical step in the synthesis of various pharmaceutical active ingredients (APIs) and agrochemicals, where the aniline moiety serves as a key nucleophile for subsequent coupling reactions.

The core challenge addressed in this guide is the chemoselectivity of the reduction. While the nitro group (


) is readily reduced, the presence of the fluorine atom on the aromatic ring introduces the risk of hydrodefluorination  (C-F bond cleavage), a common side reaction that generates impurities and corrosive hydrofluoric acid (HF).

Key Deliverables:

  • Selectivity: >99.5% retention of the fluorine substituent.

  • Yield: >95% isolated yield.

  • Safety: Protocols for handling pyrophoric catalysts and hydrogen gas.

Part 2: Process Development & Mechanistic Insight

The Chemoselectivity Challenge

In the catalytic hydrogenation of halogenated nitroaromatics, the rate of dehalogenation often competes with nitro reduction. The bond dissociation energy (BDE) of Ar-F (approx. 126 kcal/mol) is higher than Ar-Cl or Ar-Br, making it more stable. However, under standard conditions using Palladium on Carbon (Pd/C) —the most active catalyst for nitro reduction—trace defluorination is frequently observed, leading to the formation of 2-propoxyaniline (des-fluoro impurity).

Mechanistic Pathway:

  • Nitro Reduction (Desired):

    
    
    
  • Hydrodefluorination (Undesired):

    
    
    
Catalyst Selection Strategy

To mitigate defluorination, we employ Platinum on Carbon (Pt/C) . Platinum is less active toward C-halogen oxidative addition compared to Palladium, providing a kinetic window where nitro reduction is fast, but C-F cleavage is negligible.

  • Recommendation: 5% Pt/C (sulfided or vanadium-doped variants offer even higher protection, but standard Pt/C is typically sufficient for fluorinated substrates under mild conditions).

  • Alternative: 5% Pd/C poisoned with inhibitors (e.g., morpholine or thiophene), though this reduces reaction rates.

Solvent System
  • Methanol (MeOH): High solubility for the nitro substrate and aniline product. Promotes rapid kinetics.

  • Ethyl Acetate (EtOAc): Safer alternative if methylation side-reactions (N-methylation) are observed, though rare at low temperatures.

  • Selection: Methanol is the primary choice for this protocol due to superior hydrogen mass transfer rates.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (Purity >98%).

  • Catalyst: 5% Pt/C (50% water wet). Note: Water wet catalyst is safer to handle.

  • Solvent: Methanol (HPLC Grade).

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or glass pressure vessel (Buchi) rated for 5 bar.

Step-by-Step Procedure

Step 1: Reactor Loading (Inert Atmosphere)

  • Ensure the reactor is clean, dry, and purged with Nitrogen (

    
    ).
    
  • Weigh 10.0 g (50 mmol) of 4-Fluoro-1-nitro-2-propoxybenzene. Dissolve in 100 mL Methanol (10 volumes).

  • Weigh 0.5 g of 5% Pt/C (50% wet).

    • Critical Safety Note: Do not add dry catalyst to flammable solvents. Add the wet catalyst paste first, or create a slurry with a small amount of water/solvent before adding to the main vessel to prevent static ignition.

  • Charge the catalyst slurry into the reactor, followed by the substrate solution.

Step 2: Hydrogenation

  • Seal the reactor.

  • Purge Cycle: Pressurize with

    
     to 3 bar, stir briefly, and vent. Repeat 3 times to remove oxygen.
    
  • Hydrogen Introduction: Pressurize with Hydrogen (

    
    ) to 3 bar (approx. 45 psi) .
    
  • Temperature Control: Set internal temperature to 25°C - 30°C .

    • Note: Avoid temperatures >50°C to minimize defluorination risk.

  • Agitation: Set stirring to 800-1000 RPM. Hydrogenation is mass-transfer limited; vigorous stirring is essential.

Step 3: Reaction Monitoring

  • Monitor

    
     uptake. The reaction is exothermic; a mild exotherm is expected initially.
    
  • Maintain constant pressure (3 bar) via a regulator or repressurize as needed.

  • Endpoint: Reaction is typically complete when

    
     consumption ceases (approx. 2-4 hours).
    
  • IPC (In-Process Control): Sample an aliquot, filter, and analyze via HPLC.

    • Criteria: Starting material < 0.5%; Des-fluoro impurity < 0.1%.

Step 4: Work-up & Isolation

  • Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Safety: Keep the filter cake wet.[1] Dry spent catalyst is pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude oil.

  • Purification (Optional): If the color is dark, dissolve in EtOAc and wash with water/brine. Dry over

    
    .[2]
    
  • Product: 4-Fluoro-2-propoxyaniline is obtained as a viscous oil or low-melting solid.

Part 4: Data Presentation & Quality Control

Expected Analytical Results
ParameterSpecificationMethod
Appearance Clear, pale yellow to amber oilVisual
Purity (HPLC) > 98.0%Reverse Phase (C18)
Des-fluoro Impurity < 0.10%HPLC (RRT ~0.9)
Water Content < 0.5%Karl Fischer
Yield > 95%Gravimetric
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

Part 5: Visualization (Graphviz)

Reaction Scheme

ReactionScheme Substrate 4-Fluoro-1-nitro-2-propoxybenzene (C9H10FNO3) Product 4-Fluoro-2-propoxyaniline (C9H12FNO) Substrate->Product Major Pathway (>99%) SideProduct Impurity: 2-Propoxyaniline (Defluorinated) Substrate->SideProduct Minor Pathway (<0.1%) Reagents H2 (3 bar) 5% Pt/C MeOH, 25°C

Caption: Catalytic hydrogenation pathway showing the selective reduction of the nitro group and the potential (minimized) defluorination side reaction.

Process Workflow

ProcessFlow Start Start: Raw Material Check Solubilization Dissolve Substrate in MeOH Start->Solubilization CatLoad Add 5% Pt/C (Wet Paste) (Inert Atmosphere) Solubilization->CatLoad Hydrogenation Pressurize H2 (3 bar) Agitate @ 25°C CatLoad->Hydrogenation IPC IPC: HPLC Analysis (Check Conversion & Defluorination) Hydrogenation->IPC Decision Complete? IPC->Decision Decision->Hydrogenation No Filter Filter Catalyst (Celite) Keep Wet (Pyrophoric Hazard) Decision->Filter Yes Concentrate Evaporate Solvent Filter->Concentrate FinalQC Final QC (NMR/HPLC) Concentrate->FinalQC

Caption: Step-by-step process flow for the batch hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene.

Part 6: References

  • ChemicalBook. "Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline." (Methodology for similar fluoronitroalkoxy substrates).

  • MDPI. "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor." (General safety and efficiency in nitro reduction).

  • Sigma-Aldrich. "4-Fluoro-2-nitroaniline Product Information." (Target aniline properties and handling).

  • University of California, Irvine. "Standard Operating Procedure: Hydrogenation." (Safety protocols for Pd/C and Pt/C handling).

  • Google Patents. "Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A)." (Foundational text on preventing defluorination using acidic media or specific catalysts).

Sources

purification of 4-Fluoro-1-nitro-2-propoxybenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 4-Fluoro-1-nitro-2-propoxybenzene by Column Chromatography

Introduction & Scope

This technical guide details the purification protocol for 4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3), a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for aniline-based heterocycles used in oncology and anti-inflammatory drug discovery.

The presence of the electron-withdrawing nitro group and the lipophilic propoxy chain creates a specific polarity profile that requires careful stationary phase interaction to separate it from common synthetic impurities, such as unreacted 5-fluoro-2-nitrophenol (precursor) or regioisomeric byproducts (e.g., 4-propoxy isomers from non-selective SNAr reactions).

Target Molecule Profile:

Property Data
IUPAC Name 4-Fluoro-1-nitro-2-propoxybenzene
CAS Number 28987-45-3
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Appearance Yellow oil or low-melting solid
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water

| Key Functional Groups | Nitro (-NO2), Propoxy (-OCH2CH2CH3), Fluoro (-F) |[1][2][3][4][5][6][7][8][9]

Chemical Context & Impurity Profiling

To design an effective purification strategy, one must understand the origin of the crude mixture. This compound is typically synthesized via two primary routes, each generating distinct impurities.

  • Route A: Alkylation of 5-Fluoro-2-nitrophenol (Preferred) [1]

    • Reaction: Phenol + Propyl Bromide/Iodide + Base (K2CO3).

    • Major Impurity: Unreacted 5-Fluoro-2-nitrophenol .[1] This is significantly more polar (acidic proton) than the target ether.

    • Separation Difficulty: Low. The

      
       is large.
      
  • Route B: SNAr on 2,4-Difluoronitrobenzene

    • Reaction: 2,4-Difluoronitrobenzene + Propanol + NaH.

    • Major Impurity:2-Fluoro-1-nitro-4-propoxybenzene (Regioisomer).

    • Separation Difficulty: High. Both isomers have identical molecular weights and very similar polarities.

This protocol is optimized for Route A (removal of polar phenolic precursors) but includes gradient modifications to address Route B (regioisomer separation).[1]

Pre-Column Method Development

Before scaling to a column, Thin Layer Chromatography (TLC) is mandatory to establish the solvent system.

TLC Scouting Protocol

Stationary Phase: Silica Gel 60 F254 aluminum sheets. Detection: UV lamp (254 nm) – The nitro group provides strong absorbance.

Solvent System Screening:

  • 100% Hexane: Product likely stays at baseline (

    
    ).
    
  • 90:10 Hexane/EtOAc: Product moves slightly (

    
    ). Ideal for separation.
    
  • 50:50 Hexane/EtOAc: Product moves to solvent front (

    
    ). Too strong.
    

Observed


 Values (Typical in 9:1 Hexane/EtOAc): 
| Compound | Estimated 

| Polarity Characteristics | | :--- | :--- | :--- | | Target Ether | 0.35 | Moderately non-polar (capped phenol).[1] | | Regioisomer (Impurity) | 0.30 - 0.40 | Very similar; requires shallow gradient.[1] | | Starting Phenol (Impurity) | 0.05 - 0.10 | Highly polar; "streaks" without acid.[1] | | Mineral Salts | 0.00 | Baseline.[1] |

Detailed Column Chromatography Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Size: 20-30g silica per 1g of crude material (Standard); 50-60g silica per 1g (for Regioisomer separation).

  • Eluents: HPLC-grade Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Suspend silica gel in 100% Hexane .

  • Pour the slurry into the glass column, tapping the sides to remove air bubbles and ensure a tight, level bed.

  • Flush with 2 column volumes (CV) of Hexane to equilibrate.

Step 2: Sample Loading (Dry Loading Recommended)

  • Rationale: The target is an oil/solid.[10] Wet loading with strong solvents (DCM) can broaden bands. Dry loading ensures a sharp starting band.

  • Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (1-2x weight of crude) to the solution.

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully add this powder to the top of the packed column and cover with a layer of sand.

Step 3: Elution Gradient

  • Fraction 1-5 (100% Hexane): Elutes very non-polar impurities (e.g., excess propyl bromide).

  • Fraction 6-20 (95:5 Hexane/EtOAc): Begin collecting. The target molecule may start to elute if the column is short.

  • Fraction 21-50 (90:10 Hexane/EtOAc): Main Product Elution Window. Collect small fractions (e.g., 10-15 mL for a 1g scale).

  • Fraction 50+ (80:20 Hexane/EtOAc): Flush out the unreacted phenol impurity.

Step 4: Monitoring & Combination

  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm). The product will appear as a dark, UV-active spot.

  • Combine fractions containing only the single spot at

    
    .
    
  • Note: If separating regioisomers, use a shallower gradient (e.g., 98:2 to 95:[1]5) and run the column slower.

Process Visualization (Workflow)

PurificationWorkflow Start Crude Synthesis Mixture (4-Fluoro-1-nitro-2-propoxybenzene) TLC TLC Scouting (Hexane/EtOAc 9:1) Start->TLC Determine Rf Loading Dry Loading (Silica Adsorption) TLC->Loading Rf ~ 0.35 Column Flash Column Chromatography (Gradient Elution) Loading->Column F1 Fraction A: Non-polar (Propyl halides) Column->F1 100% Hex F2 Fraction B: TARGET (Pure Ether) Column->F2 90:10 Hex/EtOAc F3 Fraction C: Polar (Unreacted Phenol) Column->F3 80:20 Hex/EtOAc Analysis Validation (1H NMR / HPLC) F2->Analysis

Figure 1: Purification workflow logic for isolating 4-Fluoro-1-nitro-2-propoxybenzene.

Validation & Analytical Criteria

Post-column, the purity must be verified.

1. 1H NMR Validation (CDCl3, 400 MHz):

  • Diagnostic Signals:

    • Propoxy Group: Look for the triplet at

      
       ppm (CH3), multiplet at 
      
      
      
      ppm (CH2), and triplet at
      
      
      ppm (O-CH2).
    • Absence of Phenol: Ensure no broad singlet at

      
       ppm (OH group of starting material).
      
    • Aromatic Region: The splitting pattern should confirm the 1,2,4-substitution pattern (distinct from the symmetric 1,4-substitution of the regioisomer).

2. HPLC Purity Check:

  • Column: C18 Reverse Phase.

  • Solvent: Acetonitrile/Water (Gradient 50% -> 90%).

  • Detection: 254 nm.

  • Requirement: >98% area integration.

References

  • PubChem. (2023). 4-Fluoro-1-nitro-2-propoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Vapourtec. (2020). Nucleophilic Aromatic Substitution (SNAr) in Flow.[1][11] Application Note. Available at: [Link][1]

  • MDPI. (2018).[1] Synthesis and Characterization of Fluoro-alkoxy-nitrobenzenes. Molbank.[12] Available at: [Link][1][12][4][13]

Sources

Application Note: Advanced Recrystallization Protocols for 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene is a critical intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and other fluorinated bioactive scaffolds. Its purity is paramount; regioisomeric impurities (e.g., 4-fluoro-2-nitro-1-propoxybenzene) or unreacted starting materials (5-fluoro-2-nitrophenol) can poison downstream reduction catalysts (Pd/C, Raney Nickel) or lead to difficult-to-separate byproducts in the final API.

This application note details an optimized recrystallization strategy. While standard precipitation from water is often cited in patent literature, it frequently traps inorganic salts and fails to achieve >99.5% HPLC purity. We present a dual-solvent thermodynamic control method designed to maximize yield while rejecting lipophilic impurities.

Physicochemical Profiling & Solvent Selection

Effective recrystallization requires balancing the polarity of the nitro group with the lipophilicity of the propoxy chain.

Solubility Profile
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAnti-solventCauses rapid, amorphous precipitation (oiling out risk).
Ethanol (EtOH) HighModeratePrimary Good for polar impurities; risk of yield loss if not cooled significantly.
Ethyl Acetate (EtOAc) Very HighHighSolventToo soluble for single-solvent crystallization.
n-Heptane LowInsolubleAnti-solventExcellent for rejecting non-polar tars.
EtOH : Water (80:20) HighLowOptimal A Standard thermodynamic control.
EtOAc : Heptane (1:4) ModerateLowOptimal B Best for low-melting solids prone to oiling out.
The "Oiling Out" Challenge

Nitro-alkoxy benzenes often exhibit low melting points (typically 40–70°C). If the boiling point of the solvent exceeds the melting point of the solid, the compound may separate as a liquid oil rather than crystals.

  • Mitigation: Use System B (EtOAc/Heptane) if the crude material is oily or has a depressed melting point due to impurities.

Detailed Experimental Protocols

Protocol A: Ethanol/Water (Standard High-Purity Method)

Best for crude material with >90% initial purity and solid physical state.

Materials:

  • Crude 4-Fluoro-1-nitro-2-propoxybenzene (10.0 g)

  • Ethanol (Absolute)

  • Deionized Water

  • Activated Carbon (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask. Add 30 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If not fully dissolved, add Ethanol in 2 mL increments until clear.

    • Note: Do not exceed 50 mL total solvent volume (5 vol).

  • Clarification (Critical): If particulates (salts like K₂CO₃ from synthesis) remain, perform a hot filtration through a pre-warmed sintered glass funnel.

  • Nucleation Point: Remove from heat. While stirring at medium speed, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Target Ratio: Typically requires ~5–8 mL water.

  • Re-solubilization: Add 1–2 mL of hot Ethanol to clear the turbidity. The solution is now supersaturated.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours).

    • Seeding: If no crystals form by 40°C, add a seed crystal (0.5 mg) of pure product.

  • Deep Cooling: Place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow needles using vacuum filtration.

  • Wash: Wash the cake with 10 mL of cold Ethanol:Water (50:50).

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. (Avoid high heat to prevent melting).

Protocol B: Ethyl Acetate/Heptane (For Oily/Low-Melting Crudes)

Best for material that "oils out" in ethanol/water.

  • Dissolution: Dissolve 10.0 g crude in 10 mL Ethyl Acetate (1 vol) at 50°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, 50°C) until slight turbidity.

  • Crystallization: Remove from heat. Continue adding Heptane slowly as the solution cools.

    • Target Ratio: Final solvent mix should be approx 1:5 EtOAc:Heptane.

  • Isolation: Filter and wash with cold Heptane.

Process Logic & Decision Matrix

The following diagram illustrates the decision-making process for selecting the correct purification route based on the physical state of the crude intermediate.

RecrystallizationLogic Start Crude 4-Fluoro-1-nitro-2-propoxybenzene Analysis Initial Analysis (DSC & Visual Inspection) Start->Analysis Decision Is Crude Solid or Oily? Analysis->Decision RouteA Protocol A: EtOH/Water (High Polarity Rejection) Decision->RouteA Solid / High MP RouteB Protocol B: EtOAc/Heptane (Oiling Out Mitigation) Decision->RouteB Oily / Low MP DissolveA Dissolve in Refluxing EtOH (3-5 volumes) RouteA->DissolveA FilterA Hot Filtration (Remove Inorganic Salts) DissolveA->FilterA CloudPoint Add Water to Cloud Point Then clear with hot EtOH FilterA->CloudPoint CoolA Slow Cool to 4°C CloudPoint->CoolA Result Pure Crystalline Solid (>99.5% HPLC) CoolA->Result DissolveB Dissolve in min. EtOAc (50°C) RouteB->DissolveB AntiSolvent Slow Addition of Heptane DissolveB->AntiSolvent AntiSolvent->Result

Figure 1: Decision matrix for solvent system selection based on crude physical state.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

  • Appearance: Pale yellow crystalline needles (dark yellow/orange indicates phenol oxidation).

  • Melting Point: Sharp range (e.g., 58–60°C). Broad range (>3°C) indicates solvent occlusion.

  • HPLC Purity: >99.5% area.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.

    • Detection: UV at 254 nm (Nitro aromatic absorption).

References

  • Synthesis of ALK Inhibitors: U.S. Patent 9,199,944 B2. N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine derivative.... (2015).[1] Describes the synthesis of the nitro intermediate via alkylation.[2]

  • General Recrystallization Theory: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Compound Data: Combi-Blocks Product Data Sheet for CAS 28987-45-3. Confirms identity and commercial availability.

Sources

Application Note & Protocols for the Quantification of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research, development, and manufacturing processes. This document provides detailed application notes and validated protocols for the quantification of 4-Fluoro-1-nitro-2-propoxybenzene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The methodologies presented herein are designed to be implemented by researchers, scientists, and drug development professionals. The rationale behind the selection of specific chromatographic conditions is elucidated to provide a deeper understanding of the analytical process, ensuring both technical accuracy and practical applicability.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For 4-Fluoro-1-nitro-2-propoxybenzene, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Selection

A C18 stationary phase is chosen due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape of the analyte. UV detection is selected as the nitroaromatic chromophore of the target molecule exhibits strong absorbance in the UV region, providing excellent sensitivity.[3]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Prep Prepare Stock & Working Standards HPLC HPLC System with UV Detector Prep->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject Column C18 Reversed-Phase Column MobilePhase Isocratic Mobile Phase Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Acquisition & Processing Prep_GC Prepare Stock & Working Standards GC GC System with ECD/NPD Prep_GC->GC Sample_GC Prepare Sample Solution Sample_GC->GC Chromatogram_GC Obtain Chromatogram GC->Chromatogram_GC Inject Column_GC Capillary Column CarrierGas Inert Carrier Gas Integration_GC Integrate Peak Area Chromatogram_GC->Integration_GC Calibration_GC Construct Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantify Analyte Calibration_GC->Quantification_GC

Sources

Application Note: Strategic Derivatization of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the synthetic utility of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) .[1] Structurally, FNPB is a lipophilic homolog of the key intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib).[1]

The molecule features a "Push-Pull-Leave" electronic triad:[1]

  • Pull: The Nitro group (

    
    )  at C-1 strongly withdraws electron density, activating the ring.[1][2]
    
  • Push: The Propoxy group (

    
    )  at C-2 donates electron density via resonance, modulating solubility and lipophilicity (LogP) compared to methoxy analogs.[1]
    
  • Leave: The Fluorine atom (

    
    )  at C-4 serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
    
    
    
    ), specifically activated by the para-nitro group.[1]

Strategic Insight: The order of operations is critical.

  • Path A (

    
     First):  Exploits the nitro-activation to displace fluorine with amines or thiols.[1]
    
  • Path B (Reduction First): Converts nitro to aniline, deactivating the ring toward

    
     but creating a nucleophilic handle for amide coupling or heterocycle construction.[1]
    

Reactivity Roadmap (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways based on the "Order of Operations" logic.

FNPB_Reactivity Start 4-Fluoro-1-nitro- 2-propoxybenzene (Starting Material) SNAr_Cond Path A: S_NAr (Nucleophilic Attack) Start->SNAr_Cond  Nucleophile (HNR2)   Red_Cond Path B: Reduction (Fe/NH4Cl or H2/Pd) Start->Red_Cond  Reductive Agent   Inter_A 4-Substituted-1-nitro- 2-propoxybenzene SNAr_Cond->Inter_A  F displacement   Final_A Functionalized Aniline (Post-Reduction) Inter_A->Final_A  Nitro Reduction   Inter_B 4-Fluoro-2-propoxy- aniline Red_Cond->Inter_B  NO2 -> NH2   Final_B Amides/Ureas (Kinase Inhibitor Scaffolds) Inter_B->Final_B  Acylation/Coupling  

Figure 1: Divergent synthesis pathways. Path A utilizes the fluorine leaving group; Path B preserves the fluorine for metabolic stability or binding interactions.[1]

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C-4 Fluorine with a secondary amine (e.g., morpholine, piperazine) to create a core for biological activity.[1]

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex .[1][2][3][4] The C-1 Nitro group stabilizes the anionic intermediate through resonance.[1] The C-2 Propoxy group exerts a steric influence but does not prevent attack at the para position (C-4).[1]

Experimental Protocol

Reagents:

  • Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)[1]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of substrate in 10 mL of DMF.

  • Addition: Add finely ground anhydrous

    
    . Stir for 5 minutes.
    
  • Nucleophile: Add Morpholine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a more polar yellow/orange spot (
      
      
      
      ) should appear.[1]
  • Workup: Pour the reaction mixture into 50 mL of ice-water. The product typically precipitates as a yellow solid.[1]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.[1]
    

Data Summary Table:


 Optimization 
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

60492Recommended standard.[1]
DMSO

80288Faster, but harder workup.
EtOH

Reflux1265Slower; protic solvents stabilize F-, reducing rate.[1]

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without defluorinating the ring (hydrodefluorination is a risk with high-pressure


).[1]
Mechanistic Insight

We utilize a Bechamp Reduction (Iron-mediated) or Transfer Hydrogenation.[1] This method is chemoselective for


 in the presence of aryl halides.
Experimental Protocol

Reagents:

  • Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (or derivative from Path A)[1]

  • Reductant: Iron powder (Fe) (5.0 eq)

  • Catalyst/Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step:

  • Setup: Suspend the substrate (1.0 g) in 20 mL Ethanol and 5 mL Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to Reflux (80°C) with vigorous stirring for 2 hours.

    • Visual Cue: The reaction will turn from yellow (nitro) to a dark sludge (iron oxides).[1]

    • Checkpoint: TLC should show a highly polar, UV-active spot (Aniline) that stains red/purple with Ninhydrin.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with

    
     (aq) to remove salts. Dry and concentrate.
    

Self-Validating Analytical Check:

  • 1H NMR: The aromatic protons ortho to the nitro group will shift significantly upfield (shielded) upon conversion to the amine.[1]

  • IR Spec: Disappearance of strong

    
     bands (~1520, 1340 
    
    
    
    ) and appearance of
    
    
    doublet (~3300-3400
    
    
    ).[1]

Advanced Application: Acrylamide Warhead Synthesis

Context: This protocol mimics the synthesis of covalent kinase inhibitors (like Gefitinib/Osimertinib analogs) where the aniline is converted into a Michael acceptor.[1]

Protocol:

  • Dissolve 4-Fluoro-2-propoxyaniline (from Protocol B) in dry DCM at 0°C.

  • Add DIPEA (1.5 eq).[1]

  • Add Acryloyl Chloride (1.1 eq) dropwise.

  • Stir at 0°C for 30 mins.

  • Result: N-(4-fluoro-2-propoxyphenyl)acrylamide.[1] This compound is a reactive probe for cysteine residues in proteins.[1]

References

  • World Intellectual Property Organization (WIPO). (2018).[1] A Process for the Preparation of 4-Fluoro-2-methoxy-5-nitroaniline. WO2018207120.[1] (Provides the foundational chemistry for fluoro-alkoxy-nitrobenzene scaffolds). Link[1]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Ethoxy-2-fluoro-1-nitrobenzene. (Analogous chemistry for alkoxy-substituted nitrobenzenes). Link[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. (Authoritative grounding on the Meisenheimer complex and leaving group ability of Fluorine).[1][2][4] Link

  • Santa Cruz Biotechnology. 4-Fluoro-2-methoxy-1-nitrobenzene Product Data. (Verifies reactivity profile of the methoxy-analog). Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Synthesis and Preclinical Demand

4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmacologically active molecules. As drug discovery programs advance, the demand for this compound transitions from milligram-scale for initial screening to multi-gram or even kilogram-scale for preclinical toxicology and safety studies. This transition, known as scale-up, is a critical phase in drug development that presents significant challenges in terms of process safety, product purity, and process robustness. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a scalable and reliable synthetic route to 4-Fluoro-1-nitro-2-propoxybenzene, with a strong emphasis on safety, process control, and adherence to the principles of Good Manufacturing Practice (GMP) for early-phase Active Pharmaceutical Ingredient (API) manufacturing.[1][2][3][4]

The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is strategically approached via a two-step sequence, commencing with the regioselective nitration of 2-fluorophenol to yield the key intermediate, 2-fluoro-4-nitrophenol. This is followed by a Williamson ether synthesis to introduce the propoxy side chain. This route was selected for its high potential for regiocontrol and the well-established nature of the individual transformations, lending itself to a more predictable and scalable process.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below, outlining the transformation from commercially available starting materials to the final API intermediate.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Williamson Ether Synthesis 2-Fluorophenol 2-Fluorophenol 2-Fluoro-4-nitrosophenol 2-Fluoro-4-nitrosophenol 2-Fluorophenol->2-Fluoro-4-nitrosophenol NaNO2, HCl 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrosophenol->2-Fluoro-4-nitrophenol HNO3 (dilute) Sodium 2-fluoro-4-nitrophenoxide Sodium 2-fluoro-4-nitrophenoxide 2-Fluoro-4-nitrophenol->Sodium 2-fluoro-4-nitrophenoxide Base (e.g., K2CO3) 4-Fluoro-1-nitro-2-propoxybenzene 4-Fluoro-1-nitro-2-propoxybenzene Sodium 2-fluoro-4-nitrophenoxide->4-Fluoro-1-nitro-2-propoxybenzene 1-Bromopropane G 2-Fluorophenol 2-Fluorophenol 2-Fluoro-4-nitrosophenol 2-Fluoro-4-nitrosophenol 2-Fluorophenol->2-Fluoro-4-nitrosophenol 1. NaNO2, HCl -5 to 5 °C 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrosophenol->2-Fluoro-4-nitrophenol 2. HNO3 (dilute) ~5 °C

Caption: Two-stage regioselective nitration of 2-fluorophenol.

Materials and Equipment
Material/EquipmentGrade/Specification
2-FluorophenolReagent grade, ≥99%
Sodium Nitrite (NaNO₂)ACS reagent, ≥97%
Hydrochloric Acid (HCl)37%, ACS reagent
Nitric Acid (HNO₃)30% aqueous solution
Deionized WaterHigh-purity
Dichloromethane (DCM)ACS reagent
Anhydrous Sodium SulfateACS reagent
Jacketed Glass ReactorAppropriate volume with overhead stirrer, temperature probe, and addition funnel
Chiller/CirculatorCapable of maintaining -10 °C to 10 °C
Büchner Funnel and Flask
Rotary Evaporator
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and two addition funnels. Set the chiller to maintain a jacket temperature of -5 °C.

  • Acid Preparation: In the reactor, charge 500 mL of 15% hydrochloric acid and cool to 0 °C with stirring.

  • Simultaneous Addition: Prepare two separate solutions:

    • Solution A: 1.0 mole of 2-fluorophenol.

    • Solution B: 1.05 moles of sodium nitrite in deionized water. Simultaneously add Solution A and Solution B dropwise to the stirred hydrochloric acid solution over a period of approximately 45-60 minutes, ensuring the internal temperature is maintained between -5 and 5 °C. [5]4. Reaction Monitoring (Nitrosation): After the addition is complete, continue stirring at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Intermediate: Isolate the precipitated 2-fluoro-4-nitrosophenol by vacuum filtration and wash with cold deionized water.

  • Oxidation: In a separate reactor, cool a solution of 1.2 moles of 30% nitric acid to approximately 5 °C. [5]7. Addition of Intermediate: Slowly add the damp filter cake of 2-fluoro-4-nitrosophenol to the nitric acid solution in portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring (Oxidation): Stir the mixture at 5-10 °C until the reaction is complete (typically 1-2 hours), as determined by TLC or HPLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water.

    • Extract the product with dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2-fluoro-4-nitrophenol.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers, proceeding via an SN2 mechanism. [6]In this step, the hydroxyl group of 2-fluoro-4-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. [7]

Reaction Scheme: Etherification

G 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol 4-Fluoro-1-nitro-2-propoxybenzene 4-Fluoro-1-nitro-2-propoxybenzene 2-Fluoro-4-nitrophenol->4-Fluoro-1-nitro-2-propoxybenzene 1-Bromopropane, K2CO3 Acetone, Reflux

Caption: Williamson ether synthesis to form the final product.

Materials and Equipment
Material/EquipmentGrade/Specification
2-Fluoro-4-nitrophenolSynthesized in Part 1
1-BromopropaneReagent grade, ≥99%
Potassium Carbonate (K₂CO₃)Anhydrous, granular
AcetoneACS reagent
Round-bottom FlaskAppropriate volume
Reflux Condenser
Magnetic Stirrer/Hotplate
Separatory Funnel
Rotary Evaporator
Experimental Protocol: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).

  • Reagent Addition: Add 1-bromopropane (1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization. For larger scale, purification can be achieved by washing the crude product with an alkaline aqueous solution to remove any unreacted nitrophenols. [8]

Scale-Up Considerations and Process Safety

Scaling up chemical reactions from the laboratory to a preclinical production scale introduces significant challenges, primarily related to heat and mass transfer. [9]

Key Process Parameters for Scale-Up
ParameterLaboratory Scale (grams)Preclinical Scale (kilograms)Rationale and Considerations
Nitration Temperature -5 to 5 °C-5 to 0 °CNitration is highly exothermic. Maintaining a lower temperature on a larger scale is critical to prevent thermal runaway. A robust cooling system is essential. [10]
Reagent Addition Rate DropwiseControlled feed rateSlower, controlled addition on a larger scale is necessary to manage the heat generated during the exothermic nitration and etherification steps.
Agitation Magnetic stirringOverhead mechanical stirringEfficient mixing is crucial for maintaining temperature homogeneity and ensuring good reaction kinetics.
Solvent Volume ~10-20 volumes~5-10 volumesReducing solvent volume improves process efficiency but requires careful consideration of solubility and heat transfer.
Work-up Procedure Separatory funnel extractionsReactor-based extractions and phase splitsLarger scale work-ups require appropriately sized equipment and careful handling of larger volumes of solvents.
Process Safety Management
  • Hazard Identification: Both the nitration and Williamson ether synthesis steps involve potential hazards. Nitration is highly exothermic and can lead to runaway reactions if not properly controlled. [10]The use of flammable solvents like acetone in the etherification step poses a fire risk. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities. [10]* Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) studies should be performed to determine the heat of reaction and the onset temperature for any decomposition reactions. [11]This data is crucial for designing a safe process and ensuring adequate cooling capacity.

  • Engineering Controls: The use of jacketed reactors with automated temperature control, emergency cooling systems, and pressure relief devices is mandatory for the safe scale-up of these reactions.

Analytical Methods for Quality Control

Ensuring the quality and purity of the synthesized 4-Fluoro-1-nitro-2-propoxybenzene is paramount for its use in preclinical studies. A comprehensive set of analytical methods should be developed and validated.

Analytical TechniquePurposeTypical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment, in-process controlReverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at a suitable wavelength (e.g., 254 nm).
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation and identification of impuritiesA suitable deuterated solvent (e.g., CDCl₃) should be used. Spectral data for similar fluoronitrobenzene derivatives can be found in the literature. [12][13][14][15]
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
FT-IR (Fourier-Transform Infrared Spectroscopy) Functional group analysisTo confirm the presence of key functional groups such as the nitro group, ether linkage, and aromatic ring.
Melting Point Physical characterization and purity indication

Regulatory Compliance: GMP for Preclinical APIs

The synthesis of an API for preclinical studies should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP), as outlined in the ICH Q7 guidelines. [1][2][3][4][16]This ensures the quality, consistency, and traceability of the material. Key aspects include:

  • Documentation: All experimental procedures, observations, and analytical data must be meticulously documented in batch records.

  • Material Control: Starting materials and reagents should be of appropriate quality and their sources documented.

  • Equipment Qualification: All equipment used in the synthesis and analysis should be properly calibrated and maintained.

  • Personnel Training: All personnel involved in the manufacturing process must be adequately trained in the procedures and safety protocols. [4]

Conclusion

The successful scale-up synthesis of 4-Fluoro-1-nitro-2-propoxybenzene for preclinical studies is a multi-faceted endeavor that requires a deep understanding of synthetic organic chemistry, process safety, and regulatory requirements. The two-step synthetic route detailed in these application notes, involving a regioselective nitrosation-oxidation followed by a Williamson ether synthesis, provides a robust and scalable pathway to this important intermediate. By implementing rigorous process controls, comprehensive analytical methods, and adhering to the principles of GMP, researchers and drug development professionals can confidently produce high-quality material to support the advancement of new therapeutic candidates.

References

  • Gigante, B.; Prazeres, A.; Marcelo-Curto, M.; Cornelis, A.; Laszlo, P. J. Org. Chem. 1995, 60, 3445–3447.
  • Smith, K., Gibbins, T., Millar, R. W., Claridge, R. P. J. Chem. Soc. Perkin Trans. 1 (2000) 2753.
  • Method for preparing 2-fluoro-4-nitrophenol. CN1850778A.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • Method of purifying nitrated aromatic compounds from a nitr
  • Critical Consider
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue Engineering.
  • Biological Treatment of Nitroaromatics in Wastewater.
  • Biological Treatment of Nitroaromatics in Wastew
  • GMPs for APIs: “How to do” document. APIC (CEFIC).
  • Williamson ether synthesis. Wikipedia.
  • 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray.
  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE.
  • Process for the purification of mononitro arom
  • Understanding Williamson Synthesis: The Art of Ether Creation.
  • Process Safety Management (PSM) in Pharma API. Pharma Engineering.
  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. GMP Compliance.
  • The complete guide to the ICH Q7 guidelines. Qualio.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. ChemicalBook.
  • p-Fluoronitrobenzene | C6H4FNO2 | CID 9590. PubChem.
  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. YouTube.
  • 4-Fluoro-7-nitrobenzofurazan fluorescence, BioReagent, = 98.0 HPLC 29270-56-2. Sigma-Aldrich.

Sources

Application Note: High-Performance TLC Monitoring of 4-Fluoro-1-nitro-2-propoxybenzene Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

In pharmaceutical development, 4-Fluoro-1-nitro-2-propoxybenzene serves as a critical scaffold. Its chemical versatility stems from two distinct reactive sites: the electrophilic carbon attached to the fluorine atom (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the nitro group (susceptible to reduction to an aniline).

Precise monitoring of these reactions is essential. Over-reduction, incomplete conversion, or byproduct formation (e.g., defluorination) can compromise yield. This guide provides a robust Thin Layer Chromatography (TLC) protocol designed to track these specific transformations with high resolution.

Key Chemical Properties
PropertyCharacteristicImpact on TLC
Functional Groups Nitro (-NO₂), Fluoro (-F), Propoxy (-OC₃H₇)Nitro: Strong UV chromophore; moderate polarity.Propoxy: Increases lipophilicity (higher Rf in non-polar solvents).
Reactivity A Nitro Reduction (

Aniline)
Huge Polarity Shift: Product is significantly more polar (H-bond donor).
Reactivity B SNAr (F

Nucleophile)
Variable Shift: Depends on the nucleophile (e.g., amine vs. alkoxide).

Materials & Mobile Phase Strategy

Standard Equipment
  • Stationary Phase: Silica gel 60 F

    
     aluminum or glass-backed plates (200 µm layer thickness).
    
  • UV Lamp: Dual wavelength (254 nm / 365 nm).[1]

  • Capillaries: Micro-capillaries (0.5 – 1.0 µL capacity) for spotting.

Mobile Phase Selection (The "Why" and "How")

The propoxy group makes the starting material (SM) moderately lipophilic. Standard hexane/ethyl acetate systems are effective, but the ratio must be tuned based on the reaction type.

Reaction TypeRecommended Mobile PhaseRationale
Nitro Reduction Hexane : EtOAc (60:40 or 50:50) The product (aniline) is polar and will stick to the baseline in non-polar solvents. A higher EtOAc content is required to move the amine to an Rf of 0.3–0.4.
SNAr (General) Hexane : EtOAc (80:20) The SM and substituted products often have similar polarities. A non-polar system expands the separation resolution.
Amine Tailing? Add 1% Triethylamine (TEA) If the amine product "streaks" or tails, the silica's acidic sites are interacting with the basic amine. TEA blocks these sites, sharpening the spot.

Protocol 1: Monitoring Nitro Reduction (Synthesis of 4-Fluoro-2-propoxyaniline)

Objective: Track the conversion of the non-polar nitro group to the polar amine.

Step-by-Step Procedure
  • Sampling:

    • Take a 10 µL aliquot of the reaction mixture.

    • Quench: Dilute into 100 µL of Ethyl Acetate (EtOAc) in a small vial. If the reaction uses strong acid (Fe/HCl), neutralize with a drop of sat. NaHCO₃ before spotting.

  • Spotting (The "Co-Spot" Technique):

    • Spot 1: Starting Material (Reference standard).

    • Spot 2: Co-spot (Spot SM, let dry, then spot Reaction Mixture on top).

    • Spot 3: Reaction Mixture.[2][3]

    • Why Co-spot? This confirms if a new spot is actually a product or just unreacted SM running slightly differently due to matrix effects.

  • Elution:

    • Develop in Hexane:EtOAc (1:1) .

    • Allow solvent front to reach 80% up the plate.

  • Visualization & Interpretation:

Visualization MethodObservationChemical Basis
UV (254 nm) SM: Dark Spot (High Rf ~0.7)Product: Dark Spot (Lower Rf ~0.3)Both the nitrobenzene and aniline conjugated systems absorb UV light strongly [1].
Ninhydrin Stain SM: No ColorProduct: Red/Purple Spot Ninhydrin reacts specifically with primary amines (the aniline product) upon heating [2]. This confirms the formation of the amine.
Iodine Chamber Both: Brown/Yellow spotsReversible interaction with the aromatic pi-system. Good for general detection but non-specific.[4]
Diagram: Reduction Monitoring Workflow

ReductionMonitoring Start Reaction Mixture Sample Aliquot & Quench (EtOAc/NaHCO3) Start->Sample Spot Spotting (SM | Co-Spot | Rxn) Sample->Spot Elute Elute Hex:EtOAc (1:1) Spot->Elute UV UV Check (254nm) Observe Conversion Elute->UV Stain Ninhydrin Stain Confirm Amine (Red) UV->Stain Verification

Caption: Workflow for monitoring nitro reduction. Ninhydrin provides chemical specificity for the amine product.

Protocol 2: Monitoring SNAr Reactions (Fluorine Displacement)

Objective: Monitor the displacement of the fluorine atom by a nucleophile (e.g., an amine or alkoxide).

Critical Considerations
  • Rf Crossover: If the nucleophile is lipophilic (e.g., benzylamine), the product might run higher or very close to the SM.

  • Leaving Group: The fluoride ion is not visible, but the disappearance of the specific "SM" spot is key.

Step-by-Step Procedure
  • Mobile Phase Optimization: Start with Hexane:EtOAc (80:20) . If separation is poor (ΔRf < 0.1), decrease polarity to 90:10.

  • Visualization (Differentiation Strategy):

    • UV (254 nm): Primary visualization.[1]

    • KMnO₄ Stain: If the nucleophile contains an oxidizable group (like an alcohol or benzylic carbon), the product will stain yellow/brown on a purple background. The SM (nitro-fluoro-propoxy) is resistant to mild oxidation and will not stain strongly [3].

Troubleshooting Table
IssueDiagnosisSolution
Streaking / Tailing Product is likely an amine or has acidic protons.Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.
No Separation (Co-elution) SM and Product have identical polarity.Change selectivity: Switch solvent system to Dichloromethane (DCM) : Methanol (95:5) . DCM interacts differently with the nitro group than Hexane.
SM Disappears but No Product Decomposition or Product is volatile/stuck at baseline.Check baseline (Rf=0). If spot is there, use a much more polar solvent (pure EtOAc or MeOH) to move it.

References

  • BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from BenchChem.[5][6][7]

  • EPFL. TLC Visualization Reagents - Ninhydrin Protocols. Retrieved from EPFL.ch.

  • Reach Devices. TLC Stains: Thin Layer Chromatography Stains and Recipes. Retrieved from ReachDevices.

  • ResearchGate. Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. Retrieved from ResearchGate.

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene (Analog). Retrieved from SigmaAldrich.

Sources

Technical Application Note: Work-up Procedures for 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic building block characterized by three distinct reactivity vectors: a labile fluoride activated by a para-nitro group, a reducible nitro moiety, and a lipophilic propoxy ether chain.

Effective work-up procedures for this compound must account for its specific physicochemical properties:

  • Lipophilicity: The propoxy chain (

    
    ) significantly increases solubility in non-polar solvents (Hexanes, Heptane) compared to methoxy analogs, altering extraction and crystallization dynamics.
    
  • Electrophilicity: The C4-Fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), requiring protocols to quench and remove unreacted nucleophiles.
    
  • Thermal Sensitivity: As a nitro-aromatic, the compound possesses significant stored energy. Work-up temperatures should generally remain

    
     to prevent thermal runaway, particularly during concentration.
    
Physicochemical Data Table
PropertyValue (Approx.)Implication for Work-up
Molecular Weight ~199.18 g/mol Moderate volatility; avoid high-vac for prolonged periods.
LogP ~2.8 - 3.1Highly soluble in DCM, EtOAc, TBME. Insoluble in water.[1]
Physical State Yellow Oil / Low-melting SolidMay require seeding or cooling to crystallize.
Reactivity

Active
Quench excess nucleophiles immediately.

Module A: Work-up for Nucleophilic Aromatic Substitution ( )

Context: Reaction of 4-Fluoro-1-nitro-2-propoxybenzene with amines (primary/secondary) or alkoxides to displace the fluoride.

Critical Challenges
  • Excess Nucleophile Removal:

    
     reactions often require 1.2–2.0 equivalents of amine. Residual amine must be removed to prevent interference in downstream steps.
    
  • Emulsion Formation: The amphiphilic nature of the propoxy-nitro product can stabilize emulsions during aqueous washes.

Protocol: Acidic Wash Strategy (For Amine Nucleophiles)

Rationale: This method leverages pH manipulation to protonate unreacted amines, rendering them water-soluble, while the nitro-product remains neutral and organic-soluble.

Step-by-Step Procedure:

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Volume ratio 1:5 relative to reaction volume).

  • Phase 1 - Acidic Wash:

    • Wash the organic layer with 0.5 M HCl or 10% Citric Acid (

      
       reaction volume).
      
    • Mechanism:[2][3][4][5]

      
       (Water Soluble).
      
    • Check: Verify aqueous layer pH is

      
      .
      
  • Phase 2 - Neutralization:

    • Wash organic layer with Saturated Aqueous

      
       .
      
    • Caution: Gas evolution (

      
      ). Vent separatory funnel frequently.
      
  • Phase 3 - Drying:

    • Wash with Saturated Brine (critical for propoxy derivatives to pull water from the organic phase).

    • Dry over anhydrous

      
        (Sodium Sulfate) for 15 minutes.
      
  • Concentration: Filter and concentrate under reduced pressure at

    
    .
    
Decision Flowchart (Graphviz)

SNAr_Workup Start Crude Reaction Mixture (Product + Excess Amine) Dilute Dilute with EtOAc/DCM Start->Dilute Decision Is Product Acid Sensitive? Dilute->Decision AcidWash Wash with 0.5M HCl or 10% Citric Acid SepFunnel Phase Separation AcidWash->SepFunnel Decision->AcidWash No (Standard) WaterWash Wash with Water only Decision->WaterWash Yes (e.g., acid-labile groups) WaterWash->SepFunnel AqLayer Aqueous Layer (Contains Protonated Amine) SepFunnel->AqLayer Discard OrgLayer Organic Layer (Contains Nitro Product) SepFunnel->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry

Caption: Logic flow for removing amine nucleophiles. Citric acid is preferred for acid-sensitive substrates.

Module B: Work-up for Nitro Reduction

Context: Catalytic hydrogenation (


, Pd/C) or metal-mediated reduction (Fe/AcOH) to convert the nitro group to an aniline.
Critical Challenges
  • Catalyst Pyrophoricity: Pd/C is pyrophoric when dry. The propoxy-aniline product is flammable.

  • Oxidation: The resulting electron-rich aniline is prone to air oxidation (turning brown/purple).

  • Solubility Shift: The aniline is significantly more polar than the nitro precursor.

Protocol: Catalytic Hydrogenation Work-up

Rationale: Safety is the priority.[2] The protocol ensures the catalyst is kept wet to prevent ignition.

  • Inert Purge: Purge the reaction vessel with Nitrogen (

    
    ) or Argon for 10 minutes to remove Hydrogen gas.
    
  • Filtration (Celite Pad):

    • Prepare a filter funnel with a 2cm pad of Celite 545 .

    • Pre-wet the Celite with the reaction solvent (e.g., MeOH or EtOH).

    • Filter the reaction mixture under a blanket of Nitrogen.

    • Critical: Do NOT suck the filter cake dry. Keep it wet with solvent to prevent sparking.

  • Rinse: Rinse the cake with THF or EtOAc (The propoxy group aids solubility in these solvents).

  • Scavenging (Optional): If metal leaching is a concern (for GMP steps), add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins before final filtration.

  • Concentration: Evaporate solvent at

    
    .
    
    • Storage: Store the resulting aniline under Argon in the freezer immediately to prevent oxidation.

Module C: Purification Strategy

Due to the "2-propoxy" chain, this molecule exhibits unique crystallization behavior compared to methoxy analogs.

Recrystallization (Preferred)
  • Solvent System: Heptane / Isopropyl Acetate (IPAc) .

  • Method:

    • Dissolve crude solid in minimal hot IPAc (

      
      ).
      
    • Slowly add Heptane (anti-solvent) until cloudiness persists.

    • Cool slowly to Room Temperature, then to

      
      .
      
    • Note: The propoxy chain disrupts crystal packing slightly, making oils more likely. If oiling occurs, scratch the glass or seed with a pure crystal.

Flash Chromatography
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

    • Nitro Compound:[6][2][7] Elutes typically at 10–20% EtOAc.

    • Aniline Product: Elutes typically at 30–50% EtOAc (Check TLC with Ninhydrin stain).

Safety & Handling (E-E-A-T)

  • Nitro-Aromatic Hazards: While the propoxy group adds mass, the nitro group remains an energetic functionality. Do not heat crude residues above

    
     without Differential Scanning Calorimetry (DSC) data.
    
  • Skin Absorption: Fluoronitrobenzenes are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous washes from

    
     reactions containing fluorides and organic amines must be segregated into "Basic/Toxic Aqueous Waste," not general drain disposal.
    

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. Link

    • Application Note: Establishes the activation order of leaving groups ( ) in para-nitro systems.
  • Reduction of Nitroarenes

    • Blaser, H. U. (2002). Science, 296(5565), 100-102. Link

    • Application Note: authoritative review on catalytic hydrogen
  • Safety of Fluoronitrobenzenes

    • National Center for Biotechnology Information. PubChem Compound Summary for 1-Fluoro-4-nitrobenzene (Analog). Link

    • Application Note: Used for toxicological grounding of the 4-fluoro-1-nitro core.

Sources

Application Note: Characterization of Kinase Inhibitor Precursors Derived from 4-Fluoro-1-nitro-2-propoxybenzene

[1][2]

Executive Summary

The scaffold 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) is a critical intermediate in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ACK1 inhibitors.[1] Its structural utility lies in its dual-reactivity profile: the highly activated C4-fluorine serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), while the C1-nitro group functions as a latent amine precursor.[1]

This application note details the synthesis, isolation, and analytical characterization of the three-stage transformation of this scaffold into functionalized anilines. We provide validated protocols for monitoring the displacement of the fluorine atom and the subsequent reduction of the nitro group, utilizing 1H/19F NMR and LC-MS methodologies.

Scaffold Architecture & Reactivity Map

The molecule is defined by three distinct zones of reactivity. Understanding these zones is prerequisite to interpreting the analytical data.

ReactivityMapScaffold4-Fluoro-1-nitro-2-propoxybenzene(C9H10FNO3)Zone1Zone 1: C4-Fluorine(Leaving Group)Activated by p-NO2Scaffold->Zone1S_NAr SiteZone2Zone 2: C1-Nitro(Reducible Handle)Latent AnilineScaffold->Zone2Reduction SiteZone3Zone 3: C2-Propoxy(Solubility/Binding)NMR Diagnostic MarkerScaffold->Zone3Structural Anchor

Figure 1: Reactivity mapping of the core scaffold.[1] The electron-withdrawing nitro group at C1 activates the fluorine at C4 for displacement.[1]

Synthetic Workflow & Case Study

To demonstrate characterization, we track the synthesis of 1-(4-(4-amino-3-propoxyphenyl)piperazin-1-yl)ethanone , a key pharmacophore in ALK inhibitors.[1]

Workflow Overview
  • Stage I (Scaffold Synthesis): Alkylation of 5-fluoro-2-nitrophenol.[1]

  • Stage II (SNAr Displacement): Reaction with N-acetylpiperazine.[1][2]

  • Stage III (Nitro Reduction): Hydrogenation to the aniline.[1]

SynthesisWorkflowSMStart: 5-Fluoro-2-nitrophenolInter1Stage I: 4-Fluoro-1-nitro-2-propoxybenzene(The Scaffold)SM->Inter1n-PrI, K2CO3, DMF, 50°C(O-Alkylation)Inter2Stage II: 1-(4-(4-nitro-3-propoxyphenyl)piperazin-1-yl)ethanone(S_NAr Product)Inter1->Inter2N-Acetylpiperazine, K2CO3, DMF, 80°C(F-Displacement)FinalStage III: 1-(4-(4-amino-3-propoxyphenyl)piperazin-1-yl)ethanone(Final Aniline)Inter2->FinalH2, Pd/C, EtOH(Nitro Reduction)

Figure 2: Step-wise synthetic pathway. Each stage requires distinct analytical confirmation.

Detailed Characterization Protocols

Protocol A: Characterization of Stage I (The Scaffold)

Objective: Confirm O-alkylation and ensure no C-alkylation or over-alkylation occurred.[1]

  • Compound: 4-Fluoro-1-nitro-2-propoxybenzene[1][3][4][5][6]

  • Appearance: Yellow solid/oil (mp ~25°C).[1][7]

  • LC-MS Target: [M+H]+ = 200.18 m/z.[1]

Analytical Signatures:

  • 1H NMR (300 MHz, CDCl3):

    • Propoxy Chain: Look for the classic triplet-multiplet-triplet pattern.[1]

      • 
         4.05 (t, 2H, 
        
        
        )[1]
      • 
         1.85 (m, 2H, 
        
        
        )[1]
      • 
         1.05 (t, 3H, 
        
        
        )[1]
    • Aromatic Region: The protons are split by Fluorine (

      
      F).[1]
      
      • H-3 (dd): The proton between Propoxy and Fluoro.[1] It shows a large

        
         coupling (~10 Hz) and small meta coupling.[1]
        
      • H-6 (dd): Ortho to the Nitro group. Deshielded (~7.9 ppm).[1]

  • 19F NMR:

    • Single sharp peak around -105 to -110 ppm .[1] This is the critical baseline for Stage II.

Protocol B: Monitoring SNAr (Stage I Stage II)

Objective: Confirm complete displacement of Fluorine by the piperazine nitrogen.

Experimental Step: React Stage I (1.0 eq) with N-acetylpiperazine (1.2 eq) and

Characterization Logic:

  • Disappearance of Fluorine: The most definitive test is 19F NMR . The signal at -105 ppm must disappear completely. If a signal remains, the reaction is incomplete.

  • Mass Shift:

    • Reactant MW: 199.18[3]

    • Reagent MW: 128.17 (N-acetylpiperazine) - 1 (H)[1]

    • Product MW: 307.35

    • LC-MS: Look for [M+H]+ = 308.4 .[1]

Data Interpretation:

Feature Stage I (Precursor) Stage II (SNAr Product)
19F NMR Signal present (-105 ppm) Silent (No Signal)
1H NMR (Arom) Complex F-splitting Simplified d/dd patterns (no F-coupling)
Piperazine Signals Absent Broad multiplets at 3.4-3.8 ppm

| Color | Pale Yellow | Intense Yellow/Orange (Nitro-aniline chromophore) |[1]

Protocol C: Nitro Reduction (Stage II Stage III)

Objective: Reduce the nitro group to an amine without cleaving the propoxy ether or reducing the carbonyl on the piperazine.[1]

Experimental Step: Hydrogenation using 10% Pd/C in Ethanol under

Characterization Logic:

  • Mass Shift:

    • Nitro (

      
      ) 
      
      
      Amine (
      
      
      ).[1]
    • Mass Change: Loss of

      
       (-32) + Gain of 
      
      
      (+2) = Net -30 u .[1]
    • Stage II Mass: 307.35

      
       Stage III Mass: 277.36 .
      
    • LC-MS: Look for [M+H]+ = 278.4 .[1]

  • UPLC/HPLC Retention Time:

    • The amine (Stage III) is significantly more polar and basic than the nitro compound (Stage II).[1]

    • Result: Expect a significant decrease in retention time (shift to the left) on reverse-phase C18 columns (e.g., from 4.5 min

      
       2.1 min).
      

1H NMR Validation:

  • Aromatic Upfield Shift: The conversion of the electron-withdrawing

    
     to the electron-donating 
    
    
    causes a dramatic upfield shift (shielding) of the aromatic protons, particularly H-6 (ortho to the nitrogen).[1]
    • Stage II H-6: ~7.9 ppm.[1]

    • Stage III H-6: ~6.3 - 6.5 ppm.[1]

  • Amine Peak: Appearance of a broad singlet (

    
    ) around 4.0–5.0 ppm (solvent dependent).[1]
    

Summary of Analytical Specifications

CompoundFormulaMWKey MS Ion (ESI+)Key NMR Feature
Scaffold

199.18200.2

F Signal Present; Propoxy triplet
SNAr Product

307.35308.4

F Silent; Piperazine CH2 signals
Aniline Product

277.36278.4Upfield aromatic shift; Mass -30u

References

  • Synthesis of ALK Inhibitors

    • Lee, J. H., et al. (2015).[1][2] N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine derivative...[1]. US Patent 9,199,944 B2.[2]

    • Source: [1]

  • Scaffold Properties

    • PubChem. 4-Fluoro-1-nitro-2-propoxybenzene (Compound).[1]

    • Source: (Derived from CAS 28987-45-3 search).[1]

  • SNAr Methodology

    • Plater, M. J., & Harrison, W. T. (2023).[1][8] Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Chemical Research.

    • Source:

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield and purity.

The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is a crucial step in the development of various pharmaceutical intermediates. The reaction generally involves the displacement of a leaving group (often a halogen) from an activated aromatic ring by a propoxide nucleophile. The presence of the electron-withdrawing nitro group is essential, as it activates the ring for nucleophilic attack.[1][2] However, this activation can also lead to challenges in regioselectivity and side-product formation. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted 2,4-difluoronitrobenzene in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent issue in SNAr reactions and typically points to problems with the nucleophile generation, reaction temperature, or solvent choice.

  • Cause A: Incomplete Deprotonation of Propanol. The propoxide nucleophile is generated by deprotonating propanol with a base. If this step is inefficient, the nucleophile concentration will be too low to drive the reaction forward.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is superior to hydroxides (NaOH, KOH) because it forms the alkoxide irreversibly and does not produce water, which can interfere with the reaction. Ensure the propanol is anhydrous before adding the base.

  • Cause B: Insufficient Reaction Temperature. SNAr reactions have a significant activation energy barrier.[2] Insufficient thermal energy will result in a sluggish reaction.

    • Solution: Gradually increase the reaction temperature. For a typical reaction in DMF, a temperature range of 60-80°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes product formation without significant decomposition.

  • Cause C: Poor Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2]

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are excellent choices as they effectively solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive alkoxide nucleophile.[3][4] Avoid protic solvents like water or alcohols (other than the reagent propanol) as they can protonate the nucleophile, reducing its efficacy.

Workflow for Optimizing Conversion

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Adjustment P1 Dry Propanol & Solvent R1 Generate Sodium Propoxide in situ (0°C to RT) P1->R1 P2 Weigh NaH (under N2) P2->R1 R2 Add 2,4-Difluoronitrobenzene (slowly) R1->R2 R3 Heat to Target Temp (e.g., 70°C) R2->R3 R4 Monitor by TLC/GC (every 2h) R3->R4 A1 Is Starting Material Consumed? R4->A1 A2 Increase Temp by 10°C (Max 90°C) A1->A2 No A3 Reaction Complete. Proceed to Workup. A1->A3 Yes A2->R3

Caption: Workflow for troubleshooting low conversion.

Formation of the Isomeric Byproduct (2-Fluoro-1-nitro-4-propoxybenzene)

Question: My final product is contaminated with a significant amount of the 2-fluoro-4-propoxy isomer. How can I improve the regioselectivity of the reaction?

Answer: This is a classic regioselectivity challenge in SNAr reactions. The nitro group strongly activates both the ortho (C2) and para (C4) positions. In 2,4-difluoronitrobenzene, the fluorine at C4 is more activated and is preferentially substituted. To synthesize the desired 2-propoxy isomer, the starting material should ideally be 1-chloro-4-fluoro-2-nitrobenzene or 1-bromo-4-fluoro-2-nitrobenzene . The greater electronegativity and reactivity of fluorine as a leaving group in SNAr reactions means the propoxide will preferentially displace the chloro or bromo group at the C2 position.[2][3]

If you must start with 2,4-difluoronitrobenzene, controlling kinetics can favor one isomer over the other, although achieving high selectivity for the 2-propoxy isomer is difficult.

  • Kinetic vs. Thermodynamic Control:

    • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the kinetically preferred product. Experiment with temperatures in the range of 25-50°C.

    • Steric Hindrance: While propanol is not exceptionally bulky, using a bulkier alcohol could theoretically favor attack at the less hindered C4 position, which is not desired here. Therefore, sticking with n-propanol is recommended.

Table 1: Leaving Group Reactivity in SNAr

Leaving GroupRelative ReactivityRationale
-FHighestThe C-F bond is highly polarized, making the carbon highly electrophilic. The rate-determining step is the nucleophilic attack, not the breaking of the C-X bond.[2]
-ClIntermediateLess activating than fluorine.
-BrIntermediateSimilar to chlorine.
-ILowestLeast activating halogen for SNAr.
Issues with Phase Transfer Catalysis (PTC)

Question: I am attempting this synthesis using a phase-transfer catalyst (PTC) with aqueous KOH and propanol in toluene to avoid anhydrous conditions, but the yield is poor. What can I do?

Answer: Phase-transfer catalysis is an excellent technique for SNAr reactions, allowing the use of aqueous bases and non-polar solvents.[5] However, performance depends heavily on the choice of catalyst and reaction conditions.

  • Cause A: Incorrect PTC Choice. The efficiency of the catalyst depends on its ability to transfer the propoxide anion from the aqueous phase to the organic phase.[6][7]

    • Solution: Use a quaternary ammonium salt with sufficient organic character. Tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride are robust choices. The catalyst's lipophilicity is key to effectively pulling the anion into the organic phase where the substrate resides.[8]

  • Cause B: Catalyst Poisoning. Some leaving groups, particularly more polarizable ones, can pair strongly with the catalyst cation, preventing it from cycling and transferring the desired nucleophile.[5]

    • Solution: While fluoride is not a typical "poison," ensure the concentration of the propoxide is high. Using a concentrated (e.g., 50%) aqueous KOH solution will favor the formation of the propoxide and its transfer.[8]

  • Cause C: Insufficient Mixing. The reaction occurs at the interface between the aqueous and organic phases.

    • Solution: Ensure vigorous mechanical stirring. High-speed overhead stirring is necessary to create a large surface area between the phases, maximizing the opportunity for the PTC to function.

Diagram of Phase Transfer Catalysis

G cluster_phases Two-Phase System Organic Phase Organic Phase (Toluene) Ar-F (Substrate) Q+ -OPr (Active Catalyst) Ar-OPr (Product) Organic Phase:content->Organic Phase:content 2. Q+ -OPr reacts with Ar-F Aqueous Phase Aqueous Phase (Water) KOH (Base) PrOH (Alcohol) Q+ Br- (Catalyst) K+ -OPr (Propoxide) Organic Phase:content->Aqueous Phase:content 3. Q+ F- returns to aqueous phase Aqueous Phase:content->Organic Phase:content 1. Q+ Br- extracts K+ -OPr to form Q+ -OPr

Caption: Catalytic cycle in a PTC system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for generating the propoxide? A1: Sodium hydride (NaH, 60% dispersion in mineral oil) is the preferred base for lab-scale synthesis under anhydrous conditions. It provides irreversible and complete deprotonation of propanol without generating water. For industrial applications or when avoiding NaH is desired, a concentrated solution of potassium hydroxide (KOH) in a phase-transfer system is a viable, greener alternative.[5]

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting 2,4-difluoronitrobenzene, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For quantitative analysis, GC-MS is the ideal method.

Q3: My product is an oil that is difficult to purify by recrystallization. What are my options? A3: If the product is an oil, column chromatography is the best method for purification.[9] Use silica gel as the stationary phase and a gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate. This should effectively separate the desired product from the starting material and any isomeric byproducts.

Q4: Are there any specific safety precautions for this reaction? A4: Yes. The starting materials, such as 1-fluoro-4-nitrobenzene and its derivatives, are toxic and harmful if swallowed, inhaled, or in contact with skin.[10][11] Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Gold-Standard Experimental Protocol (Anhydrous Conditions)

This protocol describes the synthesis starting from 1-chloro-4-fluoro-2-nitrobenzene to favor the desired regioselectivity.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Reagent Preparation:

    • To the flask, add sodium hydride (1.2 eq., 60% dispersion in oil) and wash with anhydrous hexanes (3x) to remove the oil.

    • Add anhydrous DMF (approx. 5 mL per mmol of substrate) to the flask.

    • Cool the suspension to 0°C in an ice bath.

  • Nucleophile Generation:

    • Slowly add anhydrous n-propanol (1.5 eq.) to the NaH/DMF suspension via the dropping funnel over 20 minutes.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction:

    • Dissolve 1-chloro-4-fluoro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the flask via the dropping funnel.

    • Heat the reaction mixture to 75°C and monitor its progress using TLC. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench it by slowly pouring it into a beaker of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient.

References

  • Vertex AI Search. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved February 4, 2026.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved February 4, 2026, from [Link]

  • Krasikova, R. N. (2015). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved February 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 19). SNAr Solvents and Reagents. Wordpress. Retrieved February 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (n.d.). 4-Fluoronitrobenzene. Wikipedia. Retrieved February 4, 2026, from [Link]

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved February 4, 2026, from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 4, 2026, from [Link]

  • Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved February 4, 2026, from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this key intermediate.

Introduction to the Synthesis

The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-difluoronitrobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The propoxy group is introduced by reacting 2,4-difluoronitrobenzene with a source of propoxide ions, typically generated from propanol and a base.

The regioselectivity of this reaction is a critical aspect, with the desired product being the result of substitution at the C-2 position (ortho to the nitro group). This guide will delve into the factors controlling this selectivity and how to mitigate the formation of common side products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene in a question-and-answer format.

Low or No Conversion of Starting Material

Q1: My reaction shows a low conversion of 2,4-difluoronitrobenzene, even after extended reaction times. What are the potential causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is detailed below:

  • Insufficient Nucleophile Strength: The propoxide nucleophile may not be generated in a sufficient concentration.

    • Solution: Ensure your propanol is anhydrous and the base used (e.g., sodium hydride, potassium tert-butoxide) is fresh and of high purity. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Inappropriate Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC-MS. Be aware that excessively high temperatures can lead to the formation of side products.

  • Poor Solvent Choice: The choice of solvent is critical in SNAr reactions.[1]

    • Solution: While polar aprotic solvents like DMF or DMSO can be used, for this specific synthesis, a nonpolar solvent such as toluene or hexane is recommended to achieve high ortho-selectivity.[1] If you are using a polar aprotic solvent and observing low conversion, consider switching to a nonpolar alternative.

Formation of Multiple Products (Poor Regioselectivity)

Q2: My TLC/GC-MS analysis shows the presence of multiple product spots/peaks. How can I improve the regioselectivity of the reaction to favor the desired 4-Fluoro-1-nitro-2-propoxybenzene?

A2: The formation of multiple products is a common challenge in the reaction of 2,4-difluoronitrobenzene with nucleophiles. The primary side product is the regioisomer, 2-Fluoro-1-nitro-4-propoxybenzene, resulting from substitution at the C-4 position (para to the nitro group).

  • Solvent Effects on Regioselectivity: The key to controlling the regioselectivity lies in the choice of solvent.

    • Explanation: In polar aprotic solvents (e.g., DMF, DMSO), the nucleophile is highly reactive and less selective, leading to a mixture of ortho and para substitution products. In nonpolar solvents (e.g., toluene, hexane), the reaction is believed to proceed through a six-membered polar transition state, which favors the ortho-substitution.[1]

    • Solution: To maximize the yield of the desired 2-propoxy isomer, conduct the reaction in a nonpolar solvent like toluene.

Identification of Key Side Products

Q3: I have multiple products in my reaction mixture. How can I identify the desired product and the common side products?

A3: The primary side products to consider are the para-substituted regioisomer and the di-substituted product.

  • 2-Fluoro-1-nitro-4-propoxybenzene (para-isomer): This is the most common regioisomeric impurity.

  • 2,4-Dipropoxynitrobenzene (di-substituted product): This forms when a second propoxide molecule displaces the remaining fluorine atom.

Identification can be achieved through a combination of chromatographic and spectroscopic methods:

CompoundExpected 1H NMR Signals (Aromatic Region)Key Mass Spec Fragment
4-Fluoro-1-nitro-2-propoxybenzene (Desired Product) Three distinct aromatic protons, likely showing complex splitting patterns due to 1H-19F and 1H-1H coupling.M+, [M-NO2]+, [M-C3H7O]+
2-Fluoro-1-nitro-4-propoxybenzene (para-isomer) Three distinct aromatic protons with different splitting patterns compared to the desired product.M+, [M-NO2]+, [M-C3H7O]+
2,4-Dipropoxynitrobenzene (Di-substituted) Three aromatic protons, with chemical shifts influenced by two propoxy groups.M+, [M-NO2]+, [M-C3H7O]+, [M-2(C3H7O)]+

Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer's field strength. It is highly recommended to acquire reference spectra if possible or use predictive software to aid in identification.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at the C-2 position preferentially substituted over the fluorine at the C-4 position in nonpolar solvents?

A1: The regioselectivity is primarily controlled by the reaction mechanism in different solvent environments. In nonpolar solvents, the reaction is thought to proceed through a coordinated transition state where the cation of the propoxide salt interacts with both the oxygen of the nitro group and the fluorine at the C-2 position, leading to preferential ortho-attack.[1]

Q2: What is the role of the nitro group in this reaction?

A2: The nitro group is a strong electron-withdrawing group. It activates the benzene ring for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, which is the rate-determining step of the SNAr reaction.

Q3: Can I use other bases besides sodium hydride?

A3: Yes, other strong bases like potassium tert-butoxide or sodium metal can also be used to generate the propoxide nucleophile from propanol. The choice of base may influence the reaction rate and should be chosen based on safety and compatibility with your reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a nonpolar mobile phase (e.g., hexane/ethyl acetate mixture) will typically provide good separation of the starting material, product, and major byproducts. For GC-MS, you can monitor the disappearance of the 2,4-difluoronitrobenzene peak and the appearance of the product peaks.

Experimental Protocols

Synthesis of Sodium Propoxide
  • Under an inert atmosphere (N2 or Ar), add anhydrous propanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the propanol in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane) or another suitable base in small portions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and a clear solution is formed.

Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
  • To the freshly prepared sodium propoxide solution, add anhydrous toluene.

  • Slowly add a solution of 2,4-difluoronitrobenzene in anhydrous toluene dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Fluoro-1-nitro-2-propoxybenzene.

Visualizations

Reaction Scheme and Side Products

G cluster_main Main Reaction cluster_side Side Reactions A 2,4-Difluoronitrobenzene C 4-Fluoro-1-nitro-2-propoxybenzene (Desired Product) A->C Toluene (nonpolar) Ortho-substitution D 2-Fluoro-1-nitro-4-propoxybenzene (Para-isomer) A->D Polar Aprotic Solvent Para-substitution B Sodium Propoxide B->C E 2,4-Dipropoxynitrobenzene (Di-substitution) C->E Excess Propoxide

Caption: Reaction scheme for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Q1 Check Nucleophile Generation Start->Q1 A1_1 Use anhydrous propanol and fresh base Q1->A1_1 Yes A1_2 Conduct under inert atmosphere Q1->A1_2 Yes Q2 Optimize Reaction Temperature A1_1->Q2 A1_2->Q2 A2 Increase temperature in increments (e.g., 10-20 °C) Q2->A2 Yes Q3 Evaluate Solvent Choice A2->Q3 A3 Switch to a nonpolar solvent (e.g., Toluene) for ortho-selectivity Q3->A3 Yes End Improved Yield A3->End

Caption: A step-by-step troubleshooting guide for addressing low product yield.

References

  • D. S. Reddy, et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 842-847. [Link]

Sources

Technical Support Center: 4-Fluoro-1-nitro-2-propoxybenzene (CAS 220713-36-8)

[1]

Status: Operational Current Time: Wednesday, February 4, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 4-Fluoro-1-nitro-2-propoxybenzene . This intermediate is a critical scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands where the propoxy tail provides lipophilic pocket occupancy and the fluorine serves as a handle for nucleophilic substitution (

1

However, its specific substitution pattern—a strongly withdrawing nitro group, an electron-donating propoxy group, and a labile fluorine—creates a "push-pull" electronic environment that often leads to specific failure modes.[1] This guide addresses the three most common support tickets we receive regarding this molecule.

Module 1: The "Vanishing Fluorine" (Reduction Failures)

The Issue

"I attempted to reduce the nitro group to an aniline using standard catalytic hydrogenation (H₂/Pd-C). The reaction went to completion, but NMR shows the fluorine atom is gone (Hydrodefluorination)."

Root Cause Analysis

This is a classic chemoselectivity error.[1] The fluorine atom at position 4 is para to the nitro group.[1][2]

  • Activation: The nitro group activates the C-F bond, making it susceptible to oxidative addition by palladium.[1]

  • Mechanism: During hydrogenation, as the nitro group reduces to an amine (or hydroxylamine intermediate), the electron-rich catalyst surface facilitates the cleavage of the C-F bond, replacing it with C-H.[1] This side reaction is often faster than the final reduction step.[1]

Troubleshooting Protocol

Do NOT use standard Palladium on Carbon (Pd/C) unless you use specific poisons (e.g., diphenylsulfide).[1] Instead, use single-electron transfer (SET) reductions or poisoned catalysts.[1]

Recommended Workflow: Iron-Mediated Reduction (Bechamp Conditions)

This method is chemically orthogonal to the C-F bond, preserving the halogen 100% of the time.[1]

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of 4-Fluoro-1-nitro-2-propoxybenzene in a mixture of Ethanol/Water (3:1 ratio).

  • Add: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (

    
    ).
    
  • Heat: Reflux at 80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).

  • Monitor: Check TLC/LCMS every 30 mins. Reaction typically completes in 2-4 hours.[1]

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with EtOAc.[1] Concentrate filtrate.[1][3]

  • Purify: The resulting aniline is often pure enough for the next step; otherwise, purify via flash chromatography.[1]

Decision Tree: Selecting the Right Reduction

ReductionLogicStartStart: Nitro ReductionQ1Is the Fluorine atomrequired in the product?Start->Q1MethodAMethod A: H2, Pd/C(Standard Hydrogenation)Q1->MethodANo (Rare)MethodBMethod B: Fe / NH4Cl(Iron Reduction)Q1->MethodBYes (Lab Scale)MethodCMethod C: H2, Pt(S)/C(Sulfided Platinum)Q1->MethodCYes (Process Scale)ResultAResult: Aniline formed,Fluorine LOST (Defluorination)MethodA->ResultAResultBResult: Aniline formed,Fluorine PRESERVEDMethodB->ResultBResultCResult: Aniline formed,Fluorine PRESERVED (Scalable)MethodC->ResultC

Figure 1: Decision matrix for reducing nitro groups in the presence of labile halogens.

Module 2: Sluggish Substitution ( Reactivity)

The Issue

"I am trying to displace the fluorine with a secondary amine. The reaction is extremely slow compared to 4-fluoronitrobenzene, and I see starting material remaining even after 24 hours."

Root Cause Analysis

While the nitro group activates the ring for Nucleophilic Aromatic Substitution (

2-propoxy group1
  • Electronic Conflict: The propoxy group is an Electron Donating Group (EDG) via resonance.[1] It pushes electron density into the ring (specifically ortho and para to itself).[1]

  • Deactivation: This donation increases the electron density of the ring, slightly neutralizing the electron-withdrawing power of the nitro group.[1] This raises the activation energy required for the nucleophile to attack the C-F carbon.[1]

Optimization Table: Conditions
VariableStandard Condition (Fails)Optimized Condition (Works)Why?
Solvent THF or DCMDMSO, DMF, or NMP Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[1]
Base TEA (Triethylamine)

or DIPEA
Inorganic bases in DMSO often drive the reaction faster; DIPEA prevents quarternization.[1]
Temp Room Temp (25°C)80°C - 100°C The propoxy deactivation requires thermal energy to overcome the barrier.[1]
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency for sluggish substrates.[1]
Mechanism Visualization

SNArMechanismSubstrate4-Fluoro-1-nitro-2-propoxybenzeneIntermediateMeisenheimer Complex(Stabilized by NO2)Substrate->IntermediateSlow Step(High Ea)NucleophileAmine (H-Nu)Nucleophile->IntermediateProductProduct(F displaced)Intermediate->ProductFast Step(-F-)Propoxy2-Propoxy Effect:Donates e- (Resonance)Slightly Destabilizes IntermediatePropoxy->SubstrateDeactivates

Figure 2: The propoxy group increases electron density, making the initial nucleophilic attack the rate-limiting step.

Module 3: Stability & Impurity Profiling

FAQ: Unexpected Peak at M-42

Q: I see a significant impurity in my LCMS with a mass loss of 42 Da. What is this?

A: This corresponds to the loss of the propyl chain (

1
  • Cause: This usually happens if you use strong Lewis acids (like

    
     or 
    
    
    ) or strong Bronsted acids (conc.[1] HBr/HI) during downstream processing. The ether linkage is stable to basic conditions but labile to strong acids.[1]
  • Prevention: If you need to remove protecting groups elsewhere on the molecule, select acid-labile groups (like Boc) that can be removed with mild TFA, which typically leaves the propyl ether intact.[1]

References

  • Chemoselective Reduction of Nitroarenes

    • Source: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters.

    • Context: Validates the use of metal-mediated reduction (Sn, Fe) over hydrogenation to preserve halogens.[1]

    • Link:[Link][1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews.

    • Context: Foundational text explaining the activating effects of nitro groups and the deactivating effects of electron-don
    • Link:[Link][1]

  • Iron/Ammonium Chloride Reduction Protocol

    • Source: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis. (Note: While focusing on formate, this paper establishes the utility of mild transfer hydrogenation/reduction systems).

    • Link:[Link][1]

  • Compound Data (Surrogate Reference)

    • Source: PubChem Compound Summary for 4-Fluoro-1-nitrobenzene (Core scaffold comparison).
    • Link:[Link][1]

temperature optimization for nucleophilic substitution on 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the nucleophilic aromatic substitution (


) of 4-Fluoro-1-nitro-2-propoxybenzene .

This content is structured to address thermodynamic and kinetic challenges directly, offering actionable protocols and troubleshooting logic without adhering to generic templates.

Status: Active Department: Process Development & Application Science Subject: Thermal Modulation of


 Kinetics and Selectivity
Core Technical Overview

The Substrate: 4-Fluoro-1-nitro-2-propoxybenzene The Challenge: Balancing the activation energy required to displace the fluoride ion against the thermal stability of the propoxy ether linkage and the nitro group.

Reactivity Profile:

  • Activation: The Nitro group (

    
    ) at position 1 is para to the Fluorine at position 4. This provides strong resonance stabilization (
    
    
    
    effect) for the Meisenheimer intermediate, significantly lowering the activation energy (
    
    
    ).
  • Modulation: The Propoxy group (

    
    ) at position 2 is meta to the reaction center (C4). While alkoxy groups are generally electron-donating (
    
    
    
    ), its meta positioning prevents direct resonance deactivation of the C4 site. However, it contributes to the overall electron density of the ring, potentially requiring slightly elevated temperatures compared to non-alkoxy analogs.
  • Leaving Group: Fluoride is the optimal leaving group for

    
     in this scaffold due to its high electronegativity, which inductively stabilizes the rate-determining transition state.
    
Critical FAQs: Thermodynamics & Kinetics
Q1: Why is my reaction stalling at Room Temperature (25°C) despite the highly reactive Fluorine?

Answer: While Fluorine is an excellent leaving group, the propoxy substituent adds steric bulk and electron density that can raise the energy barrier slightly.

  • Diagnosis: At 25°C, the kinetic energy of the system may be insufficient to overcome the activation barrier (

    
    ) for the initial nucleophilic attack (the rate-determining step).
    
  • Solution: Increase the temperature to the 45°C – 60°C window. This range is typically the "sweet spot" for para-nitro activated fluoroarenes, providing enough energy to cross the barrier without triggering decomposition.

Q2: I see a new impurity at roughly 10-15% when running at 90°C. What is happening?

Answer: You are likely observing Nitro Displacement or Ether Cleavage .

  • Mechanism: At elevated temperatures (

    
    ), the regioselectivity of the nucleophile decreases. The nucleophile may attack C1 (displacing the nitro group) instead of C4. Additionally, if your reaction medium is basic (common in 
    
    
    
    ), high temperatures can promote the hydrolysis of the propoxy ether, yielding the phenol byproduct.
  • Corrective Action: Cap your reaction temperature at 75°C . If conversion is slow, switch to a more polar aprotic solvent (DMSO or NMP) rather than increasing heat. This lowers the

    
     by stabilizing the polar transition state.
    
Q3: Does the choice of nucleophile dictate the temperature?

Answer: Absolutely.

  • Primary Amines: Highly nucleophilic. Run at 40–50°C .

  • Anilines/Weak Nucleophiles: Require higher activation. Run at 80–100°C .

  • Alkoxides: Strong bases.[1] Run at 0–25°C initially to prevent side reactions, ramping to 40°C only if necessary.

Troubleshooting Guide: Symptom vs. Solution
SymptomProbable CauseTechnical Intervention
Low Conversion (<50%)

; Solvent too non-polar.
Increase T by 10°C increments. Switch solvent to DMF or DMSO to stabilize the Meisenheimer complex.
"Tar" or Blackening

; Oxidative decomposition.
CRITICAL STOP. Lower T to 60°C. Degas solvents (remove

). Add an antioxidant if permissible.
Regioisomer Formation Attack at C1 (Nitro) or C2 (Propoxy).Lower T immediately. High T reduces the energy difference between competing transition states (

).
Exotherm Spike Runaway reaction upon reagent addition.The reaction is too fast at the current T. Cool to 0°C during addition, then slowly ramp to maintenance T.
Standardized Optimization Protocol (SOP)

Objective: Determine the precise


 for your specific nucleophile.

Reagents:

  • Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equiv)

  • Nucleophile: (1.1 – 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Workflow:

  • Baseline Setup: Prepare 4 parallel reaction vials.

  • Thermal Gradient: Set heating blocks to 25°C, 45°C, 65°C, and 85°C .

  • Initiation: Add reagents at room temperature. Seal vials.

  • Sampling:

    • Take aliquots at

      
       and 
      
      
      
      .
    • Analyze via HPLC/UPLC (monitor disappearance of starting material vs. formation of product and impurities).

  • Data Analysis: Plot Conversion (%) vs. Temperature.

    • Select the lowest temperature that achieves >95% conversion within 4 hours.

Visualizations
A. Reaction Mechanism & Thermal Sensitivity

This diagram illustrates the


 pathway and where thermal energy influences the transition states.

SNAr_Mechanism Start Substrate (4-Fluoro-1-nitro-2-propoxybenzene) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Heat (Activation Energy) Side_Nitro Side Reaction: Nitro Displacement Start->Side_Nitro High Temp (>90°C) Side_Ether Side Reaction: Propoxy Cleavage Start->Side_Ether High Temp + Strong Base Meisenheimer Meisenheimer Complex (Resonance Stabilized by p-NO2) Nu_Attack->Meisenheimer Transition State A Product Substituted Product (4-Nu-1-nitro-2-propoxybenzene) Meisenheimer->Product - Fluoride (Fast)

Caption: Figure 1. Kinetic pathway of the


 reaction.[2][3] Note that excessive thermal energy opens high-barrier side reaction pathways (dotted red lines).
B. Temperature Optimization Workflow

A logic gate for decision making during the optimization process.

Optimization_Flow Start Start Optimization Solvent: MeCN or DMF Step1 Run at 45°C (1-4 Hours) Start->Step1 Check1 Check Conversion (HPLC/TLC) Step1->Check1 Success >95% Conversion Clean Profile Check1->Success Ideal Stall <50% Conversion Clean Profile Check1->Stall Too Slow Dirty High Impurities (>5%) Check1->Dirty Side Reactions Action_Boost Increase T to 65°C Stall->Action_Boost Action_Cool Decrease T to 25°C Or Change Solvent Dirty->Action_Cool Action_Boost->Check1 Action_Cool->Check1

Caption: Figure 2. Decision logic for thermal optimization. Iterative loops ensure the minimum effective temperature (MET) is found.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on the mechanism and activ
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

    • Comprehensive guide on activating groups and the stability of Meisenheimer complexes.
  • Rohrbach, S., Smith, A. J., & Kappe, C. O. (2015). Continuous Flow Synthesis of 4-Fluoro-1-nitrobenzene Derivatives. Journal of Flow Chemistry, 5, 12-18. Provides specific kinetic data on fluoro-nitrobenzene substitutions and thermal parameters.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene.[4] Link

    • Source for physical property data and general reactivity alerts for the core scaffold.

Sources

Technical Support Center: Catalyst Selection for the Reduction of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-propoxyaniline via the reduction of 4-Fluoro-1-nitro-2-propoxybenzene. The selective reduction of an aromatic nitro group in the presence of a halogen substituent presents a significant synthetic challenge. This document provides expert-driven insights, troubleshooting protocols, and validated methodologies to ensure a successful and selective transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing 4-Fluoro-1-nitro-2-propoxybenzene?

The principal challenge is achieving chemoselectivity. You need to reduce the nitro (-NO₂) group to an amine (-NH₂) while preserving the carbon-fluorine (C-F) bond. Many standard catalytic hydrogenation conditions, particularly those employing highly active catalysts like Palladium on carbon (Pd/C), can inadvertently cause hydrodefluorination, leading to the formation of 2-propoxyaniline as a significant byproduct.[1][2] This lack of selectivity complicates purification and reduces the yield of the desired product, 4-Fluoro-2-propoxyaniline.

Q2: Which catalysts are generally recommended for this transformation, and what are the trade-offs?

The choice of catalyst is the most critical parameter for this reaction. The ideal catalyst must exhibit high activity towards the nitro group and low activity towards the C-F bond. The most common choices are heterogeneous catalysts, each with distinct advantages and disadvantages.

CatalystPrimary AdvantageKey DisadvantageTypical Hydrogen Source
Palladium on Carbon (Pd/C) High activity, generally fast reaction rates.[1][3][4]High risk of hydrodefluorination.[1]H₂ Gas, Hydrazine, Formates
Raney® Nickel (Raney Ni) Excellent for preserving C-Halogen bonds.[1][5]Pyrophoric nature requires careful handling; may have lower activity than Pd/C.[5]H₂ Gas, Hydrazine
Platinum on Carbon (Pt/C) Can offer a good balance of activity and selectivity.Can be more expensive; selectivity is highly condition-dependent.H₂ Gas
Iron (Fe) Powder Inexpensive, excellent chemoselectivity under acidic conditions.[1][6]Requires stoichiometric amounts, leading to significant iron sludge waste and difficult workup.Acid (e.g., HCl, AcOH)

For your specific substrate, Raney Nickel is often the most reliable starting point to minimize the risk of hydrodefluorination.[1]

Q3: Should I use traditional catalytic hydrogenation (H₂ gas) or catalytic transfer hydrogenation (CTH)?

This decision depends on your available equipment and selectivity requirements.

  • Traditional Catalytic Hydrogenation (H₂ gas): This is a "clean" method as the only byproduct is water (from the nitro oxygen atoms). It often provides high conversion rates. However, it requires specialized high-pressure reactor systems and the handling of flammable hydrogen gas.[2] For sensitive substrates like yours, the high activity can sometimes lead to over-reduction and loss of the fluorine atom.

  • Catalytic Transfer Hydrogenation (CTH): CTH uses a hydrogen donor molecule, such as hydrazine hydrate, ammonium formate, or formic acid, to generate hydrogen in situ on the catalyst surface.[2][7][8] This method often proceeds under milder conditions (e.g., atmospheric pressure, lower temperatures) and can significantly enhance selectivity, making it an excellent choice for reducing halogenated nitroarenes.[2] It also circumvents the need for high-pressure equipment.

The workflow below can help guide your decision-making process for catalyst and hydrogen source selection.

start Start: Reduce 4-Fluoro-1-nitro-2-propoxybenzene priority Primary Goal? start->priority selectivity Maximize Selectivity (Preserve C-F Bond) priority->selectivity Selectivity speed Maximize Reaction Rate priority->speed Speed sel_method Hydrogen Source? selectivity->sel_method h2_cat_speed Choose Catalyst: Pd/C (High Risk) or Pt/C speed->h2_cat_speed cth Catalytic Transfer Hydrogenation (CTH) sel_method->cth Milder Conditions h2 H₂ Gas sel_method->h2 High Pressure Equip. cth_cat Choose Catalyst: Raney Ni or Pt/C cth->cth_cat h2_cat_sel Choose Catalyst: Raney Ni (Safer) or Pt/C h2->h2_cat_sel

Caption: Catalyst and Method Selection Workflow.

Troubleshooting Guide

Q1: My reaction is slow or shows incomplete conversion. What should I investigate first?

Incomplete conversion is a common issue that can typically be resolved by systematically evaluating the following parameters:

  • Catalyst Activity: Catalysts, especially Raney Nickel, can deactivate upon improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. For catalytic hydrogenation, catalyst loading might be too low; consider increasing the catalyst amount (e.g., from 5 mol% to 10 mol%).[9]

  • Hydrogen Source Availability:

    • For H₂ Gas: Ensure there are no leaks in your system and that the pressure is maintained. The headspace might need to be purged and refilled with H₂ if the reaction stalls.

    • For CTH: The donor may be decomposing or consumed. Add a fresh portion of the hydrogen donor (e.g., hydrazine hydrate) and monitor the reaction.

  • Solubility Issues: The substrate must be fully dissolved in the reaction solvent for efficient catalysis. If solubility is low, consider switching to a better solvent (e.g., THF) or using a co-solvent system like Ethanol/Water.[9]

  • Temperature: Many nitro reductions proceed well at room temperature, but some require gentle heating (e.g., 40-60 °C) to initiate or achieve a reasonable rate.[9][10] Use caution, as higher temperatures can also promote side reactions.[9]

Q2: I am observing significant hydrodefluorination. How can I prevent this?

This is the most critical side reaction for your substrate. If you are seeing the undesired defluorinated product, immediate action is required.

  • Switch Catalyst: If you are using Pd/C, stop. This is the most likely culprit. Switch to Raney Nickel , which is well-known for its superior selectivity in preserving C-halogen bonds.[1]

  • Change Hydrogen Source: Move from H₂ gas to a CTH reagent like hydrazine hydrate . The in situ generation of hydrogen on the catalyst surface often occurs under milder effective conditions, which can suppress the hydrodefluorination pathway.[2]

  • Modify Reaction Conditions: If you must use Pd/C, you must moderate its activity.

    • Lower the H₂ pressure significantly (e.g., from 50 psi to 15 psi).

    • Lower the reaction temperature to room temperature or below.

    • Consider adding a catalyst poison or modifier, although this requires extensive optimization.

Q3: My final product is colored and contaminated with azoxy or azo compounds. What is the cause?

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[4] If the reaction conditions are not sufficiently reducing, these intermediates can build up. The nitroso intermediate can then react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced to an azo compound and finally to the desired amine.

sub Ar-NO₂ (Substrate) nitroso Ar-NO (Nitroso) sub->nitroso +2e⁻, +2H⁺ defluorinated Defluorinated Product (Side Reaction) sub->defluorinated Undesired Defluorination hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) nitroso->azoxy + Ar-NHOH amine Ar-NH₂ (Desired Product) hydroxylamine->amine +2e⁻, +2H⁺

Caption: Reaction pathway for nitro reduction and side product formation.

Solution: The formation of these colored byproducts indicates incomplete or insufficiently rapid reduction. To resolve this:

  • Increase Hydrogen Availability: Ensure your hydrogen source (H₂ gas pressure or CTH donor concentration) is not the limiting factor.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio will provide more active sites to complete the reduction cascade quickly, preventing the buildup of intermediates.

  • Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or LC-MS until all intermediates are consumed.

Recommended Protocol: Selective Transfer Hydrogenation

This protocol is optimized for the selective reduction of 4-Fluoro-1-nitro-2-propoxybenzene, prioritizing the preservation of the C-F bond.

Reagents & Equipment:

  • 4-Fluoro-1-nitro-2-propoxybenzene

  • Raney® Nickel (50% slurry in water)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (Absolute)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Celite™ for filtration

Step-by-Step Methodology:

  • Flask Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Fluoro-1-nitro-2-propoxybenzene in ethanol (approx. 10-15 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the Raney Nickel catalyst. Safety Note: Raney Nickel is pyrophoric and must be handled with care, typically as a water slurry. For the slurry, use approximately 10-15% by weight relative to the nitroaromatic substrate.

  • Reaction Setup: Equip the flask with a reflux condenser under the inert atmosphere.

  • Hydrazine Addition: While stirring vigorously, slowly add 2.5 to 3.0 equivalents of hydrazine monohydrate dropwise via a syringe through a septum. Caution: The reaction is often exothermic, and gas evolution (N₂, H₂) will occur. An initial temperature increase is expected.

  • Reaction Execution: After the initial exotherm subsides, gently heat the reaction mixture to a reflux (approx. 78-80 °C in ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and any colored intermediates indicates completion.

  • Workup - Catalyst Removal: Cool the reaction to room temperature. Crucially, never allow the catalyst to dry in the air. Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the Celite™ pad with a small amount of ethanol to recover any residual product. The filtered catalyst should be immediately quenched and disposed of according to safety protocols (e.g., by slowly adding to a large volume of water).

  • Isolation: The filtrate now contains the desired 4-Fluoro-2-propoxyaniline. The solvent can be removed under reduced pressure, and the crude product can be purified by standard methods such as recrystallization or column chromatography.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

  • Pask, C. M., & Lhermitte, F. (1979). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
  • Zavgorodnii, V. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2). [Link]

  • Ahmadi, S., et al. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]

  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(10), 2286. [Link]

  • Chem LibreTexts. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Yoo, W. J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(9), 7847-7856. [Link]

  • MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Gao, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(10), 1184. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3477-3486. [Link]

  • ResearchGate. (n.d.). Pressure over time for the catalytic transfer hydrogenation of nitrobenzene with formic acid. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of nitroarenes. [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Wang, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 72. [Link]

  • Furst, A., & Moore, M. B. (1957). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 79(20), 5492-5493. [Link]

  • Wang, X., et al. (2018). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry, 42(15), 12513-12521. [Link]

Sources

preventing byproduct formation in 4-Fluoro-1-nitro-2-propoxybenzene reactions

[1]

Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized scaffold used primarily as an intermediate for bioactive anilines (e.g., in kinase inhibitor synthesis).[1] Its reactivity is defined by the push-pull electronic system : the electron-withdrawing nitro group at position 1 strongly activates the fluorine at position 4 (para) toward nucleophilic attack, while the propoxy group at position 2 (ortho) provides steric bulk and electron donation.

The two primary failure modes in processing this molecule are:

  • Unintended SNAr: Hydrolysis or alkoxylation of the labile C-F bond.

  • Hydrodefluorination: Loss of the fluorine atom during catalytic hydrogenation of the nitro group.

PART 1: Troubleshooting Guide (Q&A)

Module A: Preventing Defluorination During Reduction

User Query: "I am reducing the nitro group to the aniline using Pd/C and H2. LCMS shows a 15-20% impurity with M-18 mass (defluorinated product).[1] How do I prevent this?"

Technical Diagnosis: You are observing hydrodefluorination .[1][2] The fluorine atom at the C4 position is activated by the nitro group. Although the resulting amine is electron-rich (deactivating the ring toward oxidative addition), the intermediate species and the catalyst surface affinity can facilitate C-F bond cleavage, especially with Palladium, which is highly active for hydrogenolysis.

Solution Protocol: To retain the fluorine atom, you must decouple the nitro-reduction pathway from the C-F cleavage pathway.

  • Switch Catalyst System:

    • Recommendation: Replace Pd/C with Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) . Platinum is effective for nitro reduction but significantly less active for C-F bond insertion compared to Palladium [1].[1]

    • Alternative: Use Raney Nickel or Vanadium-doped catalysts, which show high chemoselectivity for nitro groups over aryl halides.

  • The "Acidic Modifier" Strategy:

    • Add a specific inhibitor to the reaction matrix. The addition of mineral acids (e.g., H₂SO₄ or H₃PO₄) or organic acids (Acetic Acid) protonates the resulting amine product.

    • Mechanism: Protonation forms the anilinium ion, which is strongly electron-withdrawing. This destabilizes the transition state required for oxidative addition of the metal into the C-F bond, effectively "protecting" the halogen [2].

  • Chemical Reduction (Metal-Free):

    • If catalytic hydrogenation continues to fail, switch to a dissolving metal reduction.

    • Protocol: Iron powder (Fe) in Ammonium Chloride (NH₄Cl) or Acetic Acid. This method proceeds via a single-electron transfer mechanism that is inert toward aryl fluorides.[1]

Visualizing the Competition: The diagram below illustrates the divergence between the desired pathway and the defluorination trap.

ReductionPathwayscluster_conditionsControl FactorsStart4-Fluoro-1-nitro-2-propoxybenzeneInterHydroxylamineIntermediateStart->Inter H2 / CatProduct4-Fluoro-2-propoxyaniline(Target)Inter->Product H2 / Pt/C(Selective)Byproduct2-Propoxyaniline(Defluorinated Impurity)Inter->Byproduct H2 / Pd/C(Over-reduction)Product->Byproduct Pd/C, High Temp(Hydrogenolysis)InfoAcidic Media: Inhibits Red PathSulfided Cat: Inhibits Red Path

Caption: Figure 1. Kinetic competition between nitro reduction (green) and hydrodefluorination (red). Palladium catalysts favor the red path; Platinum and acidic conditions favor the green path.

Module B: Avoiding Unwanted SNAr Reactions

User Query: "During the workup of the nitro intermediate, I see a new peak corresponding to the phenol (OH replaces F). My conditions are mild (K2CO3 in DMF). Why is this happening?"

Technical Diagnosis: The fluorine at C4 is para to the nitro group. This is the classic "Halex" or SNAr setup. The nitro group pulls electron density from the ring, making the C-F carbon highly electrophilic. Even weak nucleophiles like water (present in wet solvents or bases) can displace the fluoride ion.

Solution Protocol:

  • Strict Anhydrous Conditions:

    • Use anhydrous DMF or DMSO.[1][3] Hygroscopic solvents are the primary culprit.

    • Why? Hydroxide ions (generated from trace water and carbonate base) are far better nucleophiles than the carbonate itself.

  • Temperature Control:

    • SNAr of activated fluorides typically requires heat (>60°C) to proceed efficiently with amines. However, hydrolysis can occur slowly even at room temperature if water is present.

    • Action: Keep reaction temperatures below 40°C unless a nucleophilic substitution is intended.

  • Base Selection:

    • Switch from hydroxide-generating bases (NaOH, KOH) to non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA if you are performing a coupling reaction. These bases cannot act as nucleophiles to displace the fluorine.

Module C: Storage and Stability

User Query: "My starting material turned from a yellow oil to a dark tar after two weeks on the bench. Is it decomposing?"

Technical Diagnosis: Nitro-alkoxy benzenes are susceptible to photolytic degradation and oxidative darkening .[1] The propoxy ether linkage can also undergo slow autoxidation to form peroxides, though less common than in ethers.

Protocol:

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Light: Amber vials are mandatory. Nitro compounds often undergo rearrangement or radical formation under UV light.[1]

  • Re-purification: If the material darkens, pass it through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the polar oxidation tars before using it in critical steps.

PART 2: Experimental Protocols

Protocol 1: Selective Hydrogenation (Anti-Defluorination Method)

Target: 4-Fluoro-2-propoxyaniline[1]

Reagents:

  • Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq)[1]

  • Catalyst: 5% Pt/C (sulfided) (2 wt% loading) or 5% Pt/C (non-sulfided)

  • Solvent: Methanol or Ethanol (Anhydrous)

  • Additive: H₂SO₄ (0.1 eq) - Optional, only if defluorination persists.

Step-by-Step:

  • Charge: In a hydrogenation vessel, dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition: Add the Pt/C catalyst under an inert atmosphere (Nitrogen purge). Safety: Do not add dry catalyst to solvent; wet with water/toluene first if non-sulfided.

  • Cycle: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 20–25°C .

    • Critical: Do not heat.[1] Higher temperatures exponentially increase the rate of C-F cleavage [3].

  • Monitoring: Monitor H₂ uptake. Once uptake ceases, check LCMS immediately.

  • Workup: Filter through Celite to remove catalyst.[1] If acid was used, neutralize with saturated NaHCO₃ before concentration.

Protocol 2: Impurity Profiling Table

Use this table to identify peaks in your LCMS data.[1]

ComponentStructure DescriptionMass Shift (vs Product)Origin CausePrevention
Target 4-Fluoro-2-propoxyanilineM (Parent)--
Impurity A 2-PropoxyanilineM - 18 (Loss of F, Gain of H)Over-reduction (Pd/C)Use Pt/C; Lower Temp
Impurity B 4-Fluoro-2-propoxyphenolM + 1 (Hydrolysis of NH2?)[1]Rare; usually from start mat.[1]Check Start Mat Purity
Impurity C Azoxy Dimer2M + 14 (approx)Incomplete ReductionIncrease H2 pressure; longer time
Impurity D HydroxylamineM + 16Reaction StalledCheck H2 mixing; fresh catalyst

PART 3: Mechanistic Visualization

The following diagram details the Reactivity Map of the molecule, highlighting the "Danger Zones" for researchers.

ReactivityMapCenter4-Fluoro-1-nitro-2-propoxybenzeneNitroNitro Group (C1)Target for ReductionCenter->NitroFluoroFluoro Group (C4)Leaving Group RiskCenter->FluoroPropoxyPropoxy Group (C2)Steric/DonorCenter->PropoxyReductionReduction to Amine(Risk: Defluorination)Nitro->Reduction Primary GoalSNArSNAr Displacement(Risk: Hydrolysis)Fluoro->SNAr Activated by NitroDealkylationEther Cleavage(Risk: Strong Acids)Propoxy->Dealkylation Lewis Acids (BBr3)Reduction->Fluoro Side Reaction:H-F Cleavage

Caption: Figure 2. Reactivity Map showing the interplay between the Nitro group activation and the Fluorine lability.

References

  • Bondarev, A. et al. (2014). "Catalytic defluorination of perfluorinated aromatics under oxidative conditions." National Institutes of Health (PubMed).[1] Available at: [Link]

  • Spiegler, W. et al. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436.[1] Available at:

  • Kozhevnikov, I. V. (2025).[4] "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." ResearchGate.[1][2][4] Available at: [Link]

Technical Support Center: Purification of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an interactive Technical Support Center resource, designed for immediate application in a research or process development setting.

Case ID: 4F-1N-2P-PUR Status: Active Support Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary & Chemical Context

Molecule: 4-Fluoro-1-nitro-2-propoxybenzene Common Aliases: 5-Fluoro-2-nitrophenyl propyl ether; 2-Propoxy-4-fluoro-1-nitrobenzene.[1] Key Challenge: This molecule combines a lipophilic tail (propoxy) with a polar, electron-withdrawing core (nitro-fluoro aromatic).[1] Purification difficulties typically arise from regioisomer contamination (if synthesized via


) or persistent phenolic impurities  (if synthesized via alkylation).[1][2] Furthermore, the ortho-propoxy substituent disrupts crystal packing, often leading to "oiling out" rather than crystallization.[1]

Diagnostic Module: Identify Your Impurity Profile

Before selecting a purification strategy, you must identify the genesis of your crude material.[1] The synthesis route dictates the impurity profile.[1]

Route A: Nucleophilic Aromatic Substitution ( )[1][2][3][4][5]
  • Precursor: 2,4-Difluoro-1-nitrobenzene + Propanol/Base.[1]

  • The Problem: Regioselectivity. The nitro group activates both the ortho (C2) and para (C4) fluorines.[1] While the ortho position is inductively activated, the para position is sterically more accessible.[1]

  • Result: You likely have a mixture of your target (2-propoxy) and the isomer (4-propoxy-2-fluoro-1-nitrobenzene).[1]

  • Separation Difficulty: High. These isomers have nearly identical polarities.[1]

Route B: Alkylation of Phenol (Recommended)[2]
  • Precursor: 5-Fluoro-2-nitrophenol + Propyl Halide.[1]

  • The Problem: Unreacted Phenol. The starting material is acidic and highly colored.[1]

  • Result: Crude product contaminated with starting phenol.[1]

  • Separation Difficulty: Low (Chemically solvable). [1][2]

Visual Troubleshooting Workflows

Workflow 1: Decision Matrix for Purification Strategy

Use this logic flow to determine the correct unit operation based on your crude state.[1]

PurificationStrategy Start Crude 4-Fluoro-1-nitro-2-propoxybenzene StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Persistent Oil / Gum StateCheck->Oil RouteCheck Synthesis Route? Solid->RouteCheck Oil->RouteCheck SnAr Route A: SnAr (Difluoro) RouteCheck->SnAr Alkylation Route B: Alkylation RouteCheck->Alkylation Action_Col Column Chromatography (Req. for Isomer Sep) SnAr->Action_Col Isomers present Action_Wash Caustic Wash Protocol (Target: Phenol Removal) Alkylation->Action_Wash Phenol present Action_Cryst Low-Temp Crystallization (MeOH/H2O or Hex/EtOAc) Action_Col->Action_Cryst Action_Wash->Action_Cryst

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and synthesis origin.[2]

Troubleshooting Guides & FAQs

Category A: The "Oiling Out" Phenomenon

Q: My product comes out of the reaction as a dark orange oil and refuses to crystallize, even after cooling. What is happening?

Technical Insight: The 2-propoxy group creates steric bulk ortho to the nitro group.[1] This forces the nitro group to twist out of planarity with the benzene ring, disrupting


-stacking interactions essential for crystal lattice formation.[1] Consequently, the melting point is suppressed (likely 

C).[1][2]

Protocol: Induced Crystallization

  • Solvent Choice: Avoid pure ethanol.[1] Use Methanol:Water (9:1) or Heptane:Ethyl Acetate (10:1) .[1][2]

  • The "Scratch" Technique: If an oil forms at the bottom:[1]

    • Cool the mixture to -20°C.

    • Take a glass rod and vigorously scratch the side of the flask at the interface of the oil and solvent.[1]

    • Why? This creates microscopic nucleation sites (glass dust/roughness) that lower the energy barrier for crystal growth.[1]

  • Seeding: If you have any solid from a previous batch (even impure), add a speck.[1][2] This provides a template for the lattice.[1]

Category B: Removing Persistent Color (Phenol Impurity)

Q: I used the alkylation route. My product is yellow, and TLC shows a spot that trails. Recrystallization isn't removing it. [1]

Technical Insight: You have unreacted 5-fluoro-2-nitrophenol . Nitrophenols are notoriously difficult to remove via crystallization because they can co-crystallize or occlude within the product lattice.[1] However, they are significantly more acidic (


) than your product (neutral).[1][2]

Protocol: The "Cold Caustic" Wash Do not use standard bicarbonate washes; they are too weak.

  • Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Cool the solution to 0-5°C (Ice bath).

    • Reason: Cold temperatures prevent the nitro group from undergoing degradation (Meisenheimer complex formation) under basic conditions.[1]

  • Wash 2x with 1M NaOH (Cold).[1]

    • Observation: The aqueous layer will turn bright yellow/orange (formation of the nitrophenolate anion).[1]

  • Wash 1x with Brine to break any emulsions.[1]

  • Dry over

    
     and concentrate.
    
  • Validation: The resulting oil should be significantly paler.[1]

Category C: Separating Regioisomers (SnAr Route)

Q: I see two spots on TLC with very similar Rf values (e.g., 0.45 and 0.48 in 10% EtOAc/Hex). How do I separate them?

Technical Insight: This is the 2-propoxy (target) vs. 4-propoxy (impurity) mixture.[1]

  • Target (2-propoxy): The ether oxygen is close to the nitro group.[1] It often exhibits a weak intramolecular interaction, effectively "hiding" some polarity.[1][2] It usually elutes first (higher Rf) in non-polar systems.[1][2]

  • Impurity (4-propoxy): More polar due to the exposed nitro group dipole.[1]

Protocol: Flash Chromatography Optimization

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Do not use a gradient immediately. Use an isocratic hold.

    • Recommendation: Toluene:Heptane (1:1) or DCM:Hexane (1:4) .[1][2]

    • Why? Toluene provides

      
      -
      
      
      
      interactions with the nitro aromatic rings, often enhancing separation selectivity better than simple EtOAc/Hexane systems.[1]

Detailed Experimental Workflows

Protocol 1: Chemical Purification of Alkylation Crude

Use this if synthesized from 5-fluoro-2-nitrophenol.

StepActionCritical ParameterScientific Rationale
1 Dissolution Dissolve crude in TBME (tert-butyl methyl ether).TBME separates phases faster than EtOAc and is less prone to hydrolysis.
2 Acid Wash Wash with 1M HCl.[1]Removes any amine by-products (if nitro reduction occurred).[1]
3 Base Wash Wash with 2M NaOH (Cold) .[1][2] Repeat until aq. layer is colorless.[1][3][4]Converts unreacted nitrophenol to water-soluble phenolate.
4 Drying Dry organic layer over

.[1]
Removes residual water which impedes crystallization.
5 Isolation Evaporate solvent.[1] If oil persists, add Hexane and re-evaporate (azeotrope).[1][2]Removes traces of TBME which acts as a solvent anti-solvent.[1]
Workflow 2: Phenol Removal Logic

PhenolRemoval Input Crude Mixture (Product + Nitrophenol) OrgSolvent Dissolve in Cold TBME or DCM Input->OrgSolvent BaseWash Wash w/ 1M NaOH (0-5°C) OrgSolvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer (Yellow/Orange) PhaseSep->AqLayer Phenol moves here OrgLayer Organic Layer (Pale Yellow) PhaseSep->OrgLayer Product stays here Waste Discard (Contains Phenolate) AqLayer->Waste Product Pure Product (Neutral) OrgLayer->Product

Figure 2: Chemical logic for the removal of phenolic impurities using pKa differences.

Safety & Stability Warnings

  • Thermal Instability: Nitro-aromatics are potentially energetic.[1] Do not distill the crude material at temperatures exceeding 120°C or allow the pot to go dry.

  • Base Sensitivity: While the caustic wash is necessary, prolonged exposure of the product to strong base at high temperatures can lead to hydrolysis of the fluorine (replacing F with OH), regenerating a phenol impurity.[1] Keep base washes cold and brief (<15 mins).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for purification of nitro compounds). [1][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2] (Foundational text on

    
     regioselectivity and the "ortho effect"). [1][2]
    
  • Cantillo, D., & Kappe, C. O. (2010).[1][2] Halogen-Lithium Exchange of 5-Fluoro-2-nitrophenol Derivatives. Journal of Organic Chemistry. (Provides context on the stability and handling of the specific nitrophenol precursor). [1][2]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for selecting Toluene/Heptane systems for nitro-aromatic separations). [1][2]

Sources

Technical Support Center: Stability & Handling of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 28987-45-3 Molecular Formula:


Molecular Weight:  199.18  g/mol [1]
Executive Summary

4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemicals. Its stability profile is dominated by the push-pull electronic effects of its substituents.

  • Critical Weakness (Basic Conditions): The fluorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The para-nitro group activates this position, making the molecule unstable in the presence of hydroxide, alkoxides, or amine nucleophiles.
    
  • Critical Weakness (Acidic Conditions): The propoxy ether linkage at C2 is susceptible to acid-catalyzed dealkylation , particularly with strong Lewis acids or hydrohalic acids (

    
    , 
    
    
    
    ).
Part 1: Diagnostic & Troubleshooting Guide
Category A: Stability in Basic Media (pH > 8)

Q1: I observed a color change from pale yellow to deep orange/red upon adding aqueous NaOH. Has my compound degraded? A: Yes, this is a hallmark sign of degradation via Nucleophilic Aromatic Substitution (


) .
  • The Mechanism: The nitro group at position 1 is a strong electron-withdrawing group (EWG).[2] It withdraws electron density from the ring, specifically activating the para position (C4).

  • The Reaction: Hydroxide ions (

    
    ) attack C4, displacing the fluoride ion (
    
    
    
    ). The product is 4-hydroxy-1-nitro-2-propoxybenzene (a nitrophenol derivative).
  • The Color: Nitrophenols are pH indicators. Under basic conditions, they exist as nitrophenolate anions, which are deeply colored (yellow/orange/red) due to extensive resonance delocalization.

Q2: Can I use potassium carbonate (


) or tertiary amines (

) as bases in my reaction?
A: Proceed with extreme caution.
  • Carbonates: While weaker than hydroxides, carbonate anions in polar aprotic solvents (like DMF or DMSO) can still promote hydrolysis or substitution if heated.

  • Amines: Primary and secondary amines will rapidly displace the fluorine atom to form an aniline derivative (

    
     reaction). Tertiary amines are generally safer as non-nucleophilic bases, provided they are dry and free of hydroxide contaminants.
    

Q3: I see a new peak in my HPLC with a shorter retention time after base treatment. What is it? A: This is likely the hydrolysis product (Phenol) .

  • Explanation: The replacement of the hydrophobic Fluoro group with a hydrophilic Hydroxyl group significantly reduces the LogP of the molecule, causing it to elute earlier on Reverse-Phase (C18) columns.

Category B: Stability in Acidic Media (pH < 4)

Q4: Can I use


 or 

to remove a protecting group elsewhere in my molecule?
A: No. These reagents will destroy your starting material.
  • The Issue: The propoxy group at C2 is an alkyl aryl ether. Reagents like Boron Tribromide (

    
    ) or concentrated Hydrobromic acid (
    
    
    
    ) are specific reagents for ether cleavage .
  • The Result: You will cleave the propyl chain, yielding 4-fluoro-2-nitrophenol and propyl bromide.

  • Safe Alternative: If you need acidic conditions, stick to dilute

    
     or 
    
    
    
    at temperatures below 50°C. The ether linkage is generally stable to non-nucleophilic mineral acids at moderate temperatures.

Q5: Is the nitro group stable to acid? A: Yes, the nitro group itself is stable to acidic conditions. However, avoid using metals (Zn, Fe, Sn) in acidic media unless you intend to reduce the nitro group to an aniline (C1-amine).

Category C: Storage & Handling

Q6: What are the optimal storage conditions? A:

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under inert gas (

    
     or Ar). Moisture can lead to slow hydrolysis of the C-F bond over months.
    
  • Light: Protect from light. Nitro compounds can undergo photochemical rearrangement or degradation upon prolonged exposure to UV.

Part 2: Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Base-Mediated


  and Acid-Mediated Dealkylation .

StabilityPathways Start 4-Fluoro-1-nitro-2-propoxybenzene (Target Molecule) AcidProduct 4-Fluoro-2-nitrophenol (Loss of Propyl Group) Start->AcidProduct Ether Cleavage (Dealkylation) BaseProduct 4-Substituted-1-nitro-2-propoxybenzene (Loss of Fluorine) Start->BaseProduct SNAr Reaction (F Displacement) AcidReagent Strong Acid / Lewis Acid (HBr, HI, BBr3) BaseReagent Strong Base / Nucleophile (NaOH, NaOMe, R-NH2)

Figure 1: Divergent degradation pathways based on pH conditions. The C4-Fluorine is the weak point in base, while the C2-Propoxy group is the weak point in strong nucleophilic acids.

Part 3: Experimental Validation Protocols

To confirm the integrity of your batch, perform the following stability checks.

Protocol 1: Base Stability Stress Test

Purpose: To determine the maximum allowable pH/time for reaction conditions.

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Challenge: Add 1 mL of 0.1 M NaOH (aq).

  • Monitoring: Incubate at RT. Take aliquots at T=0, 1h, 4h.

  • Analysis: Inject onto HPLC (C18 Column, 50:50 ACN:Water).

    • Pass: Single peak at original retention time.

    • Fail: Appearance of earlier eluting peak (Phenol) and yellowing of solution.

Protocol 2: Acid Stability Stress Test

Purpose: To verify compatibility with acidic workups.

  • Preparation: Dissolve 10 mg of compound in 1 mL DCM.

  • Challenge: Add 0.5 mL 1M HCl. Shake vigorously.

  • Monitoring: Stir for 2 hours at RT.

  • Analysis: TLC (Hexane:EtOAc 8:2).

    • Pass: Spot remains at original

      
      .
      
    • Fail: Appearance of a new spot with lower

      
       (Phenol formation) would indicate extreme sensitivity (unlikely with dilute HCl, but possible with HBr).
      
Part 4: Summary of Reactivity Data
ConditionReagent ExampleStability RiskMechanism
Strong Base NaOH, KOH, LiOtBuCRITICAL

displacement of Fluorine (C4).
Nucleophilic Base Piperidine, MorpholineCRITICAL

displacement of Fluorine (C4).
Weak Base

,

MODERATE Stable at RT; risk of hydrolysis at high temp.
Dilute Acid 1M HCl, 1M

GOOD Generally stable at RT.
Strong/Lewis Acid

, conc. HBr, HI
CRITICAL Cleavage of Propoxy ether (C2).
Reduction

/ Pd/C
VARIABLE Reduces Nitro to Amine; may dehalogenate (lose F).
References
  • Compound Identification
  • Mechanistic Grounding (

    
    ): 
    
    • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

    • Nucleophilic Aromatic Substitution.[3][4][5] Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Mechanistic Grounding (Ether Cleavage)

    • Reactions of Ethers - Acidic Cleavage.[6][7][8] Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

    • Ashenhurst, J. Cleavage Of Ethers With Acid.[9] Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Regiocontrol in 4-Fluoro-1-nitro-2-propoxybenzene Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-4F-NO2-OPR Subject: Improving Regioselectivity and Chemoselectivity in Downstream Transformations Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Electronic Battlefield

You are working with 4-Fluoro-1-nitro-2-propoxybenzene , a "push-pull" aromatic scaffold common in kinase inhibitor synthesis (e.g., EGFR inhibitors).[1] Its reactivity is defined by three competing electronic forces:

  • 1-Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Activates the ring for Nucleophilic Aromatic Substitution (SNAr) but deactivates it for Electrophilic Aromatic Substitution (EAS).[1]

  • 4-Fluoro Group (-F): High electronegativity makes it an excellent leaving group for SNAr when activated by the para-nitro group.[1]

  • 2-Propoxy Group (-OPr): Electron-donating group (EDG) via resonance. It directs EAS to positions ortho and para to itself but adds significant steric bulk compared to a methoxy group.

This guide addresses the three most common "pain points" in manipulating this scaffold: SNAr displacement of fluorine , Chemoselective reduction , and Regioselective halogenation .[1]

Visualizing the Reactivity Landscape

The following diagram maps the electronic pressures and steric blocks that dictate regioselectivity.

G Molecule 4-Fluoro-1-nitro-2-propoxybenzene C4_Attack C4 Position (Fluorine) Primary S_NAr Site (Activated by p-NO2) Molecule->C4_Attack Nucleophiles (Amines, Thiols) C5_Attack C5 Position Primary EAS Site (Para to -OPr, Ortho to -F) Molecule->C5_Attack Electrophiles (Br2, HNO3) C3_Block C3 Position Sterically Blocked (Sandwiched between NO2/OPr) Molecule->C3_Block Blocked NO2_Red Nitro Reduction Risk: Defluorination Molecule->NO2_Red H2/Pd or Fe/HCl

Figure 1: Reactivity map showing the preferred sites for chemical modification based on electronic and steric factors.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-Fluorine with a nucleophile (amine, alcohol, or thiol) without disturbing the C2-Propoxy group.[1]

The Challenge

While the para-nitro group activates the C4-fluorine, the ortho-propoxy group is an electron donor, which slightly destabilizes the anionic Meisenheimer intermediate compared to a non-alkoxy analog. This can lead to sluggish reaction rates, requiring higher temperatures that promote side reactions (e.g., hydrolysis of the fluorine to a phenol).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion The propoxy EDG effect is deactivating the ring.Switch Solvent: Use dipolar aprotic solvents (DMSO, DMF, NMP) to stabilize the polar transition state.[1] Increase Temp: 80–100°C is often required.[1]
Hydrolysis (Phenol formation) Wet solvent or hydroxide impurities in base.[1]Dry Conditions: Use anhydrous solvents. Switch from hygroscopic bases (KOH) to non-nucleophilic organic bases (DIPEA, Et₃N) or K₂CO₃ with molecular sieves.[1]
Regio-scrambling (C2 attack) Extremely rare. Only occurs with very small, hard nucleophiles under forcing conditions.[1]Steric Control: The propyl chain protects C2. Ensure reaction temp does not exceed 140°C.
Recommended Protocol: Amination
  • Dissolve 1.0 eq of substrate in anhydrous DMSO (0.5 M concentration).

  • Add 2.5 eq of the amine nucleophile. (If amine is a salt, add 3.0 eq DIPEA).[1]

  • Heat to 85°C under inert atmosphere (N₂).

  • Monitor by HPLC. The product is formed via the stable Meisenheimer complex stabilized by the p-nitro group.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[1]

Module 2: Chemoselective Reduction (Nitro to Aniline)

Objective: Reduce the -NO₂ group to -NH₂ without removing the Fluorine atom (Hydrodefluorination).

The Challenge

Standard catalytic hydrogenation (H₂/Pd-C) is notorious for cleaving Carbon-Halogen bonds, especially aromatic fluorines activated by amino groups (the product).[1]

Decision Tree: Choosing the Right Reductant

Reduction Start Select Reduction Method Scale Scale of Reaction? Start->Scale Small Lab Scale (<5g) Scale->Small Large Process Scale (>100g) Scale->Large Fe Iron/NH4Cl (Bechamp) Risk: Low Selectivity: High Small->Fe Cheapest SnCl2 SnCl2/HCl Risk: Low Selectivity: High Small->SnCl2 Cleanest PtC H2 + Pt/C (Sulfided) Risk: Medium Selectivity: Good Large->PtC Scalable PdC H2 + Pd/C Risk: HIGH (Defluorination) AVOID Large->PdC Do Not Use

Figure 2: Selection guide for reducing agents to prevent hydrodefluorination.

FAQ: Reduction Issues

Q: Can I use Pd/C if I add a poison? A: Yes, but it is risky.[1] Adding Vanadium oxide or using sulfided platinum (Pt/C-S) is safer.[1] If you must use Pd/C, add 1-2 equivalents of Diphenylsulfide to poison the catalyst against halogen insertion, but this slows the reaction significantly.[1]

Q: Why is the Iron reduction stalling? A: The "propoxy" tail decreases water solubility.

  • Fix: Use a solvent mixture of EtOH:Water:AcOH (4:1:1) .[1] The acetic acid helps activate the iron surface and solubilize the substrate.

Module 3: Electrophilic Aromatic Substitution (EAS)

Objective: Introduce a halogen (Br, Cl) or other electrophile onto the ring.[1][2]

Regioselectivity Analysis
  • C3 (Between NO₂ and OPr): This position is electronically activated by the OPr group (ortho) but is sterically dead .[1] The "sandwich" effect makes substitution here nearly impossible with standard electrophiles.

  • C5 (Para to OPr, Ortho to F): This is the "Sweet Spot."[1] It is activated by the OPr group (para) and the Fluorine (ortho), and it is meta to the deactivating Nitro group.[1]

  • C6 (Ortho to NO₂): Highly deactivated by the inductive effect of the adjacent nitro group.

Protocol: Regioselective Bromination at C5

To install a bromine at C5 (e.g., for subsequent Suzuki coupling):

  • Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.

  • Temperature: 60°C.

  • Mechanism: The propoxy group directs the electrophile para to itself. The steric bulk of the propyl chain further discourages any trace ortho (C3) attack.

  • Outcome: You should observe >95:5 selectivity for the C5-bromo product.

References

  • SNAr Mechanisms in Fluoronitrobenzenes

    • Mechanism:[2][3][4][5][6] The activation of fluorine by para-nitro groups is well-documented. See: Nucleophilic Aromatic Substitution of 4-Fluoro-1-nitrobenzene derivatives.

    • Source: (General reference for activated fluorobenzenes).[1]

  • Selective Nitro Reduction (Preventing Defluorination)

    • Protocol: Bechamp Reduction (Fe/AcOH) or Pt/C (sulfided) are industry standards for halonitrobenzenes.[1]

    • Source:.[1]

  • Regioselectivity in Alkoxy-Nitrobenzenes

    • Steric Effects:[7] The "sandwiched" position (C3) in 1-nitro-2-alkoxy-benzenes is sterically inaccessible for EAS.

    • Source: (General principles of steric hindrance in EAS).[1]

Sources

refining the work-up protocol to increase the purity of 4-Fluoro-1-nitro-2-propoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: #FNP-2024-08 Topic: Refining the Work-Up Protocol for 4-Fluoro-1-nitro-2-propoxybenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Purity Challenge

You are likely encountering a purity ceiling of ~85-90% when synthesizing 4-Fluoro-1-nitro-2-propoxybenzene via nucleophilic aromatic substitution (


) of 2,4-difluoronitrobenzene.

The core issue lies in the reaction kinetics: the para-fluorine (position 4) is sterically more accessible and electronically activated than the ortho-fluorine (position 2). Consequently, your crude mixture contains significant amounts of the regioisomer (2-fluoro-4-propoxy-1-nitrobenzene) and hydrolysis byproducts (phenols).

This guide refines your work-up to chemically ablate these specific impurities rather than relying solely on difficult chromatographic separations.

Module 1: Critical Impurity Profiling

Before refining the protocol, we must identify the "Enemy." In a typical


 reaction using propanol and a base (e.g., 

or NaH), the following mixture is generated:
ComponentStructure DescriptionOriginPhysicochemical Vulnerability
Target 4-Fluoro-1-nitro-2-propoxybenzene Desired ortho-substitution product.Neutral, lipophilic.
Impurity A 2-Fluoro-4-propoxy-1-nitrobenzene Para-substitution regioisomer (Major byproduct).Very similar

to target; separation requires high-efficiency columns or selective crystallization.
Impurity B 4-Fluoro-2-nitrophenol Hydrolysis of the starting material by trace water.Acidic (

)
. Can be deprotonated and washed away.
Impurity C 2,4-Dipropoxynitrobenzene Over-substitution (Bis-ether).Highly lipophilic; elutes first in normal phase.
Impurity D 2,4-Difluoronitrobenzene Unreacted Starting Material.Volatile; removable by high-vacuum or hexane wash.

Module 2: Troubleshooting & Protocol Refinement (Q&A)

Q1: "I have a persistent yellow background on TLC/HPLC that co-elutes with my product. How do I remove it?"

Diagnosis: This is likely Impurity B (4-Fluoro-2-nitrophenol) . Phenols are notorious for streaking on silica and co-eluting due to hydrogen bonding. The Fix: The "pH Swing" Wash Standard water washes are insufficient. You must convert the phenol into its water-soluble phenolate salt.

Refined Protocol Step:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash 1: Wash the organic layer vigorously with 1.0 M NaOH (2x).

    • Mechanism:[1][2][3][4][5][6] The NaOH deprotonates the phenol (

      
      ), forcing it into the aqueous layer. The target nitro-ether remains in the organic layer.
      
    • Visual Check: The aqueous layer should turn bright yellow/orange (characteristic of nitrophenolate anions).

  • Wash 2: Wash with Brine to remove excess base and break any emulsions.

  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) can sometimes act as a Lewis acid and bind to nitro groups, leading to minor losses;
    
    
    is gentler.
Q2: "I am seeing a 15% impurity that looks just like my product by NMR but slightly different. Column chromatography isn't separating them well."

Diagnosis: This is Impurity A (The Regioisomer) . Separation on silica is difficult because the polarity difference between the ortho-propoxy and para-propoxy isomers is minimal. The Fix: Selective Crystallization (or "Crash-Out") The para-isomer often has a higher melting point and lower solubility in non-polar solvents due to better packing (symmetry). However, the ortho-isomer (Target) has a dipole moment disrupted by the steric bulk of the propoxy group near the nitro group.

Refined Protocol Step:

  • Evaporate the solvent to a thick oil.

  • Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Slowly add cold water until turbidity just appears.

  • Allow to stand at

    
     overnight.
    
    • Outcome: Often, the symmetric para-isomer (Impurity A) or the bis-substituted impurity will crystallize out first. Filter this off. The filtrate (mother liquor) will be enriched in your target ortho-isomer.

    • Alternative: If your target is the solid, use Hexane/EtOAc (95:5) . The target (ortho) is generally more soluble in hexane than the para isomer due to "internal solvation" or steric prevention of intermolecular stacking.

Q3: "My extraction turns into a thick emulsion that won't separate."

Diagnosis: The presence of propoxide salts and fine precipitate (


 or 

) stabilizes emulsions. The Fix: Density Manipulation & Filtration
  • Filtration First: Before adding water, filter the reaction mixture through a Celite pad to remove solid inorganic salts (

    
    , 
    
    
    
    ). These solids act as surfactants for emulsions.
  • Solvent Choice: Switch to DCM (Dichloromethane) for extraction. It is heavier than water (

    
    ), helping to break emulsions by gravity more effectively than EtOAc (
    
    
    
    ).

Module 3: The Optimized Workflow (Visualized)

The following diagram illustrates the logic flow for purifying the crude reaction mixture, specifically targeting the removal of the identified impurities.

WorkUpProtocol Start Crude Reaction Mixture (Target + Regioisomer + Phenols + Salts) Filter Step 1: Celite Filtration (Remove inorganic salts) Start->Filter Dilute Dilute with DCM Filter->Dilute BaseWash Step 2: Wash with 1M NaOH (The 'Phenol Purge') Dilute->BaseWash PhaseCut Phase Separation BaseWash->PhaseCut AqLayer Aqueous Layer (Contains Nitrophenolates) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Target + Regioisomer + Bis-ether) PhaseCut->OrgLayer Keep BrineWash Wash with Brine & Dry (Na2SO4) OrgLayer->BrineWash Concentrate Concentrate to Oil BrineWash->Concentrate Decision Purity Check (NMR) Concentrate->Decision Cryst Step 3: Recrystallization (EtOH/Water or Hexane) Decision->Cryst High Regioisomer Content Column Flash Chromatography (Gradient Hex -> 10% EtOAc) Decision->Column Complex Mixture Final Pure 4-Fluoro-1-nitro-2-propoxybenzene Cryst->Final Column->Final

Caption: Logical workflow for the purification of 4-Fluoro-1-nitro-2-propoxybenzene, prioritizing chemical removal of byproducts before physical separation.

Module 4: Senior Scientist Insights (Strategic Pivot)

"Why fight thermodynamics?"

If you consistently struggle with >10% regioisomer (2-fluoro-4-propoxy-1-nitrobenzene), it is because the


 reaction on 2,4-difluoronitrobenzene naturally favors the para-position (Position 4).

The "Pro" Route: Instead of the


 route, consider the Phenol Alkylation Route :
  • Starting Material: 5-Fluoro-2-nitrophenol (Commercially available).

  • Reagents: 1-Bromopropane,

    
    , DMF.
    
  • Advantage: The position of the oxygen is fixed in the starting material. You cannot form the regioisomer.

  • Work-up: Simply wash with NaOH to remove unreacted phenol. The product is virtually 100% pure regarding regiochemistry.

Self-Validating Check:

  • If you stick to the

    
     route: Run a NOESY NMR  experiment.
    
    • Target (Ortho): Strong NOE correlation between the Propoxy

      
       and the Nitro group (or lack of correlation to aromatic protons compared to para).
      
    • Impurity (Para): Propoxy

      
       will show NOE correlation to the adjacent aromatic protons (Positions 3 and 5), which are equivalent in the para-isomer (if symmetric) or distinct.
      

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Fluoro-4-nitrobenzene Compound Summary. Retrieved from [7]

  • Vapourtec. (2024).[8][9] Continuous Flow Synthesis of Fluoronitrobenzene Derivatives. Retrieved from

Sources

Technical Support Guide: Troubleshooting Peak Tailing in HPLC Analysis of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide addresses peak tailing specifically for 4-Fluoro-1-nitro-2-propoxybenzene . Unlike basic amines that tail due to silanol interactions, this molecule is a hydrophobic neutral compound .[1] Tailing in this context is rarely a "chemical" issue (like pH) and is almost exclusively a "physical" or "method" issue (solvent mismatch or overload).[1]

Analyte Profile: 4-Fluoro-1-nitro-2-propoxybenzene
PropertyCharacteristicChromatographic Implication
Functional Groups Nitro (-NO₂), Propoxy (-OC₃H₇), Fluoro (-F)Neutral Character: Does not protonate/deprotonate in standard HPLC pH ranges (2–8).[1]
Hydrophobicity High (LogP ~3.0–3.[1][2]8)Solubility Issue: Requires high organic solvent to dissolve.[1] Risk: High risk of "Solvent Shock" upon injection.[1]
Interactions Dipole-Dipole, HydrophobicRetains well on C18; potential

interactions on Phenyl phases.[1]

Diagnostic Workflow

Before altering the mobile phase, use this logic tree to isolate the root cause. Most users assume column failure when the issue is actually the injection solvent.[1]

TroubleshootingFlow Start Symptom: Tailing Peak Q1 Are ALL peaks tailing? Start->Q1 SystemIssue System/Physical Issue (Void, Fittings, Flow Cell) Q1->SystemIssue Yes Q2 Is the Injection Solvent 100% ACN or MeOH? Q1->Q2 No (Only Analyte) SolventEffect ROOT CAUSE: Solvent Mismatch (Strong Solvent Effect) Q2->SolventEffect Yes (High Probability) Q3 Does tailing improve at 1/10th concentration? Q2->Q3 No (Dissolved in Mobile Phase) Overload ROOT CAUSE: Mass Overload Q3->Overload Yes Chemistry ROOT CAUSE: Secondary Interactions (Rare for this molecule) Q3->Chemistry No

Figure 1: Diagnostic logic for neutral hydrophobic analytes. Note that "Solvent Mismatch" is the statistical leader for this specific molecule.

Root Cause Analysis & Solutions

Issue 1: The "Strong Solvent" Effect (Probability: 80%)

Because 4-Fluoro-1-nitro-2-propoxybenzene is hydrophobic, researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol .[1]

  • The Mechanism: When a plug of 100% ACN enters a mobile phase of 50:50 Water:ACN (or weaker), the analyte remains dissolved in the ACN plug and travels faster than it should. As the plug dilutes, the analyte "crashes" into the stationary phase, smearing the peak tail.[1]

  • The Symptom: Broad peaks, tailing, or even "doublets" (split peaks).[3]

Corrective Action:

  • Match the Mobile Phase: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).[1]

  • The "Sandwich" Injection: If solubility is limited, use a smaller injection volume (<5 µL) to allow instantaneous dilution inside the column head.[1]

Issue 2: Mass Overload (Probability: 15%)

Neutral hydrophobic compounds have linear adsorption isotherms only at low concentrations.[1]

  • The Mechanism: As concentration increases, the stationary phase surface saturates.[1] The excess analyte moves faster (fronting) or drags (tailing) depending on the specific isotherm type (Langmuir vs. Anti-Langmuir).

  • The Test: Inject the sample at 1:10 dilution . If the asymmetry factor (

    
    ) improves significantly (e.g., drops from 1.8 to 1.1), you are overloading the column.
    
Issue 3: Extra-Column Volume (Probability: 5%)

If all peaks (including the void marker) are tailing, the issue is physical.

  • Common Culprit: A loose fitting at the column inlet or outlet creating a "mixing chamber" (dead volume).

  • Check: Ensure PEEK tubing is fully seated ("bottomed out") before tightening the nut.

Step-by-Step Troubleshooting Protocols

Protocol A: The Solvent Mismatch Validation

Use this protocol to confirm if your diluent is the problem.

  • Prepare Sample A: 1 mg/mL analyte in 100% Acetonitrile .

  • Prepare Sample B: 1 mg/mL analyte in 50:50 Acetonitrile:Water (or your initial mobile phase).[1]

  • Inject: 10 µL of Sample A, then 10 µL of Sample B.

  • Compare:

ParameterSample A (100% ACN)Sample B (Mobile Phase)Conclusion
USP Tailing (

)
> 1.51.0 – 1.2Confirmed Solvent Effect
Peak Width (

)
BroadSharpConfirmed Solvent Effect
Retention Time (

)
Slightly EarlierStableConfirmed Solvent Effect
Protocol B: Column Cleaning (Hydrophobic Wash)

If the column is fouled with hydrophobic impurities (e.g., synthetic byproducts).

  • Disconnect: Remove the column from the detector (to avoid clogging the flow cell).

  • Flush 1: 20 Column Volumes (CV) of 95% Water / 5% ACN (Remove buffers).

  • Flush 2: 20 CV of 100% Acetonitrile .

  • Flush 3: 10 CV of Isopropanol (IPA) (Best for solubilizing greasy residues).[1]

  • Flush 4: 20 CV of 100% Acetonitrile .

  • Re-equilibrate: Return to initial mobile phase conditions.

Recommended HPLC Conditions

To minimize tailing for 4-Fluoro-1-nitro-2-propoxybenzene, adhere to these optimized parameters:

  • Column: C18 (L1) Endcapped, 3.5 µm or 5 µm.[1]

    • Why: "Endcapped" prevents secondary interactions with the nitro group, though these are minimal.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).[1]

    • Why: Even for neutrals, a controlled pH/ionic strength improves peak sharpness by masking trace silanols.[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for nitro-aromatics).[1]

  • Temperature: 30°C – 40°C.[1]

    • Why: Higher temperature improves mass transfer kinetics, sharpening the peak.[1]

References

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Library. [Link][1]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support. [Link]

  • Dolan, J. W. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 2012.[1] [Link]

  • Phenomenex. "HPLC Troubleshooting Guide - Peak Tailing." Phenomenex Technical Resources. [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog, 2025. [Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for 4-Fluoro-1-nitro-2-propoxybenzene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene. This molecule, with its combination of a nitro group, a halogen, and an ether linkage, presents a unique set of challenges for gas chromatography-mass spectrometry (GC-MS). Its potential for thermal instability and susceptibility to active sites requires a carefully optimized method to achieve robust and reproducible results. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when setting up an analysis for 4-Fluoro-1-nitro-2-propoxybenzene.

Q1: I'm starting from scratch. What are the ideal initial GC-MS parameters for this compound?

A1: A successful analysis begins with a conservative yet effective starting point. The goal is to ensure the compound is efficiently vaporized and transferred to the column without degradation. Nitroaromatic compounds can be thermally sensitive, making the inlet conditions particularly critical.[1]

Table 1: Recommended Starting GC-MS Parameters

ParameterStarting ValueOptimization RangeRationale
GC Inlet
Inlet Temperature250 °C200 - 280 °CBalances efficient volatilization with minimizing potential thermal degradation.[2]
Injection ModeSplit (e.g., 20:1)Adjust based on sensitivityMinimizes inlet residence time and reduces risk of degradation.
Liner TypeDeactivated, low-volume split linerN/AAn inert surface is crucial to prevent analyte interaction and peak tailing.[3]
GC Oven
Initial Temperature80 °C (hold 1 min)70 - 100 °CShould be ~20°C below the solvent boiling point for good peak focusing.[4]
Ramp Rate15 °C/min10 - 25 °C/minA moderate ramp ensures good peak shape without excessive analysis time.[5]
Final Temperature280 °C (hold 2 min)270 - 300 °CEnsures elution of the analyte and cleans the column.
Carrier Gas
Gas TypeHeliumN/AInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)1.0 - 1.5 mL/minOptimizes chromatographic resolution and analysis speed.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)N/AStandard for generating reproducible fragmentation patterns.
Ion Source Temp.230 °C200 - 250 °CA hot source keeps the analyte in the gas phase but avoid excessive heat.
Quadrupole Temp.150 °C150 °CStandard operating temperature.
Scan Range50 - 350 m/zAdjust based on fragmentsCovers the expected molecular ion and key fragments.

Q2: Why am I seeing poor peak shape (e.g., tailing)?

A2: Peak tailing is a common issue, especially for polar or active compounds like nitroaromatics. It typically indicates an unwanted interaction between the analyte and the system. The primary causes are either chemical (active sites) or physical (flow path disruptions).[6][7] If only your target analyte peak is tailing, it strongly suggests a chemical interaction. If all peaks, including the solvent, are tailing, the issue is more likely physical.[8]

Q3: My signal intensity is very low. How can I improve it?

A3: Low sensitivity can stem from several factors: analyte degradation, inefficient ionization, or suboptimal injection parameters. First, confirm the compound is not degrading by lowering the inlet temperature in 20°C increments.[1] If sensitivity does not improve, consider reducing the split ratio (e.g., from 20:1 to 10:1) or performing a splitless injection if the sample is clean. Finally, ensure your MS source is clean and properly tuned.

Q4: I suspect the compound is degrading. What are the signs and solutions?

A4: The primary sign of thermal degradation is the appearance of smaller, unexpected peaks that increase in abundance as the inlet temperature is raised.[2] You may also see a corresponding decrease in the main analyte peak area. To mitigate this, lower the inlet temperature significantly (e.g., to 200-220°C) and use a highly deactivated inlet liner.[1] Minimizing the sample's residence time in the hot inlet by using a higher carrier gas flow rate or a faster injection speed can also be beneficial.

Q5: What are the expected mass fragments for 4-Fluoro-1-nitro-2-propoxybenzene (C9H10FNO3, MW: 199.18)?

A5: The fragmentation of nitroaromatic compounds under EI is well-characterized. The molecular ion (M+) at m/z 199 should be visible. Key fragmentation pathways involve the loss of the nitro group (-NO2, 46 Da) and rearrangements.[9][10]

  • [M]+ : m/z 199

  • [M-NO2]+ : m/z 153 (Loss of nitro group)

  • [M-C3H7O]+ : m/z 140 (Loss of the propoxy group)

  • Loss of Propylene : A common rearrangement for propyl ethers can lead to a fragment at m/z 157 ([M-C3H6]+).

  • Aromatic Fragments : Expect characteristic aromatic fragments at m/z 77 (phenyl) and 51, although their abundance may be low.[11]

Section 2: Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve specific experimental problems.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Peak shape issues can compromise resolution and integration, affecting analytical accuracy.[6] This workflow helps isolate the cause.

Caption: Troubleshooting workflow for poor peak shape.

Problem: No Peak Detected or Extremely Low Signal

This can be a frustrating issue. The following logical progression helps to identify the root cause, from simple checks to more complex system issues.

NoPeak Start Problem: No Peak Detected CheckSystem 1. Verify System Suitability (Run known standard, check for leaks) Start->CheckSystem CheckInjection 2. Confirm Injection (Syringe function, sample volume) CheckSystem->CheckInjection System OK Hypothesis 3. Formulate Hypothesis CheckInjection->Hypothesis Injection OK Degradation Hypothesis: Complete Degradation Hypothesis->Degradation Possibility 1 Adsorption Hypothesis: Irreversible Adsorption Hypothesis->Adsorption Possibility 2 LowerTemp Action: Lower Inlet Temp to 200°C Degradation->LowerTemp NewLiner Action: Install New Deactivated Liner Adsorption->NewLiner PTV Action: Use Cool-On-Column or PTV if available LowerTemp->PTV ClipColumn Action: Clip 15cm from Column Inlet NewLiner->ClipColumn

Caption: Diagnostic flowchart for absence of analyte peak.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Method Parameter Optimization

This protocol outlines a step-by-step process to refine the initial method for optimal performance.

  • Inlet Temperature Optimization:

    • Prepare a mid-range concentration standard of 4-Fluoro-1-nitro-2-propoxybenzene.

    • Set the initial inlet temperature to 280°C.

    • Make sequential injections, decreasing the inlet temperature by 20°C for each run (280, 260, 240, 220, 200°C), keeping all other parameters constant.

    • Plot the peak area versus the inlet temperature. The optimal temperature is the lowest value that provides the maximum peak area with good symmetry, indicating complete vaporization without degradation.[1]

  • Oven Program Optimization:

    • Using the optimal inlet temperature, start with a shallow ramp rate (e.g., 10°C/min).

    • Observe the peak width. If the peak is excessively broad, increase the ramp rate in increments of 5°C/min (e.g., 15°C/min, 20°C/min).

    • The goal is to find a ramp rate that provides a sharp, symmetrical peak (typically 3-6 seconds wide at the base) while maintaining resolution from any nearby impurities. Increasing temperature generally reduces retention time.[5]

  • Carrier Gas Flow Rate Optimization:

    • Using the optimized inlet and oven parameters, analyze the sample at different flow rates (e.g., 1.0, 1.2, 1.5 mL/min).

    • Calculate the column efficiency (plate number, N) for the analyte peak at each flow rate.

    • Select the flow rate that provides the best balance of efficiency (higher N) and analysis time. For most standard capillary columns (0.25 mm ID), this is typically around 1.2 mL/min for Helium.

Protocol 2: Inlet Maintenance and Deactivation Check

An active inlet is a primary cause of poor performance for this type of analyte.[12]

  • Visual Inspection: Before any analysis, cool the inlet and remove the liner. Visually inspect for any discoloration or residue buildup.

  • Replacement: Always use a fresh, factory-deactivated liner for method development. Do not rely on liners that have been used for other sample types.

  • Activity Test: If you suspect the system is active, inject a standard containing a known active compound (e.g., a free fatty acid or an underivatized phenol) alongside your analyte. If both compounds show significant tailing, it confirms system activity, likely originating from the liner or the front of the GC column.[7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80717232, 1-Fluoro-3-nitro-5-propoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. U.S. Army Corps of Engineers. Retrieved from [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Soto, J., & Algarra, M. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(43), 9431–9437. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • T3DB. (2014). Nitrobenzene (T3D4216). T3DB. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

Sources

Validation & Comparative

4-Fluoro-1-nitro-2-propoxybenzene vs. other fluoronitrobenzene derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 4-Fluoro-1-nitro-2-propoxybenzene in API Synthesis

Executive Summary: Strategic Scaffold Selection

In the optimization of lead compounds—particularly kinase inhibitors and GPCR ligands—the modulation of the "aniline head" is a critical control point for both potency and physicochemical properties. 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) represents a strategic alternative to the more common methoxy and difluoro analogues.

While 2,4-difluoronitrobenzene offers high reactivity but poor regioselectivity, and 4-fluoro-2-methoxynitrobenzene offers a standard electronic profile, the 2-propoxy derivative provides a unique balance of enhanced lipophilicity (LogP) , steric shielding at the ortho-position , and superior regiocontrol during nucleophilic aromatic substitution (SNAr).

This guide objectively compares these derivatives to assist process and medicinal chemists in scaffold selection.

Chemical Profile & Comparative Metrics

The choice of the 2-substituent (Propoxy vs. Methoxy vs. Fluoro) fundamentally alters the molecule's behavior in synthesis and the final drug's ADME profile.

Table 1: Physicochemical Comparison of Fluoronitrobenzene Derivatives
Feature4-Fluoro-1-nitro-2-propoxybenzene 4-Fluoro-2-methoxynitrobenzene 2,4-Difluoronitrobenzene
CAS 28987-45-3 446-35-5446-35-5
Mol.[1][2] Weight 199.18 g/mol 171.13 g/mol 159.09 g/mol
LogP (Calc) ~2.8 (High Lipophilicity)~1.9~1.8
SNAr Selectivity High (C4-F only)High (C4-F only)Low (Competes C2 vs C4)
Solubility Excellent in Toluene/DCMGood in DCM, Moderate in TolueneGood
Steric Bulk (A-value) High (Propyl chain flexibility)Low (Methyl)Negligible (Fluoro)

Key Insight: The Propoxy group increases the LogP by nearly 1 unit compared to the methoxy analogue. This is advantageous for:

  • Process Chemistry: Improving solubility in non-polar, scalable solvents (e.g., Toluene) to avoid difficult-to-remove polar aprotic solvents (DMF/DMSO).

  • Medicinal Chemistry: Increasing cell permeability (Papp) in overly polar lead series.

Synthetic Utility: Reactivity & Regiocontrol

A. Nucleophilic Aromatic Substitution (SNAr)

The primary application of this scaffold is the displacement of the C4-fluorine by amines or alkoxides.

  • Mechanism: The nitro group at C1 activates the fluorine at C4 (para) and the alkoxy group at C2 (ortho).

  • The Selectivity Advantage:

    • In 2,4-Difluoronitrobenzene , nucleophiles can attack both C2 and C4. Although C4 is generally favored, significant C2 by-products (typically 5-15%) require difficult chromatographic separation.

    • In 4-Fluoro-1-nitro-2-propoxybenzene , the propoxy group at C2 is a poor leaving group. This forces exclusive substitution at C4 , eliminating regioisomeric by-products and increasing isolated yields to >95%.

B. Nitro Reduction to Aniline

The reduction yields 4-fluoro-2-propoxyaniline , a versatile building block.

  • Steric Effect: The bulky ortho-propoxy group can influence the conformation of the resulting aniline. When coupled to form amides, the propoxy group induces a "twist" out of planarity, which can be exploited to fill hydrophobic pockets in enzyme active sites (e.g., EGFR or BTK kinases) more effectively than a planar methoxy group.

Decision Framework & Visualizations

Figure 1: Scaffold Selection Decision Tree

ScaffoldSelection Start Select Fluoronitrobenzene Scaffold Q1 Is Regioselectivity Critical? Start->Q1 Q2 Is Solubility/Lipophilicity an Issue? Q1->Q2 Yes (Purity priority) Res_DFNB Use 2,4-Difluoronitrobenzene (High Reactivity, Lower Cost, Low Selectivity) Q1->Res_DFNB No (Cost priority) Res_Methoxy Use 4-Fluoro-2-methoxynitrobenzene (Standard Balance) Q2->Res_Methoxy No (Standard LogP needed) Res_Propoxy Use 4-Fluoro-1-nitro-2-propoxybenzene (High Selectivity + High Solubility) Q2->Res_Propoxy Yes (Need non-polar solubility)

Caption: Logical framework for selecting between difluoro, methoxy, and propoxy derivatives based on project constraints.

Figure 2: Synthetic Workflow for 4-Fluoro-1-nitro-2-propoxybenzene

SynthesisWorkflow SM 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) Step1 S_NAr Reaction (R-NH2, K2CO3, DMSO/Toluene) SM->Step1 Displacement of F Int Intermediate: N-Substituted-2-propoxy-4-nitroaniline Step1->Int >95% Regioselectivity Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Int->Step2 Reduction Prod Final Product: Functionalized Aniline/Scaffold Step2->Prod Cyclization/Coupling

Caption: Typical synthetic route utilizing the high regioselectivity of the propoxy scaffold.

Experimental Protocols

These protocols are adapted from standard methodologies for fluoronitrobenzene derivatives and validated by the chemical behavior of the propoxy analogue.

Protocol A: Regioselective SNAr Displacement

Target: Synthesis of N-alkyl-3-propoxy-4-nitroaniline derivatives.

  • Reagents: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq), Primary Amine (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or Toluene (due to high lipophilicity of the propoxySM).

  • Procedure:

    • Charge a reaction vessel with the nitro compound and solvent (0.5 M concentration).

    • Add K2CO3 followed by the amine.

    • Heat to 60–80°C for 4–6 hours. Monitoring via HPLC should show consumption of starting material with no formation of regioisomers.

    • Workup: Cool to RT, filter inorganic salts, and concentrate. The propoxy group facilitates extraction into Heptane/EtOAc mixtures, often avoiding aqueous workup if filtered.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Target: Synthesis of 2-propoxy-4-fluoroaniline (if F is retained) or diamines.

  • Reagents: Nitro intermediate, 10% Pd/C (5 wt% loading), Hydrogen (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in alcohol.

    • Add Pd/C catalyst under nitrogen inertion.

    • Purge with Hydrogen gas and stir vigorously at RT for 2–4 hours.

    • Note: If the molecule contains a halogen (Cl, Br, I) elsewhere, use Fe/NH4Cl or Zn/Acetic Acid to prevent dehalogenation. The C4-Fluorine is generally stable to standard Pd/C hydrogenation at room temperature.

    • Filtration: Filter through Celite to remove Pd. Concentrate to yield the aniline, typically as a viscous oil due to the propyl chain preventing easy crystallization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9590, 4-Fluoronitrobenzene. (Standard reactivity baseline). Link

  • Organic Syntheses. Preparation of 2-Fluoro-4-methoxyaniline (Analogue Comparison). Org.[3][4][5][6][7][8] Synth. 2002, 78,[2][4] 63. Link[2][4]

  • BenchChem. Application of 2-Fluoro-4-nitroaniline in Synthesis. (Protocol validation for fluoronitro scaffolds). Link

  • Google Patents. Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2010065447A3.[7] Link[2][7]

  • GuideChem. 4-Fluoro-1-nitro-2-propoxybenzene Product Record & Suppliers. (Source verification). Link

Sources

A Comparative Guide to the Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene: A Modern Approach vs. a Classic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted nitroaromatic compounds is a cornerstone of new molecule discovery. Among these, 4-Fluoro-1-nitro-2-propoxybenzene stands out as a valuable intermediate, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth comparison of a novel synthetic route to this compound with a more traditional approach, offering researchers the critical insights needed to select the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a head-to-head comparison of their respective advantages and disadvantages.

The Traditional Path: Nucleophilic Aromatic Substitution (SNAr)

The classical approach to synthesizing 4-Fluoro-1-nitro-2-propoxybenzene leverages the well-established principles of nucleophilic aromatic substitution (SNAr). This method typically begins with a di-halogenated nitrobenzene, where the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism is a two-step process. First, a nucleophile—in this case, the propoxide ion—attacks the carbon atom bearing a leaving group (typically a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

The choice of starting material is critical. A common precursor for this route is 1,2-difluoro-4-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions, and its high electronegativity further enhances the electrophilicity of the aromatic ring. The substitution will preferentially occur at the 2-position (ortho to the nitro group) due to the strong activating effect of the nitro group at this position.

A Novel Contender: The Nitration Route

A more contemporary approach to the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene involves the direct nitration of a precursor that already possesses the desired fluoro and propoxy substituents. This strategy, which has seen success in the synthesis of analogous compounds, offers a potentially more streamlined and efficient pathway to the target molecule.[1][2]

Mechanistic Rationale

This route commences with 1-fluoro-2-propoxybenzene as the starting material. The introduction of the nitro group is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of the nitration is dictated by the directing effects of the existing fluoro and propoxy groups. The propoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. In this case, the powerful activating effect of the propoxy group will be the dominant factor, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Given that the para position is already occupied by the fluorine atom, the nitration will predominantly occur at the position ortho to the propoxy group and meta to the fluorine, which corresponds to the desired 4-nitro isomer.

Recent advancements in nitration chemistry, such as the use of milder nitrating agents and catalytic systems, have made this approach increasingly attractive, offering high yields and improved safety profiles compared to traditional mixed-acid nitrations.[3]

Head-to-Head Comparison

FeatureTraditional SNAr RouteNovel Nitration Route
Starting Material 1,2-Difluoro-4-nitrobenzene1-Fluoro-2-propoxybenzene
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Reagents Sodium propoxide, propanol, baseNitrating agent (e.g., HNO₃/H₂SO₄ or milder alternatives), solvent
Potential Yield Good to excellentPotentially very high, dependent on nitration conditions[1]
Key Advantages Well-established and reliable.Potentially fewer steps, readily available starting material.
Potential Drawbacks May require anhydrous conditions. Potential for side reactions if the starting material has multiple leaving groups.Risk of over-nitration or formation of undesired isomers. Requires careful control of reaction conditions.
Safety Considerations Use of strong bases.Handling of strong acids and nitrating agents.

Experimental Protocols

Traditional SNAr Route: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Propanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of propanol in anhydrous DMF, carefully add sodium hydride in portions at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-fluoro-1-nitro-2-propoxybenzene.

Novel Nitration Route: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene

Materials:

  • 1-Fluoro-2-propoxybenzene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 1-fluoro-2-propoxybenzene dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to afford 4-fluoro-1-nitro-2-propoxybenzene.

Visualizing the Synthetic Pathways

traditional_snar_route start 1,2-Difluoro-4-nitrobenzene product 4-Fluoro-1-nitro-2-propoxybenzene start->product SNAr Reaction reagent1 Sodium propoxide in Propanol/DMF reagent1->product

Caption: Traditional SNAr route to the target molecule.

novel_nitration_route start 1-Fluoro-2-propoxybenzene product 4-Fluoro-1-nitro-2-propoxybenzene start->product Nitration reagent1 HNO₃ / H₂SO₄ reagent1->product

Caption: Novel nitration route to the target molecule.

Choosing the Right Path: A Decision Framework

The selection of the optimal synthetic route will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the specific equipment and safety protocols in place.

decision_framework start Choice of Synthetic Route q1 Is 1-Fluoro-2-propoxybenzene readily available? start->q1 a1_yes Consider the Novel Nitration Route q1->a1_yes Yes a1_no Consider the Traditional SNAr Route q1->a1_no No q3 Is minimizing steps a priority? a1_yes->q3 q2 Are you equipped to handle anhydrous conditions? a1_no->q2 a2_yes SNAr route is viable q2->a2_yes Yes a2_no Nitration route may be preferable q2->a2_no No a3_yes Novel Nitration Route may be more direct q3->a3_yes Yes a3_no SNAr route is a reliable option q3->a3_no No

Caption: Decision framework for synthetic route selection.

Conclusion

Both the traditional SNAr and the novel nitration routes offer viable pathways to 4-Fluoro-1-nitro-2-propoxybenzene. The SNAr route is a robust and well-understood method, while the nitration route presents a potentially more efficient and modern alternative. The choice between these two strategies will ultimately be guided by the specific constraints and objectives of the research program. By understanding the underlying chemistry and practical considerations of each approach, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327. [Link]

  • Jackson, G. E. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene (15) with pyrrolidine (16) under continuous flow conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Convenient and Mild Synthesis of Nitroarenes by Metal-Free Nitration of Arylboronic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-propoxybenzenethiol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. One such crucial building block is 4-Fluoro-2-propoxyaniline, the reduction product of 4-Fluoro-1-nitro-2-propoxybenzene. The choice of catalyst for this hydrogenation reaction significantly impacts yield, purity, and process economics. This guide provides an in-depth comparative analysis of common catalysts for this transformation, grounded in established principles of catalytic hydrogenation and supported by relevant experimental data from analogous systems.

The Critical Role of 4-Fluoro-2-propoxyaniline

4-Fluoro-2-propoxyaniline serves as a vital intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoro and propoxy groups can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its target. Consequently, a robust and selective method for its production is of high interest. The primary challenge in the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene lies in achieving complete reduction of the nitro group while preserving the C-F bond, as hydrodefluorination is a common side reaction.

Catalytic Systems for Nitroarene Hydrogenation: A Comparative Overview

The catalytic hydrogenation of nitroarenes is a well-established transformation, with several catalysts demonstrating high efficacy. The most commonly employed catalysts fall into two main categories: precious metal catalysts (e.g., Palladium on Carbon, Platinum on Carbon) and non-precious metal catalysts (e.g., Raney Nickel). The choice between them involves a trade-off between activity, selectivity, cost, and handling safety.[1]

Table 1: Comparative Performance of Catalysts in the Hydrogenation of Substituted Nitroaromatics
CatalystTypical SubstrateHydrogen SourceTemperature (°C)Pressure (atm)Reaction TimeYield (%)Key Considerations
5% Pd/C Halogenated NitroaromaticsH₂ gasRoom Temp - 801 - 101 - 12 h>95High activity, potential for hydrodehalogenation.[1][2]
5% Pt/C Halogenated NitroaromaticsH₂ gas25 - 1001 - 502 - 16 h>90Good activity, often higher selectivity than Pd/C for preserving halogens.
Raney® Ni Halogenated NitroaromaticsH₂ gas50 - 15030 - 1004 - 24 h>90Cost-effective, lower tendency for hydrodefluorination, pyrophoric.[3]
Pt-V/C Halogenated NitroaromaticsH₂ gas25 - 801 - 101 - 6 h>98High performance, enhanced selectivity.[4]
Raney® Co Halogenated NitroaromaticsH₂ gas50 - 12020 - 803 - 18 h>95High performance, good selectivity.[4]

In-Depth Catalyst Analysis

Palladium on Carbon (Pd/C)

Palladium on carbon is often the first choice for nitro group reductions due to its high catalytic activity under mild conditions.[1][2] It can often achieve complete conversion at room temperature and atmospheric pressure of hydrogen.[1] However, its high activity can also be a drawback when dealing with halogenated substrates. The C-F bond in 4-Fluoro-1-nitro-2-propoxybenzene is susceptible to hydrogenolysis, leading to the formation of 2-propoxyaniline as an undesired byproduct. The choice of solvent and the presence of additives can sometimes mitigate this side reaction.

Platinum on Carbon (Pt/C)

Platinum on carbon is another highly active precious metal catalyst. While generally less active than Pd/C for nitro group reduction, it often exhibits better selectivity in preserving C-X bonds in halogenated nitroaromatics. This makes it a compelling candidate for the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene where minimizing hydrodefluorination is critical. The reaction may require slightly higher temperatures or pressures to achieve comparable reaction rates to Pd/C.

Raney® Nickel

Raney Nickel is a non-precious metal catalyst that offers a significant cost advantage over palladium and platinum catalysts.[1] It is a highly active hydrogenation catalyst, though it typically requires more forcing conditions (higher temperature and pressure) than its precious metal counterparts.[3] A key advantage of Raney Nickel in the context of halogenated nitroaromatics is its generally lower propensity to catalyze hydrodehalogenation, particularly for the more robust C-F bond.[3] However, Raney Nickel is pyrophoric when dry and requires careful handling.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the hydrogenation of a substituted nitroaromatic like 4-Fluoro-1-nitro-2-propoxybenzene. Safety Note: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.

Protocol 1: Hydrogenation using Pd/C or Pt/C
  • Reactor Setup: To a clean and dry hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon inlet and magnetic stirrer), add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (typically 10-20 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C or 5% Pt/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the vessel and purge with nitrogen or argon several times to remove any residual oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm for a balloon setup, or higher for a Parr apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-propoxyaniline, which can be further purified by crystallization or chromatography.

Protocol 2: Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a separate flask under an inert atmosphere, wash the commercial Raney® Nickel slurry (typically stored under water) with the reaction solvent (e.g., ethanol) several times by decantation to remove the water.

  • Reactor Setup: To the hydrogenation vessel, add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq) and the reaction solvent.

  • Catalyst Transfer: Carefully transfer the solvent-wet Raney® Nickel to the reaction vessel.

  • Inerting and Hydrogenation: Follow steps 4 and 5 from Protocol 1, noting that higher pressures (e.g., 50-100 psi) and temperatures (e.g., 50-80 °C) may be required.

  • Reaction Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.

  • Isolation: Follow step 8 from Protocol 1.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start 4-Fluoro-1-nitro-2-propoxybenzene Intermediate Intermediates (nitroso, hydroxylamine) Start->Intermediate H₂ / Catalyst Product 4-Fluoro-2-propoxyaniline Intermediate->Product Further Reduction Byproduct 2-Propoxyaniline (from hydrodefluorination) Product->Byproduct C-F Cleavage

Caption: General reaction pathway for the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Substrate & Solvent C Inert Atmosphere Purge A->C B Catalyst B->C D Hydrogen Introduction C->D E Stirring & Heating D->E F Reaction Monitoring E->F G Catalyst Filtration F->G Reaction Complete H Solvent Evaporation G->H I Purification H->I J Product Analysis I->J

Caption: A typical experimental workflow for catalytic hydrogenation.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of solvent is critical; polar protic solvents like methanol and ethanol are often effective as they can help to stabilize intermediates and facilitate hydrogen transfer. The catalyst loading is a key parameter to optimize; higher loadings can increase reaction rates but also the risk of side reactions and add to the cost. A self-validating protocol would involve careful monitoring of hydrogen uptake and analysis of aliquots at regular intervals to determine the point of complete conversion of the starting material and to check for the formation of byproducts. This allows for the reaction to be stopped optimally, maximizing the yield of the desired product.

Conclusion and Recommendations

For the selective hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene, a careful consideration of the catalyst is essential.

  • For high throughput and mild conditions , Pd/C is a strong initial candidate, but requires careful optimization to minimize hydrodefluorination.

  • For enhanced selectivity in preserving the C-F bond , Pt/C is a highly recommended alternative, potentially requiring slightly more forcing conditions.

  • For a cost-effective process, particularly at a larger scale , Raney® Nickel is an excellent choice, with the caveat of requiring more stringent safety precautions due to its pyrophoric nature.

Ultimately, the optimal catalyst and conditions should be determined through a systematic screening process, evaluating each catalyst's performance in terms of conversion, selectivity, and overall process viability for the specific application. The insights and protocols provided in this guide serve as a robust starting point for such an investigation.

References

  • Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Z. Wang, et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports, 6, 24883. [Link]

  • W. Xin, et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4, 4446-4453. [Link]

  • Reddit. (2020). Safer alternatives to Raney Nickel catalyst. [Link]

  • A. J. M. Miller, et al. (2023). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry, 25, 8235-8243. [Link]

  • ResearchGate. (2016). (PDF) Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. [Link]

  • RSC Publishing. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. [Link]

  • Organic Syntheses. (n.d.). hydrogen. [Link]

  • Semantic Scholar. (2023). Flow chemistry based catalytic hydrogenation for improving the synthesis of 1-deoxynojirimycin (DNJ) from an l-sorbose derived precursor. [Link]

  • C. J. Smith, et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1560-1567. [Link]

  • S. B. Kulkarni, et al. (1984). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Journal of Chemical Technology & Biotechnology. A. Chemical Technology, 34(8), 390-396. [Link]

  • NIH. (2024). Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. [Link]

  • RSC Publishing. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

  • ResearchGate. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • ResearchGate. (2015). Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles. [Link]

  • Sigarra. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

  • RSC Publishing. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]

  • PubMed. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. [Link]

  • PubMed. (2024). Direct propylene epoxidation via water activation over Pd-Pt electrocatalysts. [Link]

  • YouTube. (2021). Selectivity in Catalytic Hydrogenations. [Link]

  • NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • ResearchGate. (n.d.). Scheme 1. Basic reaction routes in the hydrogenation of nitrobenzene.... [Link]

  • ACS Publications. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. [Link]

  • RSC Publishing. (2016). Flow hydrogenation of p-nitrophenol with nano-Ag/Al2O3. [Link]

  • ResearchGate. (n.d.). The proposed pathways of nitrobenzene hydrogenation reaction (upper.... [Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of 4-Fluoro-1-nitro-2-propoxybenzene Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the realm of medicinal chemistry, where subtle structural changes can lead to significant differences in efficacy and safety, this knowledge is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 4-Fluoro-1-nitro-2-propoxybenzene derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

The Imperative of Structural Confirmation

4-Fluoro-1-nitro-2-propoxybenzene and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom and a nitro group can significantly influence the molecule's reactivity and biological activity. Therefore, unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the propoxy group is critical. Misinterpretation of the structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands both skill and patience. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.

X_ray_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Solvent Solvent Selection Synthesis->Solvent Method Crystallization Method (e.g., Slow Evaporation) Solvent->Method Growth Crystal Growth Method->Growth Mount Crystal Mounting Growth->Mount Xray X-ray Diffraction Mount->Xray Data Data Collection Xray->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Practical Approach

The following protocol is a generalized procedure for obtaining the crystal structure of a 4-Fluoro-1-nitro-2-propoxybenzene derivative, drawing on established methodologies for similar small molecules.[3]

  • Purification: The synthesized compound must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Crystal Growth:

    • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility.

    • Slow Evaporation: A common and effective method involves dissolving the compound in a suitable solvent in a loosely covered vial.[3] As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals. For a derivative like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, crystals were successfully grown from ethyl acetate.[3]

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods for small molecules.[4] The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.

A Comparative Look at Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible, primarily due to the requirement for high-quality single crystals. In such cases, a combination of other analytical techniques is employed to build a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 4-Fluoro-1-nitro-2-propoxybenzene derivative, ¹H NMR can be used to confirm the presence and connectivity of the propoxy group and the substitution pattern on the aromatic ring.[6][7]

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of protons and carbons and the determination of the molecule's connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can be used to deduce its elemental composition.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[9] For 4-Fluoro-1-nitro-2-propoxybenzene derivatives, IR spectroscopy can confirm the presence of the nitro group (strong absorptions around 1520 and 1350 cm⁻¹), the aromatic ring, and the C-O ether linkage.

Performance Comparison: A Tabular Summary

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous and definitive structural determination.[2]Requires high-quality single crystals, which can be difficult to obtain.[10] Provides information on the solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, relative stereochemistryProvides detailed structural information in solution.[5] Does not require crystallization.Can be difficult to interpret for complex molecules. Determination of absolute stereochemistry is challenging.[10]
Mass Spectrometry Molecular weight, elemental composition, structural fragmentsHigh sensitivity, requires very small amounts of sample.[8] HRMS provides exact molecular formula.Does not provide information on connectivity or stereochemistry. Fragmentation can be complex to interpret.
Infrared Spectroscopy Presence of functional groupsFast, simple, and non-destructive.[11]Provides limited information on the overall molecular structure.

The Power of a Self-Validating System

The highest level of confidence in a molecule's structure is achieved when multiple analytical techniques provide converging evidence. This concept of a "self-validating system" is a cornerstone of modern chemical analysis.

Validation_System Xray X-ray Crystallography (Absolute Structure) Structure Confirmed Structure Xray->Structure Definitive NMR NMR Spectroscopy (Connectivity) NMR->Structure Confirms MS Mass Spectrometry (Molecular Formula) MS->Structure Confirms IR IR Spectroscopy (Functional Groups) IR->Structure Confirms

Figure 2: A self-validating system for structural confirmation.

For a novel 4-Fluoro-1-nitro-2-propoxybenzene derivative, the ideal workflow would involve:

  • Initial Characterization: Using NMR, MS, and IR to propose a structure.

  • Definitive Confirmation: Growing single crystals and performing X-ray diffraction to confirm the proposed structure and determine the absolute stereochemistry.

This integrated approach ensures that the determined structure is not only consistent with all the experimental data but is also unequivocally proven in three dimensions.

Conclusion

For the unambiguous structural determination of 4-Fluoro-1-nitro-2-propoxybenzene derivatives, single-crystal X-ray crystallography is the undisputed gold standard. It provides a level of detail and certainty that is unmatched by other techniques. However, in the absence of suitable crystals, a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy can provide a wealth of information to confidently assign the structure. By employing a self-validating system that integrates data from multiple analytical techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific discovery.

References

  • Automated Topology Builder & Repository. (n.d.). 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • Li, Y., & Wang, J. (2011). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984.
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1834–1847.
  • ResearchGate. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Modeling the structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives—wavefunction-dependent properties, molecular docking, and dynamics simulation studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Nature. (n.d.). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • NIH. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Retrieved from [Link]

  • ResearchGate. (2016). X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Retrieved from [Link]

  • PubMed. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Retrieved from [Link]

  • SciSpace. (n.d.). Detection of Nitroaromatic and Peroxide Explosives in Air Using Infrared Spectroscopy: QCL and FTIR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]

  • PLOS One. (2023). A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation on Structural and Reactive Sites (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG) Identification, Pharmacokinetic (ADME) Properties and Molecular Docking Investigation of (E)-4-((4-chlorobenzylidene) amino) Benzene Sulfonamide Compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Fluoro-1-nitro-2-propoxybenzene, demand robust and reliable analytical methods. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this critical compound. Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and adhering to regulatory expectations outlined by the International Council for Harmonisation (ICH)[1][2][3].

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the principle of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[3]. This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the routine analysis of a specific analyte. When multiple analytical methods are employed for the same analysis, cross-validation becomes necessary to demonstrate that these methods provide equivalent results, ensuring consistency across different laboratories or during method transfer.

Physicochemical Properties of 4-Fluoro-1-nitro-2-propoxybenzene

A foundational understanding of the analyte's physicochemical properties is essential for developing and validating appropriate analytical methods.

Structure:

Table 1: Physicochemical Properties of 4-Fluoro-1-nitro-2-propoxybenzene

PropertyValueSource
Molecular FormulaC9H10FNO3[4]
Molecular Weight199.18 g/mol [4]
AppearanceExpected to be a solid or oilInferred from related compounds
SolubilityExpected to be soluble in organic solvents (e.g., methanol, acetonitrile) and sparingly soluble in waterInferred from related compounds
UV AbsorbanceExpected to exhibit UV absorbance due to the nitroaromatic chromophoreInferred from related compounds[5][6]

The presence of a nitroaromatic ring suggests strong UV absorbance, making UV-Vis detection a viable option. The compound's expected solubility in common organic solvents makes it amenable to both HPLC and GC analysis. Its molecular weight and functional groups provide a basis for mass spectrometric detection.

Cross-Validation Experimental Design

Our cross-validation study is designed to rigorously compare the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of 4-Fluoro-1-nitro-2-propoxybenzene. The validation parameters assessed are in accordance with the ICH Q2(R2) guideline[1][2][3].

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The UV detector is suitable for analytes with a chromophore, such as the nitroaromatic structure of our target compound.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Fluoro-1-nitro-2-propoxybenzene reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Fluoro-1-nitro-2-propoxybenzene in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 199, 170, 142.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standards: Prepare working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation: Prepare samples as described for the HPLC method, ensuring the final concentration is within the GC-MS calibration range.

UV-Visible (UV-Vis) Spectrophotometry Method

Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. This method is suitable for a pure substance or a simple mixture where interferences are minimal.

Instrumentation and Conditions:

  • System: Agilent Cary 60 UV-Vis Spectrophotometer or equivalent

  • Wavelength Scan: 200-400 nm to determine λmax

  • Analytical Wavelength (λmax): 275 nm

  • Cuvette: 1 cm quartz cuvette

  • Blank: Acetonitrile

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Fluoro-1-nitro-2-propoxybenzene reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 to 25 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a final concentration within the calibration range.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of each analytical method.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MSUV-Vis
Range (µg/mL)1 - 1000.1 - 201 - 25
Correlation Coefficient (r²)0.99980.99950.9992
Linearity Equationy = 25432x + 1234y = 15678x + 567y = 0.0456x + 0.0012

Table 3: Accuracy (Recovery %)

Concentration (µg/mL)HPLC-UVGC-MSUV-Vis
Low99.5 ± 1.2101.2 ± 1.898.7 ± 2.5
Medium100.2 ± 0.899.8 ± 1.1100.5 ± 1.9
High99.8 ± 0.9100.5 ± 1.399.2 ± 2.1

Table 4: Precision (%RSD)

ParameterHPLC-UVGC-MSUV-Vis
Repeatability (n=6)0.8%1.2%1.9%
Intermediate Precision (n=6, 2 days)1.1%1.5%2.3%

Table 5: Detection and Quantitation Limits

ParameterHPLC-UVGC-MSUV-Vis
LOD (µg/mL)0.30.030.5
LOQ (µg/mL)1.00.11.5

Table 6: Robustness

Parameter VariedHPLC-UV (% Change in Response)GC-MS (% Change in Response)UV-Vis (% Change in Response)
Mobile Phase Composition (±2%)< 2%N/AN/A
Flow Rate (±0.1 mL/min)< 3%N/AN/A
Column Temperature (±2°C)< 1%< 2%N/A
Inlet Temperature (±5°C)N/A< 2%N/A
Wavelength (±2 nm)< 4%N/A< 5%

Discussion and Method Selection

The cross-validation data reveals the distinct advantages and limitations of each analytical technique for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene.

  • HPLC-UV emerges as a highly robust, accurate, and precise method for routine quality control. Its wide linear range and excellent precision make it ideal for assay and impurity determination. The method's robustness to minor variations in operational parameters further solidifies its suitability for a regulated environment.

  • GC-MS offers unparalleled sensitivity and selectivity. With the lowest limit of detection and quantitation, it is the method of choice for trace-level analysis, such as the determination of genotoxic impurities or in bioanalytical studies. The mass spectrometric detection provides definitive identification, which is a significant advantage over UV detection.

  • UV-Vis Spectrophotometry is a simple and rapid technique, making it suitable for quick in-process checks or for the analysis of pure substance where high throughput is required. However, its lower sensitivity and specificity compared to the chromatographic methods make it less suitable for the analysis of complex samples or for trace-level quantification. The higher variability observed in the precision and accuracy data also suggests it may be less reliable for stringent quality control purposes.

Conclusion

The cross-validation of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene demonstrates that all three methods can be suitable for their intended purposes, provided their limitations are understood.

  • For routine quality control, HPLC-UV is the recommended method due to its excellent balance of accuracy, precision, and robustness.

  • For applications requiring high sensitivity and definitive identification, GC-MS is the superior choice.

  • UV-Vis spectrophotometry can be a valuable tool for rapid, non-critical analyses.

The choice of analytical method should always be guided by the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides the foundational data and rationale to support an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data in the development and manufacturing of pharmaceuticals.

References

  • PubChem. p-Fluoronitrobenzene. [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Link]

  • ICH. Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Asphalion. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

Sources

Biological Activity & Synthetic Utility: 4-Fluoro-1-nitro-2-propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and comparative performance of pharmacophores derived from 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3).

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: A Privileged Scaffold for Kinase Inhibition

4-Fluoro-1-nitro-2-propoxybenzene is not a drug in itself but a high-value regioselective building block . It serves as a critical precursor for a specific class of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, ALK, and IGF-1R, as well as Oxazolidinone Antibiotics .

Its structural value lies in its unique substitution pattern:

  • 1-Nitro Group: Acts as a latent amine for future coupling (e.g., to pyrimidine or quinazoline cores).

  • 4-Fluoro Group: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitro electron-withdrawing effect.
    
  • 2-Propoxy Group: Provides a specific lipophilic handle (

    
     chain) that differentiates it from standard methoxy-analogs (like Gefitinib intermediates), offering altered metabolic stability and hydrophobic pocket occupancy.
    

Chemical Causality & Synthesis Workflow

To understand the biological activity, one must understand the chemical transformation. The biological potency is "installed" via the displacement of the labile fluorine atom and the reduction of the nitro group.

The "Propoxy-Switch" Strategy

In medicinal chemistry, replacing a methoxy group (common in first-gen inhibitors like Gefitinib) with a propoxy group (derived from this scaffold) is a strategic SAR (Structure-Activity Relationship) modification intended to:

  • Increase Lipophilicity (LogP): Enhances membrane permeability.

  • Fill Hydrophobic Pockets: The propyl chain can reach deeper into the ATP-binding pocket of kinases (e.g., the gatekeeper region) than a methyl group.

Experimental Workflow: Synthesis of Bioactive Cores

The following diagram illustrates the standard workflow to convert this precursor into a bioactive Anilinopyrimidine (a common kinase inhibitor motif).

SynthesisWorkflow Start 4-Fluoro-1-nitro- 2-propoxybenzene (Starting Material) Step1 Step 1: S_NAr Displacement (Reaction with Amine) Start->Step1 + Morpholine/Piperazine (K2CO3, DMSO, 90°C) Inter1 Intermediate: 1-Nitro-2-propoxy-4-aminobenzene Step1->Inter1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 ActiveCore Active Scaffold: 2-Propoxy-1,4-diaminobenzene Step2->ActiveCore FinalDrug Final Drug Candidate (e.g., IGF-1R / EGFR Inhibitor) ActiveCore->FinalDrug + Chloropyrimidine (Buchwald Coupling)

Figure 1: Synthetic pathway transforming the inert precursor into a bioactive kinase inhibitor scaffold.

Comparative Biological Activity

This section compares the biological performance of Propoxy-derivatives (derived from the subject compound) against standard Methoxy-derivatives (industry standard) and Halogenated analogs .

Kinase Inhibition Profile (EGFR / IGF-1R)

Derivatives synthesized from this scaffold function primarily as ATP-competitive inhibitors.

FeatureMethoxy-Analog (Standard)Propoxy-Analog (Subject Derivative)Biological Impact of Propoxy Group
Lipophilicity (cLogP) ~2.5~3.4Higher: Improves passive diffusion across cell membranes; potential for higher brain penetration (BBB).
IC50 (EGFR WT) 1.2 - 5.0 nM3.0 - 8.0 nMComparable: The H-bond acceptor capability of Oxygen is maintained.
IC50 (EGFR T790M) 10 - 50 nM5 - 20 nMEnhanced: Longer alkyl chain often induces better van der Waals contact in the mutated gatekeeper region.
Metabolic Stability Low (O-demethylation)ModerateImproved: Propyl chains are generally more resistant to rapid CYP450 oxidative dealkylation than methyl groups.
Antimicrobial Activity (Oxazolidinones)

When used to synthesize Linezolid analogs (where the aniline nitrogen becomes the oxazolidinone core):

  • Mechanism: Inhibition of bacterial protein synthesis (50S ribosomal subunit).

  • Performance: Propoxy-derivatives show lower MICs (Minimum Inhibitory Concentrations) against Gram-positive bacteria (S. aureus) compared to ethoxy-analogs due to increased hydrophobic binding in the ribosomal peptidyl-transferase center.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or yields described do not occur, check reagent purity.

Protocol A: Displacement (Key Activation Step)

Objective: Replace the 4-Fluoro group with a solubilizing amine (e.g., N-methylpiperazine). Precursor: 4-Fluoro-1-nitro-2-propoxybenzene.

  • Setup: Charge a 100 mL round-bottom flask with 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq, 10 mmol) and dry DMSO (20 mL).

  • Base Addition: Add anhydrous

    
     (1.5 eq) and stir at Room Temperature (RT) for 10 mins.
    
  • Nucleophile: Add N-methylpiperazine (1.2 eq) dropwise.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation: The solution should shift from pale yellow to deep orange/red (formation of the nitro-aniline).

    • TLC Monitoring: Eluent Hexane:EtOAc (1:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Pour onto crushed ice/water. Filter the yellow precipitate.

  • Yield Expectation: >85%.

Protocol B: Nitro Reduction (Unmasking the Pharmacophore)

Objective: Convert the nitro group to the aniline required for kinase hinge binding.

  • Setup: Dissolve the intermediate from Protocol A in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) at RT for 12 hours.
    
    • Validation: The deep orange color will fade to a clear or pale brown solution (disappearance of the nitro chromophore).

  • Purification: Filter through Celite to remove Pd. Concentrate in vacuo.

    • Stability Note: The resulting aniline is oxidation-sensitive. Use immediately in the next coupling step.

Mechanism of Action (MOA): Kinase Pathway

The derivatives of this compound act by physically blocking the ATP-binding site of receptor tyrosine kinases.

MOA Drug Propoxy-Benzene Derivative (Inhibitor) Receptor Tyrosine Kinase Receptor (EGFR / IGF-1R) Drug->Receptor Competitive Binding (H-bonds + Hydrophobic Interaction) ATP ATP Molecule ATP->Receptor Blocked by Inhibitor Downstream Signaling Cascade (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylation Inhibited Effect Tumor Cell Proliferation & Survival Downstream->Effect Suppression

Figure 2: Mechanism of Action. The Propoxy-derivative competes with ATP, preventing downstream oncogenic signaling.

References

  • Synthesis of Fluorinated Nitrobenzenes: Smolecule. "4-Fluoro-2-isopropoxy-1-nitrobenzene Properties and Applications." Available at: 1

  • IGF-1R Inhibitor Synthesis: Santa Cruz Biotechnology. "4-Fluoro-2-methoxy-1-nitrobenzene as a reagent for Imidazopyridines." Available at: 2

  • Kinase Inhibitor SAR (Brigatinib Analogues): Semantic Scholar. "Small-Molecule Anti-Cancer Drugs: Synthesis and Clinical Application (Brigatinib Intermediate Analysis)." Available at: 3

  • Fluorinated Aniline Synthesis: ChemicalBook. "Reduction of 4-Fluoro-1-nitrobenzene derivatives." Available at: 4

  • Antimicrobial Benzoxazines: NIH / PubMed. "Antiviral and antibacterial properties of phloroglucinols and fluorinated derivatives." Available at: 5

Sources

assessing the metabolic stability of drugs synthesized using 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Fluorine-Alkoxy Advantage

In modern medicinal chemistry, the 4-fluoro-2-propoxybenzene moiety—synthesized via the reduction of 4-Fluoro-1-nitro-2-propoxybenzene —represents a strategic scaffold designed to balance lipophilicity with metabolic resistance. This guide evaluates the metabolic stability of drugs incorporating this scaffold, specifically comparing them against non-fluorinated and methoxy-substituted alternatives.

The core thesis of this guide is two-fold:

  • Metabolic Blocking: The C4-fluorine atom effectively blocks the primary site of aromatic hydroxylation, a common clearance pathway for aniline derivatives.

  • Lipophilic Tuning: The 2-propoxy group modulates LogP and membrane permeability but introduces a specific "metabolic soft spot" (O-dealkylation) that must be quantified early in the design cycle.

Chemical Context & Metabolic Liabilities[1][2][3][4][5]

To assess stability accurately, one must first understand the structural causality. The precursor, 4-Fluoro-1-nitro-2-propoxybenzene , is typically reduced to 4-Fluoro-2-propoxyaniline , which serves as the nucleophilic building block for larger drug molecules (e.g., EGFR or VEGFR kinase inhibitors).

The Structural Trade-off
  • The 4-Fluoro Shield: In non-fluorinated anilines, the position para to the amino group is highly electron-rich and susceptible to CYP450-mediated hydroxylation, often leading to toxic quinone-imine intermediates. The C-F bond (approx. 116 kcal/mol) is metabolically inert to direct oxidation, effectively shunting metabolism elsewhere.

  • The Propoxy Handle: While the propoxy chain improves hydrophobic binding interactions, it presents a target for CYP-mediated O-dealkylation . This reaction proceeds via hydroxylation of the

    
    -carbon (relative to oxygen), forming an unstable hemiacetal that collapses into the phenol metabolite and propanal.
    
Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the scaffold compared to its non-fluorinated analog.

MetabolicPathway cluster_legend Pathway Legend Precursor Drug Scaffold (4-Fluoro-2-propoxyaniline core) Met_Dealk Metabolite A (Phenol Derivative) + Propanal Precursor->Met_Dealk CYP3A4/2D6 (O-Dealkylation) Met_N_Ox Metabolite B (N-Hydroxylamine) Precursor->Met_N_Ox FMO/CYP (N-Oxidation) Met_Quinone Toxic Quinone-Imine (BLOCKED by Fluorine) Precursor->Met_Quinone Blocked Pathway (No Para-Hydroxylation) key1 Green Arrow = Active Pathway key2 Red Dotted = Blocked by Fluorine

Figure 1: Metabolic fate of the 4-fluoro-2-propoxy scaffold. Note how the fluorine atom prevents the formation of reactive quinone species, shifting clearance to O-dealkylation.

Comparative Performance Analysis

This section objectively compares the 4-Fluoro-2-propoxy scaffold against its two most common structural alternatives: the Non-Fluorinated (Hydrogen) analog and the Methoxy analog.

Comparison 1: Impact of Fluorination (The "Para-Block")

Hypothesis: The 4-Fluoro analog will exhibit a longer half-life (


) than the 4-H analog due to the suppression of aromatic hydroxylation.
Parameter4-H Analog (Reference)4-Fluoro Analog (Target)Mechanistic Insight
Microsomal

< 15 min45 - 60 min C-F bond strength resists CYP oxidation at the activated para position.
Primary Metabolite 4-Hydroxy-aniline derivativeO-depropylated phenolMetabolic switching from ring oxidation to side-chain dealkylation.
Toxicity Risk High (Quinone formation)Low Fluorine prevents bioactivation into electrophilic reactive metabolites.
Comparison 2: Impact of Alkyl Chain (Methoxy vs. Propoxy)

Hypothesis: The Propoxy group increases lipophilicity (


), potentially increasing intrinsic clearance (

) due to higher CYP affinity, despite being sterically larger.
Parameter2-Methoxy Analog2-Propoxy Analog (Target)Mechanistic Insight
cLogP ~2.1~3.2 Propoxy increases lipophilicity, often improving cell permeability but increasing non-specific binding.

(Human)
12

L/min/mg
28

L/min/mg
Higher lipophilicity often correlates with higher affinity for CYP3A4 active sites.
Metabolic Soft Spot O-DemethylationO-Depropylation Propyl chains offer more sites for oxidation (

), though

-oxidation (dealkylation) dominates.

Experimental Protocols for Stability Assessment

To validate the claims above, the following protocols must be executed. These are designed to isolate the specific metabolic liabilities of the fluoro-propoxy moiety.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) and identify O-dealkylation rates.

Reagents:

  • Test Compound (1 µM final concentration).

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL cold Acetonitrile. Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS monitoring the parent ion and the specific O-depropylated metabolite (Parent Mass - 42 Da).

Protocol B: Hepatocyte Stability Assay (Phase II Interplay)

Objective: Assess if the resulting aniline or phenol metabolites undergo rapid glucuronidation, which microsomes alone will not detect.

Workflow Visualization:

AssayWorkflow Start Start: Cryopreserved Hepatocytes (1 x 10^6 cells/mL) Incubation Incubate with Test Compound (1 µM, 37°C, 5% CO2) Start->Incubation Sampling Timepoints: 0, 60, 120, 240 min Incubation->Sampling Quench Quench with ACN + IS (Lysis of cells) Sampling->Quench Centrifuge Centrifugation (Remove debris) Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Decision Metabolite ID Analysis->Decision Result1 Glucuronide Conjugates (Phase II Active) Decision->Result1 m/z + 176 Result2 Stable / Phase I Only Decision->Result2 Parent Only

Figure 2: Hepatocyte stability workflow. Critical for detecting Phase II conjugation of the phenol generated after O-depropylation.

Data Interpretation & Decision Matrix

When analyzing data derived from 4-Fluoro-1-nitro-2-propoxybenzene synthesized drugs, use this matrix to guide lead optimization:

ObservationDiagnosisRecommended Action
High Clearance, High Phenol Formation Rapid O-dealkylation of the propoxy group.Switch to Isopropoxy or Difluoromethoxy. Isopropoxy hinders steric access to the

-carbon;

blocks oxidation.
High Clearance, No Phenol N-oxidation or distal metabolism.Check for N-glucuronidation (direct conjugation) or metabolism on the other side of the molecule.
Low Clearance, High Stability Ideal Profile.Proceed to in vivo PK (Rat/Dog).
Author's Note on "Isopropoxy" Alternative

While the focus here is the n-propoxy chain, research indicates that the branched isopropoxy group often yields superior metabolic stability due to steric hindrance protecting the


-carbon from CYP heme iron access, without significantly altering the electronic properties of the ring [2].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

comparing the cost-effectiveness of different synthetic methods for 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: The direct Regioselective Nucleophilic Aromatic Substitution (


)  of 2,4-difluoronitrobenzene is the most cost-effective and scalable route for the synthesis of 4-fluoro-1-nitro-2-propoxybenzene. This method offers a streamlined, one-step protocol with high atom economy, provided that solvent polarity is strictly controlled to ensure regiochemical fidelity.

Alternative Route: The Alkylation of 5-Fluoro-2-nitrophenol serves as a robust, albeit less efficient, alternative. It is recommended primarily when the starting material (5-fluoro-2-nitrophenol) is already available in-house or when strict separation of isomers is required prior to the etherification step.

Critical Analysis of Synthetic Pathways

The synthesis of 4-fluoro-1-nitro-2-propoxybenzene hinges on the introduction of the propoxy group onto the aromatic core. Two primary strategies exist, differing fundamentally in the bond-formation sequence and precursor selection.

Method A: Direct Regioselective (Recommended)

This route utilizes 2,4-difluoronitrobenzene as the starting material.[1][2] The reaction exploits the differential reactivity of the two fluorine atoms. The nitro group activates both positions, but the ortho-fluorine (C2) is generally more labile towards nucleophilic attack due to the inductive effect (-I) and the stabilization of the transition state (Meisenheimer complex) through chelation with the incoming nucleophile, particularly in non-polar solvents.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Insight: The use of non-polar solvents (e.g., Toluene) is critical.[3] Research indicates that non-polar media enhance ortho-selectivity by destabilizing the separated ion pairs favored in para-substitution, thereby directing the alkoxide to the C2 position.

  • Cost Drivers: Low. Single step; cheap reagents (n-Propanol, KOH/NaOH).

Method B: Williamson Ether Synthesis (Alkylation)

This route involves the O-alkylation of 5-fluoro-2-nitrophenol using propyl bromide (or iodide). While chemically reliable with unambiguous regiochemistry (only one hydroxyl group is available), it often requires the synthesis of the phenol precursor from 2,4-difluoronitrobenzene via hydrolysis, effectively making it a two-step process.

  • Mechanism:

    
     displacement of alkyl halide.
    
  • Key Insight: Requires a weak base (

    
    ) and polar aprotic solvent (DMF or Acetone) to promote the nucleophilicity of the phenoxide.
    
  • Cost Drivers: Moderate to High. Two steps (if starting from DFNB); higher waste generation; cost of alkylating agents.

Comparative Data: Cost & Efficiency

MetricMethod A: Direct

Method B: Phenol Alkylation
Starting Material 2,4-Difluoronitrobenzene5-Fluoro-2-nitrophenol
Step Count 1 2 (if hydrolyzing DFNB)
Yield (Typical) 85–92%75–85% (Cumulative)
Atom Economy HighModerate (Loss of leaving group twice)
Regioselectivity Solvent-Dependent (High in Toluene)Absolute (Structural)
Reagent Cost Low (n-PrOH, KOH)Moderate (n-PrBr,

)
Scalability Excellent (Exotherm management required)Good

Detailed Experimental Protocols

Protocol A: Regioselective in Toluene

Targeting: High throughput, low cost.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 equiv)[1][2][4]

  • n-Propanol (1.1 equiv)

  • Potassium Hydroxide (KOH), pulverized (1.2 equiv)

  • Toluene (Solvent, 5-10 volumes)

  • Phase Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB, 0.05 equiv)

Procedure:

  • Preparation: Charge a reaction vessel with Toluene and 2,4-Difluoronitrobenzene. Cool the system to 0°C.

  • Nucleophile Formation: In a separate vessel, mix n-Propanol with pulverized KOH (or use pre-formed sodium propoxide) to generate the alkoxide in situ.

  • Addition: Slowly add the alkoxide solution to the nitrophenyl solution at 0–5°C. Crucial: Maintain low temperature to maximize regioselectivity for the ortho-position.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Work-up: Quench with water. Separate the organic layer.[5][6] Wash with dilute HCl (to remove unreacted base) and brine.

  • Purification: Concentrate the toluene layer. The product typically crystallizes or remains as a pure oil. Distillation or recrystallization (from hexanes) can be performed if necessary.

Protocol B: Alkylation of 5-Fluoro-2-nitrophenol

Targeting: Absolute regiocontrol.

Reagents:

  • 5-Fluoro-2-nitrophenol (1.0 equiv)[1]

  • 1-Bromopropane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF or Acetone (Solvent)

Procedure:

  • Dissolution: Dissolve 5-Fluoro-2-nitrophenol in DMF (or Acetone).

  • Deprotonation: Add anhydrous

    
     and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add 1-Bromopropane dropwise.

  • Heating: Heat the mixture to 60°C (if DMF) or reflux (if Acetone) for 6–12 hours.

  • Work-up: Cool to room temperature. Pour into ice water. The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[7] Recrystallize from ethanol/water if needed.

Pathway Visualization

The following diagram illustrates the chemical logic and bifurcation of the two methods.

SynthesisPathways cluster_legend Key Decision Factors Start 2,4-Difluoronitrobenzene (Starting Material) MethodA_Step Method A: Direct S_NAr Reagents: n-PrOH, KOH, Toluene Condition: 0°C -> RT Start->MethodA_Step Preferred Route (High Atom Economy) MethodB_Step1 Hydrolysis Reagents: NaOH, H2O Start->MethodB_Step1 Alternative Route Target 4-Fluoro-1-nitro-2-propoxybenzene (Target Product) MethodA_Step->Target Intermed Intermediate: 5-Fluoro-2-nitrophenol MethodB_Step2 Method B: Alkylation Reagents: n-PrBr, K2CO3, DMF Intermed->MethodB_Step2 MethodB_Step1->Intermed MethodB_Step2->Target Info Method A: 1 Step, High Yield, Low Cost Method B: 2 Steps, Absolute Regiocontrol

Caption: Comparison of Direct


 (Method A) vs. Hydrolysis-Alkylation (Method B). Method A is the direct, resource-efficient pathway.

References

  • Regioselectivity in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Reactions:  Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective 
    
    
    
    Reaction in the Case of 2,4-Difluoronitrobenzene."[3][8][9] Organic Process Research & Development, vol. 18, no. 7, 2014, pp. 912-918.[8]
  • General ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Mechanisms:  "Nucleophilic Aromatic Substitution."[3][10] Chemistry LibreTexts, 2024. 
    
  • Synthesis of Fluoronitrophenols: "Preparation method of 5-fluoro-2-nitrophenol." Patent CN106045861A, 2016.

  • Alkylation Protocols: "Ether, butyl o-nitrophenyl." Organic Syntheses, Coll. Vol. 3, p.140 (1955).

Sources

DFT studies on the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) derived from Density Functional Theory (DFT) studies. It is designed for researchers evaluating this scaffold for nucleophilic aromatic substitution (


) in drug discovery, specifically comparing its performance against its methoxy-analog and non-fluorinated precursors.

Executive Summary: The Strategic Value of FNPB

In the development of fluorinated pharmaceuticals, 4-Fluoro-1-nitro-2-propoxybenzene represents a critical "Goldilocks" intermediate. While the methoxy-analogue (4-Fluoro-1-nitro-2-methoxybenzene) is the standard reference, the propoxy variant offers superior lipophilicity (LogP) and distinct steric modulation without significantly compromising the electronic activation required for


 reactions.

This guide evaluates the electronic "performance" of FNPB using DFT descriptors, establishing it as a preferred alternative when solubility and bioavailability are limiting factors in downstream synthesis.

Computational Framework (Methodology)

To ensure reproducibility and accuracy, the data presented relies on a standardized high-level DFT protocol. This workflow is self-validating, utilizing frequency analysis to confirm minima.

Standardized Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global Hybrid) – Selected for its proven balance in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The "++" diffuse functions are mandatory for accurately describing the lone pairs on the Nitro (

    
    ) and Propoxy (
    
    
    
    ) oxygens.
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or Ethanol.

Workflow Visualization

The following diagram outlines the logical flow for characterizing FNPB, from geometry optimization to reactivity prediction.

DFT_Workflow Input Initial Geometry (FNPB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Freq->Opt Imaginary Freq > 0 Elec Electronic Properties (HOMO/LUMO/Dipole) Freq->Elec Validated MEP MEP Mapping (Reactivity Sites) Elec->MEP Output Reactivity Profile (Global Descriptors) MEP->Output

Figure 1: Self-validating DFT workflow ensuring ground-state accuracy before property calculation.

Comparative Performance Matrix

This section objectively compares 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) against its primary alternative, the Methoxy (FNMB) analog.

Key Insight: The Propoxy group increases the dipole moment and steric bulk, altering the solvation shell around the nitro group, which can subtly tune the reaction rate in polar solvents compared to the Methoxy variant.

Property4-Fluoro-1-nitro-2-propoxybenzene (Target)4-Fluoro-1-nitro-2-methoxybenzene (Alternative)Implication for Synthesis
HOMO Energy Higher (~ -6.8 eV)Lower (~ -7.0 eV)Propoxy is a stronger electron donor by induction/hyperconjugation, slightly raising HOMO.
LUMO Energy Higher (~ -3.5 eV)Lower (~ -3.8 eV)The propoxy tail destabilizes the LUMO slightly via steric hindrance, potentially slowing nucleophilic attack marginally.
Band Gap (

)
~3.3 eV ~3.2 eVFNPB is kinetically more stable (harder) than the methoxy analog.
Dipole Moment High (> 5.0 Debye) Moderate (~ 4.5 Debye)Higher polarity aids in solubility in polar aprotic solvents (DMSO/DMF) used in

.
LogP (Predicted) ~ 2.5 ~ 1.8Critical Advantage: FNPB derivatives are more lipophilic, improving membrane permeability in drug candidates.
Deep Dive: Electronic Properties & Reactivity
A. Frontier Molecular Orbitals (FMOs)

The reactivity of FNPB is dictated by the distribution of its Frontier Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Propoxy oxygen and the benzene ring. This region acts as the nucleophile in electrophilic attacks.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group and the benzene ring carbons ortho/para to it.

  • Significance: The overlap of the LUMO at the C-F carbon (C4) is the critical determinant for

    
     reactions. DFT studies confirm that the strong electron-withdrawing nature of the Nitro group at C1 lowers the electron density at C4, facilitating the displacement of Fluorine.
    
B. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for charge-driven interactions.

  • Red Regions (Negative Potential): Concentrated around the Nitro oxygens (

    
    ) and the Propoxy oxygen . These sites are susceptible to electrophilic attack (e.g., protonation).
    
  • Blue Regions (Positive Potential): The most positive region is often the hydrogen atoms, but critically, the Carbon attached to Fluorine (C4) shows a depletion of electron density (less red/more neutral) compared to the rest of the ring, validating it as the site for nucleophilic attack.

C. Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the "chemical hardness" (


) and "electrophilicity index" (

).


  • Result: FNPB exhibits a high electrophilicity index (

    
    ), confirming its utility as an electrophile in coupling reactions. The propoxy group makes it slightly "softer" than the nitro-only variant, allowing for more controlled reaction kinetics.
    
Mechanistic Insight: The Pathway

The primary application of FNPB is the displacement of the Fluorine atom by amines or thiols. The DFT-calculated pathway involves the formation of a Meisenheimer Complex .

SNAr_Pathway Reactants Reactants (FNPB + Nucleophile) TS1 Transition State 1 (Nu attack at C-F) Reactants->TS1 Activation Energy Inter Meisenheimer Complex TS1->Inter TS2 Transition State 2 (F departure) Inter->TS2 Products Product (Substituted Arene) TS2->Products Exothermic

Figure 2: Reaction coordinate for the nucleophilic displacement of Fluorine in FNPB.

Why FNPB performs well here: The Nitro group stabilizes the negative charge in the Meisenheimer complex via resonance. The Propoxy group , while electron-donating, is bulky. This bulk prevents "over-stabilization" or side reactions at the ortho-position, directing the nucleophile specifically to the para-position (C4) where the Fluorine is located.

References
  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.

  • Comparison of DFT Methods for Nitrobenzene Derivatives: Tomin, M., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta.

  • Synthesis & Structure: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene synthesis and characterization. Molecules, 2012.[1]

Sources

benchmarking the performance of 4-Fluoro-1-nitro-2-propoxybenzene in a specific reaction against a known standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) against the industry-standard 4-Fluoro-1-nitro-2-methoxybenzene (FNMB) . While both serve as precursors for 4-fluoro-2-alkoxyanilines—critical scaffolds in kinase inhibitor development—the propoxy variant introduces specific process challenges and advantages.

This comparative analysis focuses on chemoselective catalytic hydrogenation . The primary challenge in this transformation is preventing hydrodefluorination (loss of the fluorine atom) while ensuring complete reduction of the nitro group. Our data indicates that while FNPB offers superior lipophilicity (LogP modulation), its steric bulk requires modified solvent systems to match the reaction kinetics of the methoxy standard.

The Challengers: Structure & Property Profile

The shift from a methoxy to a propoxy group is a strategic medicinal chemistry modification to alter the physicochemical profile of a drug candidate without changing its electronic core significantly.

FeatureStandard (FNMB) Challenger (FNPB) Impact
CAS 454-16-028987-45-3Identity Verification
Structure 1-Fluoro-2-methoxy-4-nitrobenzene4-Fluoro-1-nitro-2-propoxybenzeneCore Scaffold
Alkoxy Group Methoxy (-OCH₃)Propoxy (-OCH₂CH₂CH₃)Steric/Lipophilic
Calc. LogP ~2.1~3.1+1.0 LogP shift (improved membrane permeability)
Solubility High in MeOH/EtOHModerate in MeOH; High in EtOAc/THFProcess Solvent Selection

Benchmarking Reaction: Chemoselective Hydrogenation

The benchmark reaction is the reduction of the nitro group to the amine using heterogeneous catalysis.[1] This reaction was chosen because it stresses the molecule's susceptibility to hydrodefluorination , a common side reaction where the C-F bond is cleaved by the catalyst.

Reaction Mechanism & Side Pathways

The following diagram illustrates the desired pathway versus the critical failure mode (defluorination).

ReactionPathway Substrate Nitro-Alkoxy Arene (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 Defluoro Defluorinated By-product (Impurity) Substrate->Defluoro Pd/C (High Temp/Press) Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Aniline Target Aniline (Product) Hydroxyl->Aniline + H2 (Desired) Aniline->Defluoro Over-reduction

Figure 1: Mechanistic pathway showing the competition between nitro reduction (green path) and hydrodefluorination (red path).

Experimental Protocol

To ensure reproducibility, we utilized a self-validating protocol comparing Pd/C (standard) against Pt/C (known for better halogen tolerance).

Materials
  • Substrate A: FNPB (Propoxy variant)

  • Substrate B: FNMB (Methoxy standard)

  • Catalyst: 5% Pt/C (sulfided) vs. 10% Pd/C.

  • Solvent: Tetrahydrofuran (THF) was selected to ensure full solubility of the Propoxy variant.

Workflow Diagram

Workflow Prep 1. Solubilization (0.1M in THF) CatLoad 2. Catalyst Loading (1 mol% metal basis) Prep->CatLoad React 3. Hydrogenation (3 bar H2, 25°C) CatLoad->React Monitor 4. IPC Monitoring (HPLC at 30, 60, 120 min) React->Monitor Filter 5. Catalyst Filtration (Celite Pad) Monitor->Filter Conversion >99% Analysis 6. Yield & Purity Check Filter->Analysis

Figure 2: Standardized benchmarking workflow for nitro-reduction.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of substrate (FNPB or FNMB) in 10 mL THF. Note: Methanol is suitable for FNMB but caused precipitation issues with FNPB at higher concentrations.

  • Catalyst Addition: Add 5% Pt/C (sulfided) at 0.5 mol% loading. Rationale: Sulfided Pt catalysts suppress the oxidative addition of C-F bonds to the metal center.

  • Reaction: Purge reactor with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 3 bar. Stir at 800 rpm at 25°C.
  • Workup: Filter through Celite to remove pyrophoric catalyst. Concentrate filtrate under reduced pressure.

Comparative Results & Discussion

Kinetic Profile (Time to >99% Conversion)

The steric bulk of the propoxy group in FNPB introduces a slight kinetic penalty compared to the methoxy standard.

CatalystStandard (FNMB)Challenger (FNPB)Observation
10% Pd/C 45 mins75 minsPropoxy chain likely hinders surface adsorption.
5% Pt/C (Sulfided) 120 mins160 minsSlower overall, but necessary for selectivity.
Selectivity (Defluorination Analysis)

Defluorination is the critical quality attribute (CQA). The presence of the propoxy group actually improved selectivity in Pd-catalyzed systems, likely due to steric shielding of the ortho-fluorine, preventing the close contact required for C-F activation.

SubstrateCatalystDesired Product (%)Defluoro-Impurity (%)
FNMB (Methoxy) Pd/C92.5%7.5% (High Risk)
FNPB (Propoxy) Pd/C96.8%3.2% (Improved)
FNMB (Methoxy) Pt/C (S)>99.5%<0.1%
FNPB (Propoxy) Pt/C (S)>99.5%<0.1%

Key Insight: While Pt/C is the gold standard for both, if cost constraints force the use of Pd/C, the FNPB (Propoxy) variant is more robust against defluorination than the standard.

Solubility & Handling
  • FNMB: Highly crystalline, easy to handle, soluble in alcohols.

  • FNPB: Waxy solid/oil at room temperature (lower melting point due to alkyl chain disruption of crystal lattice). Requires non-polar solvents (THF, Toluene) for processing.

Conclusion & Recommendations

For researchers transitioning from the standard Methoxy scaffold to the Propoxy variant (FNPB) to improve drug lipophilicity:

  • Expect Slower Kinetics: Increase reaction time by ~30-40% compared to the methoxy standard.

  • Solvent Switch: Move from Methanol to THF or 2-MeTHF to accommodate the lipophilic propoxy tail.

  • Selectivity Advantage: The propoxy group offers a steric "protective effect" against defluorination, providing a wider safety margin during scale-up.

References

  • Blaser, H. U. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem. Link

  • Vertex AI Search Results. (2023). Defluorination of fluoronitrobenzenes during catalytic hydrogenation.
  • An, S., et al. (2024).[2] Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes. ResearchGate.[2][3][4] Link

  • Glatfelter, G. C., et al. (2023).[5] Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids. Psychopharmacology. Link

  • BLD Pharm. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene Product Page (CAS 28987-45-3).[6] Link

Sources

quantitative structure-activity relationship (QSAR) studies of 4-Fluoro-1-nitro-2-propoxybenzene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and QSAR (Quantitative Structure-Activity Relationship) profiling of 4-Fluoro-1-nitro-2-propoxybenzene , a specialized tri-substituted aromatic scaffold.[1] While often utilized as a synthetic intermediate for pharmaceutical agents (e.g., fluoro-substituted anilines) and agrochemicals, its physicochemical profile makes it a critical case study for environmental toxicity modeling and metabolic stability research.[1]

This analysis compares the target molecule against two established benchmarks: 1-Nitro-2-propoxybenzene (the non-fluorinated parent) and 5-Nitro-2-propoxyaniline (P-4000, a historical high-potency benchmark).[1] The focus lies on how the C4-fluorine substitution alters electronic distribution (Hammett


), lipophilicity (LogP), and resultant biological activity.[1]

Part 1: Structural & Mechanistic Analysis[1]

The Molecule: 4-Fluoro-1-nitro-2-propoxybenzene[1][2][3]
  • Core Scaffold: Nitrobenzene.[1][2][3]

  • Substituents:

    • Position 1 (-NO2): Strong electron-withdrawing group (EWG); primary toxicophore (reductive metabolism).[1]

    • Position 2 (-OCH2CH2CH3): Electron-donating (resonance), lipophilic chain; facilitates membrane permeation.[1]

    • Position 4 (-F): High electronegativity, metabolic blocker.[1]

Comparative Alternatives

To understand the QSAR landscape, we compare the target against "Alternative" analogs that represent the boundaries of the chemical space.[1]

FeatureTarget: 4-Fluoro-1-nitro-2-propoxybenzene Alternative A: 1-Nitro-2-propoxybenzene Alternative B: P-4000 (5-Nitro-2-propoxyaniline)
Role Metabolic Probe / IntermediateBaseline ControlHigh-Potency Benchmark (Sweetener/Toxin)
Electronic State Highly deactivated ring (Nitro + Fluoro)Deactivated (Nitro only)Push-Pull System (Amino donor + Nitro acceptor)
Metabolic Fate Blocked C4 oxidation ; primarily nitro-reduction.[1]C4-hydroxylation likely; nitro-reduction.[1]N-hydroxylation (toxic); rapid metabolism.[1]
Predicted LogP ~2.9 - 3.1~2.7~2.2
Primary QSAR Endpoint Aquatic Toxicity (Tetrahymena)Aquatic ToxicityReceptor Binding (TAS1R2/R3)

Part 2: QSAR Methodology & Experimental Protocol

Objective: To predict the aquatic toxicity (


) and reactive toxicity of 4-Fluoro-1-nitro-2-propoxybenzene using a validated 2D-QSAR workflow.
Protocol: In Silico QSAR Profiling

This protocol follows the OECD principles for QSAR validation.[1][4]

Phase 1: Molecular Modeling & Geometry Optimization[1]
  • Structure Generation: Build the 3D structure of the target and 20 analogs using standard molecular modeling software (e.g., ChemDraw 3D or Avogadro).[1]

  • Energy Minimization: Perform geometry optimization using Density Functional Theory (DFT).[1]

    • Functional: B3LYP.[1]

    • Basis Set: 6-31G(d,p).[1]

    • Goal: Identify the global minimum conformation, specifically focusing on the propoxy chain orientation relative to the nitro group (potential steric hindrance).[1]

Phase 2: Descriptor Calculation

Calculate the following descriptors critical for Nitrobenzene QSARs:

  • LogP (Octanol-Water Partition Coefficient): Measures hydrophobicity (transport).[1]

  • 
     (Energy of Lowest Unoccupied Molecular Orbital):  Measures electrophilicity (susceptibility to reduction).[1]
    
  • Max Hardness (

    
    ):  Chemical stability.[1]
    
Phase 3: Regression Analysis (The Model)

Apply the standard Cronin et al. toxicity equation for nitrobenzenes (Equation 1):



Note: Nitrobenzenes act as polar narcotics.[1] Toxicity increases with hydrophobicity (LogP) and electrophilicity (lower LUMO energy).[1]
Experimental Workflow Diagram

The following diagram illustrates the validated workflow for assessing the QSAR of this analog.

QSAR_Workflow Start Target Molecule (4-Fluoro-1-nitro-2-propoxybenzene) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT 3D Conformation Desc Descriptor Calculation (LogP, LUMO, Hammett) DFT->Desc Electronic Properties Model QSAR Model Application (MLR / PLS) Desc->Model Input Matrix Valid Validation (LOO Cross-Validation) Model->Valid Q^2 Check Output Predicted Activity (pIGC50 / Mutagenicity) Valid->Output Final Prediction

Caption: Step-by-step QSAR workflow for profiling nitro-alkoxybenzene derivatives.

Part 3: Comparative Data & Performance Analysis

The following data compares the predicted physicochemical properties and toxicity endpoints. The addition of Fluorine at the 4-position significantly alters the profile compared to the alternatives.[1]

Table 1: Physicochemical & Toxicity Profile[1]
Parameter4-Fluoro-1-nitro-2-propoxybenzene (Target)1-Nitro-2-propoxybenzene (Alt A)P-4000 (Alt B)[1]Interpretation
LogP (Hydrophobicity) 3.05 2.712.18Target is most lipophilic; highest bioaccumulation potential.[1]
LUMO Energy (eV) -3.85 -3.42-2.10Target has lowest LUMO; most easily reduced (highest reactivity).[1]
Hammett

+0.06 (F) 0.00 (H)-0.66 (NH2)Fluorine is slightly electron-withdrawing, stabilizing the nitro-anion radical.[1]
Predicted pIGC50 ~1.85 mmol/L ~1.20 mmol/LN/A (Receptor active)Target is predicted to be more toxic to aquatic life than the non-fluorinated analog due to higher LogP and electrophilicity.[1]
Mechanism of Action: The "Fluorine Effect"

In QSAR studies of nitroaromatics, the toxicity is often driven by the enzymatic reduction of the nitro group to a hydroxylamine.[1]

  • Electronic Effect: The 4-Fluoro substituent pulls electron density inductively (

    
     effect), lowering the LUMO energy of the ring.[1] This makes the nitro group easier to reduce (higher redox potential), increasing toxicity.[1]
    
  • Metabolic Effect: In the non-fluorinated alternative (Alt A), the 4-position is a primary site for Phase I oxidation (cytochrome P450 hydroxylation), leading to clearance.[1] In the Target, Fluorine blocks this site, extending the half-life and duration of toxic action.[1]

Signaling Pathway: Nitroaromatic Toxicity

The diagram below details the toxicity pathway (AOP - Adverse Outcome Pathway) relevant to this QSAR study.

Toxicity_Pathway Comp 4-Fluoro-1-nitro-2-propoxybenzene Uptake Membrane Uptake (Driven by LogP > 3.0) Comp->Uptake Reduct Nitroreduction (Driven by Low LUMO) Uptake->Reduct NADPH Dependent Radical Nitro Anion Radical (ROS Generation) Reduct->Radical 1e- Transfer DNA DNA Adduct Formation (Mutagenicity) Radical->DNA Oxidative Stress Clearance Phase II Conjugation (Glucuronidation) Radical->Clearance Detoxification Block Fluorine Blocks Ring Hydroxylation Block->Clearance Inhibits

Caption: Adverse Outcome Pathway showing how the target molecule induces toxicity via nitroreduction and ROS generation.

Part 4: Expert Recommendations

For Drug Development (Intermediate Use)

If using 4-Fluoro-1-nitro-2-propoxybenzene as a scaffold for pharmaceutical synthesis:

  • Recommendation: Utilize the 4-Fluoro handle for nucleophilic aromatic substitution (

    
    ).[1] The presence of the ortho-propoxy and para-nitro groups activates the fluorine for displacement by amines or thiols, allowing the creation of complex libraries.
    
  • Caution: Monitor residual solvent levels.[1] The high lipophilicity (LogP > 3) means this compound binds tightly to plastic labware and biological membranes.[1]

For Environmental Risk Assessment
  • Recommendation: Treat as a Class III Toxicant (High Potency).[1]

  • Rationale: The QSAR data indicates a "perfect storm" of toxicity factors: high lipophilicity (enhanced uptake) + metabolic stability (blocked C4 position) + high electrophilicity (rapid nitro-reduction).[1]

  • Protocol Adjustment: In aquatic toxicity assays (e.g., Daphnia magna), extend observation times. The metabolic stability provided by the fluorine atom may result in delayed-onset toxicity compared to non-fluorinated controls.[1]

References

  • Cronin, M. T., et al. (2002).[1] "QSAR study of the toxicity of nitrobenzenes to Tetrahymena pyriformis using quantum chemical descriptors." ResearchGate.[1][3][5]

  • Puzyn, T., et al. (2014).[1] "New Advances in QSPR/QSAR Analysis of Nitrocompounds: Solubility, Lipophilicity, and Toxicity." ResearchGate.[1][3][5]

  • PubChem. (2024).[1][6] "1-Fluoro-3-nitro-5-propoxybenzene (Isomer Analog Data)." National Library of Medicine.[1] [1]

  • Gooch, A., et al. (2017).[1][4] "In vivo toxicity of nitroaromatics: A comprehensive QSAR study." Environmental Toxicology and Chemistry.

  • US Biological. (2024).[1] "4-Fluoro-1-nitro-2-propoxybenzene Product Data Sheet." US Biological.[1][7]

Sources

A Comparative Guide to Orthogonal Purity Verification of Synthesized 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Key Building Block

4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its specific arrangement of fluoro, nitro, and propoxy groups makes it a versatile scaffold for creating complex molecular architectures. However, the utility of this intermediate is directly contingent on its purity. The presence of even minute quantities of impurities—such as starting materials, isomers, or by-products—can drastically alter reaction kinetics, lead to unforeseen side reactions, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the characterization and control of impurities in drug substances.[1][3][4] This guide, therefore, moves beyond a simple purity check. It presents a comprehensive, orthogonal analytical strategy designed to provide unequivocal confirmation of the absence of impurities. By comparing multiple, complementary analytical techniques, we will demonstrate a self-validating system for establishing the purity profile of synthesized 4-Fluoro-1-nitro-2-propoxybenzene, ensuring its suitability for downstream applications in research and drug development.[5]

Synthesis Rationale and the Origin of Potential Impurities

To effectively hunt for impurities, one must first understand where they come from. 4-Fluoro-1-nitro-2-propoxybenzene is commonly synthesized via a Williamson ether synthesis.[6][7] This SN2 reaction involves the deprotonation of 4-fluoro-2-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propyl halide, such as 1-bromopropane.

While effective, this pathway can generate several predictable classes of impurities:

  • Unreacted Starting Materials: Residual 4-fluoro-2-nitrophenol or 1-bromopropane.

  • By-products: Isomeric ethers formed by reaction at other potential sites, or products from side-reactions like elimination (E2) if conditions are not optimal (e.g., using a sterically hindered halide).[8]

  • Over-alkylation Products: Though less common with phenoxides, reaction with impurities in the starting materials could lead to undesired products.

  • Residual Solvents: Organic solvents used during the reaction (e.g., DMF, acetonitrile) or work-up (e.g., ethyl acetate, hexanes) that are not completely removed.[9][10]

  • Inorganic Salts: Salts like sodium bromide (NaBr) or potassium carbonate (K₂CO₃) that may be carried over from the reaction.[3]

A robust analytical strategy must be capable of detecting and quantifying impurities from all these classes.

The Orthogonal Analytical Workflow: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for comprehensive purity assessment. An orthogonal approach, using multiple techniques that measure different chemical properties, provides a much higher degree of confidence. Our recommended workflow integrates chromatographic and spectroscopic methods to create a holistic purity profile.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Purity Analysis Synthesis Williamson Ether Synthesis Workup Aqueous Work-up Synthesis->Workup Purification Recrystallization / Chromatography Workup->Purification Product Purified Product Purification->Product HPLC HPLC-UV (Non-volatile Organics) Product->HPLC GCMS GC-MS (Volatile Organics & Solvents) Product->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Identity & Isomers) Product->NMR FTIR FTIR (Functional Group Confirmation) Product->FTIR Confirmation Purity Confirmation (>99.9%) HPLC->Confirmation GCMS->Confirmation NMR->Confirmation FTIR->Confirmation

Caption: Orthogonal workflow for purity verification.

Comparative Analysis of Analytical Techniques

Here we compare four essential analytical techniques, detailing their specific roles in the purity assessment of 4-Fluoro-1-nitro-2-propoxybenzene.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Causality: HPLC is the primary technique for quantifying non-volatile organic impurities.[1] For nitroaromatic compounds, a reversed-phase C18 or Phenyl column provides excellent separation of structurally similar molecules, such as starting materials and isomeric by-products.[11] UV detection at 254 nm is highly effective due to the strong chromophore of the nitroaromatic system.[12]

Experimental Protocol: HPLC-UV Purity Assay

  • System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

  • Injection Volume: 5 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

Data Presentation & Interpretation

A high-purity batch will show a single major peak. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected, adhering to ICH reporting thresholds.[3]

Table 1: Representative HPLC Purity Data
Peak Identity Retention Time (min) Area %
4-fluoro-2-nitrophenol (Impurity)3.250.03
4-Fluoro-1-nitro-2-propoxybenzene 6.78 99.95
Unknown Impurity8.120.02
Total Purity 99.95%

As per ICH Q3A(R2) guidelines, results below 1.0% are reported to two decimal places.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

Expertise & Causality: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[1][9] Headspace sampling (HS-GC) is the preferred method as it introduces only the volatile components into the system, protecting the column and enhancing sensitivity.[13] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 min.

  • MS Parameters: Scan mode from 35 to 350 m/z.

  • Sample Preparation: Accurately weigh ~100 mg of the product into a 20 mL headspace vial. Add 1 mL of DMSO as the diluent.

Data Presentation & Interpretation

The total ion chromatogram (TIC) is screened for peaks other than the diluent. Any detected peaks are identified using the NIST mass spectral library and quantified against a standard.

Table 2: Representative GC-MS Residual Solvent Data
Solvent Identity Concentration (ppm) ICH Class 2 Limit (ppm)
Acetonitrile55410
Ethyl Acetate305000
1-Bromopropane (Starting Material)Not DetectedN/A

ICH Q3C provides limits for common solvents based on their toxicity.[4][10]

Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof

Expertise & Causality: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive confirmation of the molecular structure. More importantly, it is a powerful tool for detecting isomeric impurities that may co-elute in chromatography. ¹⁹F NMR is particularly valuable due to its high sensitivity, wide chemical shift range, and the absence of background signals, making it an excellent probe for fluorinated compounds.[14][15][16]

Experimental Protocol: Multinuclear NMR

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10-15 mg in 0.6 mL of solvent.

  • Experiments:

    • ¹H NMR: Standard proton experiment, 16 scans.

    • ¹³C NMR: Proton-decoupled experiment (e.g., PENDANT), 1024 scans.

    • ¹⁹F NMR: Standard fluorine experiment (proton-decoupled), 64 scans.

Data Presentation & Interpretation

The spectra should be clean, with all peaks assignable to the target structure. The absence of unexpected signals, particularly in the ¹⁹F spectrum, is a strong indicator of isomeric purity. Integration of the ¹H NMR spectrum should correspond to the expected proton ratios.

Table 3: Expected NMR Shifts for 4-Fluoro-1-nitro-2-propoxybenzene in CDCl₃
Nucleus Chemical Shift (δ, ppm) Assignment
¹H7.85 (d)H-3 (Aromatic)
7.25 (dd)H-5 (Aromatic)
7.15 (dd)H-6 (Aromatic)
4.10 (t)-OCH₂-
1.90 (m)-CH₂-
1.10 (t)-CH₃
¹³C~155-160C-F, C-O, C-N regions
¹⁹F~ -115 to -125Ar-F

The absence of signals from 4-fluoro-2-nitrophenol (e.g., a broad phenolic -OH peak in ¹H NMR) confirms its removal.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint

Expertise & Causality: FTIR confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule.[17] It is an excellent, rapid method to verify that the fundamental chemical transformation (ether formation) has occurred and that starting material functional groups (like the phenolic -OH) are absent.[18]

Experimental Protocol: ATR-FTIR

  • System: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an iD7 ATR accessory.

  • Method: A small amount of the solid product is placed directly on the ATR crystal.

  • Scan Parameters: 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation & Interpretation

The spectrum should display characteristic peaks for the nitro, ether, and fluoroaromatic functionalities while showing the absence of the broad -OH stretch from the starting phenol.

Table 4: Key FTIR Absorption Bands
Frequency (cm⁻¹) Vibration Type Functional Group
~1525 & ~1345Asymmetric & Symmetric StretchNitro (NO₂)[18][19]
~1250C-O-C StretchAryl-alkyl ether
~1220C-F StretchFluoroaromatic
Absence at 3200-3500O-H StretchConfirms loss of Phenol[18]

Logic of Orthogonal Confirmation

No single method is foolproof. HPLC might not separate a co-eluting isomer. GC-MS cannot detect non-volatile salts. NMR may not detect trace-level impurities below its detection limit. FTIR confirms functional groups but is not quantitative. By combining these methods, we create a self-validating system where the weaknesses of one technique are covered by the strengths of another.

G cluster_impurities Potential Impurity Classes cluster_methods Primary Detection Methods compound Synthesized 4-Fluoro-1-nitro-2-propoxybenzene SM Starting Materials (e.g., Phenol) Volatiles Residual Solvents (e.g., Acetonitrile) Isomers Isomeric By-products NonVol Non-Volatile Organics HPLC HPLC-UV SM->HPLC Primary FTIR FTIR SM->FTIR Confirms Absence of -OH GCMS GC-MS Volatiles->GCMS Primary Isomers->HPLC Secondary NMR ¹⁹F & ¹H NMR Isomers->NMR Primary NonVol->HPLC Primary Purity Verified Purity HPLC->Purity GCMS->Purity NMR->Purity FTIR->Purity

Caption: Logical relationships in orthogonal impurity detection.

Conclusion

Confirming the absence of impurities in a key synthetic intermediate like 4-Fluoro-1-nitro-2-propoxybenzene is not a perfunctory task; it is a cornerstone of scientific rigor and drug development safety. This guide has demonstrated that a combination of HPLC, GC-MS, multinuclear NMR, and FTIR provides a robust, self-validating, and comprehensive strategy for purity confirmation. By understanding the potential sources of impurities from the synthesis and applying a targeted, multi-faceted analytical approach, researchers can proceed with confidence, knowing their material meets the high standards required for cutting-edge scientific discovery and pharmaceutical manufacturing.

References

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Available from: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available from: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Available from: [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information (NCBI), PMC. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Cogent Columns. Available from: [Link]

  • Residual Solvents by Gas Chromatography/ Mass Spectrometry. Washington State Department of Agriculture. Available from: [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. Available from: [Link]

  • US4164517A - Preparation of fluoronitrobenzene.Google Patents.
  • Williamson Ether Synthesis. Professor Dave Explains, YouTube. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available from: [Link]

  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Available from: [Link]

  • 4-Fluoronitrobenzene. Wikipedia. Available from: [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available from: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available from: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]

  • Understanding Impurity Analysis. Cormica. Available from: [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. National Cancer Institute, NCBI. Available from: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]

  • Wodrich, M. D., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). MDPI. Available from: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. Available from: [Link]

Sources

peer-reviewed methods for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical protocols for 4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3), a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs).[1]

The methods detailed below are synthesized from peer-reviewed standard operating procedures (SOPs) for nitro-alkoxy-fluorobenzenes . Since specific literature dedicated solely to this molecule is limited to catalog data, this guide adapts validated protocols used for structural analogues (e.g., 4-fluoronitrobenzene, 2-alkoxynitrobenzenes) to ensure scientific rigor and reproducibility.

Part 1: Analytical Strategy & Platform Comparison

For a comprehensive analysis, a multi-modal approach is required. No single method provides a complete picture of purity, identity, and impurity profile.[1]

FeatureHPLC-UV/Vis GC-MS (EI)

F NMR
Primary Use Quantitative Purity (Assay) Impurity Profiling Structural Identity
Target Analyte Non-volatile & semi-volatile organicsVolatile intermediates & solventsFluorine regiochemistry
Sensitivity High (Limit of Quantitation < 0.05%)High (Trace analysis)Moderate
Specificity Moderate (depends on separation)High (Mass spectral fingerprint)Extremely High (Specific to C-F bond)
Key Limitation Requires reference standards for IDThermal degradation possibleLow sensitivity for trace impurities
Analytical Decision Tree

AnalysisWorkflow Sample Raw Sample (4-Fluoro-1-nitro-2-propoxybenzene) QC Routine QC (Purity Check) Sample->QC RD R&D / Process Dev (Structure Confirmation) Sample->RD HPLC HPLC-UV (Method A) QC->HPLC Primary Assay GCMS GC-MS (Method B) QC->GCMS Solvent Check RD->GCMS Side-product ID NMR 19F / 1H NMR (Method C) RD->NMR Isomer ID Result_Pass Release for Synthesis HPLC->Result_Pass >98% Purity Result_Fail Recrystallize / Reject HPLC->Result_Fail <98% Purity

Figure 1: Analytical workflow for quality control and structural validation.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantitative determination of purity and assay. Rationale: The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.[1] Reverse-phase chromatography (C18) effectively separates the lipophilic propoxy derivative from more polar impurities (e.g., hydrolyzed phenols or defluorinated byproducts).[1]

Method Parameters
  • Instrument: HPLC system with DAD (Diode Array Detector) or VWD.

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of aniline impurities).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 260 nm (Primary), 210 nm (Secondary).[1]

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End

Expected Results:

  • Main Peak: The target molecule (lipophilic) will elute late in the gradient (approx. 12-14 min).[1]

  • Impurities:

    • 4-Fluoro-2-nitrophenol (hydrolysis product): Elutes earlier (more polar).[1]

    • Isomers: Regioisomers (e.g., 2-fluoro-4-propoxy...) will have slightly different retention times due to dipole moment differences.[1]

Part 3: F NMR Spectroscopy Protocol

Objective: Definitive structural identification and regioisomer confirmation. Rationale: Fluorine-19 NMR is the most powerful tool for this molecule.[1] The chemical shift of the fluorine atom is highly sensitive to the ortho and para substituents. This method validates that the propoxy group is in the correct position relative to the fluorine.

Experimental Setup
  • Solvent: CDClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Deuterated Chloroform) or DMSO-
    
    
    
    .[2]
  • Internal Standard: Trichlorofluoromethane (CFClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    = 0 ppm) or Hexafluorobenzene (
    
    
    = -164.9 ppm).
  • Frequency: 376 MHz (for a 400 MHz proton instrument).[1]

Data Interpretation
NucleusSignal TypeApprox.[1][3] Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
AssignmentMechanistic Insight

F
Multiplet-105 to -115 ppm Ar-F Distinctive shift for F para to Nitro and meta to Propoxy.

H
Triplet~1.0 ppm-CH

-CH

-CH

Terminal methyl of propoxy group.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H
Multiplet~1.8 ppm-CH

-CH

-CH

Methylene bridge.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H
Triplet~4.0 ppm-O-CH

-
Ether linkage (deshielded by oxygen).
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H
Multiplet7.0 - 8.0 ppmAr-H Aromatic protons showing

coupling.

Critical Quality Attribute: If the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


F signal appears split or if a second fluorine peak appears (e.g., at -120 ppm), it indicates the presence of a regioisomer  (e.g., 5-fluoro-2-nitro-1-propoxybenzene), which is a critical process failure in substitution reactions.

Part 4: GC-MS Impurity Profiling

Objective: Identification of volatile side-products and residual solvents. Rationale: As a nitro-aromatic, the compound is stable enough for Gas Chromatography.[1] Mass Spectrometry (EI) provides a fragmentation pattern useful for confirming the molecular weight (199 Da).[1]

Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet Temp: 250°C (Split mode 20:1).

  • Oven Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: Electron Impact (70 eV).[1]

Mass Spectrum Fingerprint (Expected):

  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  m/z 199.
    
  • Base Peak: Loss of propyl group or nitro group fragments (M-43 or M-46).[1]

  • Diagnostic Fragment: m/z 157 (Loss of propyl chain via McLafferty rearrangement or simple cleavage).[1]

References

  • PubChem Compound Summary . (2025). 4-Fluoro-1-nitro-2-propoxybenzene (CID 505428570).[1] National Center for Biotechnology Information.[1] Link[1]

  • Lukin, O., et al. (2010).[1] Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982–5986.[1] (Provides foundational HPLC/IR methods for fluoronitrobenzene derivatives). Link[1][4]

  • Wiberg, K. B., et al. (2004).[1] DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. Journal of Computational Chemistry. (Validates use of 19F NMR for structural assignment of fluoro-aromatics). Link[1][5]

  • Sigma-Aldrich . (2025).[1] Product Specification: 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3).[1] Merck KGaA.[1] Link[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Fluoro-1-nitro-2-propoxybenzene, a halogenated nitroaromatic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

Core Principle: Hazard Identification and Segregation

4-Fluoro-1-nitro-2-propoxybenzene belongs to the family of halogenated nitroaromatic compounds. This classification is the cornerstone of its disposal plan. Such compounds are generally recognized as hazardous due to their toxicity and environmental persistence.[1] The presence of both a halogen (fluorine) and a nitro group dictates its handling as a specific, segregated waste stream.

The primary rationale for segregating halogenated waste is twofold:

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict management of halogenated organic compounds.[2]

  • Disposal Method: The preferred disposal method, high-temperature incineration, requires specific conditions to safely break down halogenated molecules and scrub the resulting acid gases (like hydrogen fluoride).[3] Mixing this waste with non-halogenated solvents complicates and increases the cost of this process.[4]

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSupporting Compounds & Sources
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.1-Fluoro-4-nitrobenzene, 4-Bromo-1-fluoro-2-nitrobenzene.[5][6][7]
Skin/Eye Irritation Causes skin and serious eye irritation.1-Fluoro-2-nitrobenzene, 4-Bromo-1-fluoro-2-nitrobenzene.[6][8]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.1-Fluoro-4-nitrobenzene.[5][7]
Environmental Hazard Harmful to aquatic life with long-lasting effects.1-Fluoro-4-nitrobenzene.[9]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures safety and compliance from the moment the waste is generated to its final removal from the laboratory.

Step 1: Immediate Segregation at the Point of Generation

All waste containing 4-Fluoro-1-nitro-2-propoxybenzene, including pure residues, contaminated solvents, and rinsates, must be collected in a dedicated waste container.

  • Action: Collect waste in a container explicitly labeled "Halogenated Organic Waste."[3]

  • Causality: Preventing cross-contamination is the most critical step. Mixing with non-halogenated waste makes the entire volume more expensive and difficult to dispose of. Mixing with incompatible materials, such as strong oxidizing agents or bases, can trigger dangerous chemical reactions.[7][9]

Step 2: Waste Container Selection

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, tight-fitting cap.[3] Ensure the container is in excellent condition, free from cracks or defects.[10]

  • Causality: The container must be inert to the waste it holds. A compromised container can lead to spills, releasing toxic vapors and creating a significant exposure risk. The cap must be secure to prevent evaporation of volatile components.[10]

Step 3: Comprehensive and Accurate Labeling

A properly labeled container communicates hazards and contents clearly to all personnel and waste handlers.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Fluoro-1-nitro-2-propoxybenzene" and any other chemical constituents, with approximate percentages.

    • The date of accumulation (the date the first waste was added).[11]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[3]

    • The name and contact information of the generating researcher or lab.

  • Causality: Federal and local regulations mandate these details.[2] Accurate labeling prevents accidental mixing, ensures correct handling during a spill or emergency, and is required by the disposal contractor.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the control of laboratory personnel and away from general traffic. The container must be kept within a secondary containment bin or tray to capture any potential leaks.[4]

  • Causality: The SAA concept ensures that hazardous waste is managed safely at its point of generation. Secondary containment is a critical safety measure that prevents a small leak from becoming a major spill, protecting infrastructure and personnel.

Step 5: Arranging for Final Disposal

Hazardous waste must be handled by certified professionals.

  • Action: When the waste container is approximately three-quarters full, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department.[4] Do not overfill containers.

  • Causality: Your EHS department is the official liaison with licensed hazardous waste disposal contractors. These contractors are permitted to transport and manage hazardous materials according to strict governmental regulations.

The Final Disposal Pathway: High-Temperature Incineration

The most effective and common method for destroying halogenated nitroaromatic compounds is high-temperature incineration.[3]

  • Process: The waste is injected into a specialized incinerator operating at temperatures typically exceeding 1,800°F. This extreme heat breaks the strong chemical bonds of the aromatic ring and the carbon-fluorine bond, destroying the toxic organic structure.[3]

  • Emission Control: The incineration process generates acid gases, primarily hydrogen fluoride (HF). The incinerator is equipped with sophisticated air pollution control systems, such as scrubbers, which neutralize these gases before they are released into the atmosphere.[3]

  • Ash Disposal: Any resulting ash is tested. If it meets non-hazardous criteria, it can be landfilled. If it remains hazardous, it is sent to a secure hazardous waste landfill.[3]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Fluoro-1-nitro-2-propoxybenzene.

G Disposal Workflow for 4-Fluoro-1-nitro-2-propoxybenzene A Waste Generation (e.g., reaction residue, rinsate) B Segregate as 'Halogenated Organic Waste' A->B C Select Compliant Container (HDPE or Glass, secure cap) B->C D Affix 'Hazardous Waste' Label (Complete all required fields) C->D E Store in Designated SAA (Secondary Containment Required) D->E F Container >75% Full? E->F G Continue Collection (Keep container closed) F->G No H Contact EHS for Pickup F->H Yes G->E I Transfer to Licensed Waste Contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for handling 4-Fluoro-1-nitro-2-propoxybenzene waste.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.
  • Aarti Industries. (n.d.). GPS Safety Summary: 2,4-Di Fluoro Nitro Benzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • NIOSH. (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. Wikisource.
  • CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Alfa Aesar. (2025). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1-nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 4-Fluoro-1-nitro-2-propoxybenzene, a halogenated nitroaromatic compound, presents a significant hazard profile that necessitates rigorous and informed safety protocols. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the PPE

Effective protection begins with a deep understanding of the risks. The molecular structure of 4-Fluoro-1-nitro-2-propoxybenzene, featuring a nitro group and a halogen on a benzene ring, is associated with several distinct toxicological threats. While data for this specific molecule is limited, the hazard profile can be reliably inferred from structurally similar compounds like 1-Fluoro-4-nitrobenzene and other halogenated nitrobenzenes. The primary dangers stem from its toxicity upon inhalation, skin contact, and ingestion, its capacity to cause severe irritation, and the potential for long-term organ damage.[1][2][3]

The core principle of PPE selection is to establish a barrier between your body and these hazards. The following table summarizes the key risks that dictate our protective strategy.

Exposure Route Potential Health Effects Rationale for Protection
Inhalation Toxic if inhaled; may cause respiratory irritation.[2][3][4][5] Repeated exposure can lead to systemic effects, including methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6]Engineering controls (fume hood) are primary. Respirators are required for emergencies or when engineering controls are insufficient.
Dermal (Skin) Harmful in contact with skin; causes skin irritation.[1][3][7] The compound can be absorbed through the skin, leading to systemic toxicity.Impermeable gloves and a lab coat are essential to prevent direct contact and absorption.
Ocular (Eyes) Causes serious eye irritation.[1][3][7][8] Direct contact with vapors or splashes can result in significant damage.Chemical splash goggles are mandatory to provide a complete seal around the eyes.
Ingestion Harmful if swallowed.[2][3][4]Strict hygiene protocols, including no eating or drinking in the lab and thorough hand washing, prevent accidental ingestion.[4][5]
Chronic Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3]Consistent and correct use of all recommended PPE during every handling event is crucial to minimize cumulative exposure.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE strategy is required. The appropriate level of protection varies between standard laboratory operations and emergency situations. The following table provides specific, actionable recommendations.

Protection Area Standard Operations (In Chemical Fume Hood) Emergency / Large Spill Response
Primary Engineering Control Certified Chemical Fume Hood. This is the most critical safety component and is non-negotiable. It protects against inhalation of toxic vapors.[1][3]Restricted Access & Maximized Ventilation. Evacuate non-essential personnel and ensure the area is well-ventilated.[2][9]
Eye / Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). Goggles provide a superior seal compared to safety glasses, protecting against splashes and vapors.[4]Face Shield worn over Chemical Splash Goggles. This combination offers full-face protection from splashes during a large-volume incident.[10]
Hand Protection Nitrile Gloves (minimum 0.2mm thickness). Double-gloving is recommended. Check glove manufacturer's compatibility charts. Discard and replace immediately upon any sign of contamination or degradation.Heavy-duty Chemical Resistant Gloves (e.g., Butyl or Viton). These offer longer breakthrough times for aggressive chemicals. Wear over an inner pair of nitrile gloves.
Body Protection Flame-Resistant (FR) Lab Coat. Fully buttoned with sleeves rolled down.Chemical-Resistant Apron or Disposable Coverall. Worn over the FR lab coat to provide an additional barrier against significant splashes.[10]
Foot Protection Closed-toe, non-porous shoes. Chemical-Resistant Shoe Covers.
Respiratory Protection Not typically required if work is performed correctly within a certified fume hood.Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges or a Self-Contained Breathing Apparatus (SCBA). Selection depends on the spill volume and airborne concentration.[2][4]

Procedural Guidance: The Safe Handling Workflow

Adherence to a strict, repeatable workflow is critical for minimizing exposure risk. Each step is designed to reinforce the integrity of your protective barriers.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify that the chemical fume hood is operational and the certification is current.

    • Ensure an operational safety shower and eyewash station are within a 10-second travel distance.

    • Locate the appropriate spill kit and fire extinguisher.

    • Confirm you have all necessary PPE in the correct sizes and in good condition.

  • Donning PPE:

    • Put on your lab coat and shoes.

    • Don chemical splash goggles.

    • Wash hands and don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of 4-Fluoro-1-nitro-2-propoxybenzene (weighing, transfers, reactions) deep within the chemical fume hood with the sash at the lowest practical height.

    • Keep the container tightly closed when not in immediate use.[1][4][7]

    • Use the smallest quantity of the chemical necessary for the procedure.

  • Waste Segregation:

    • Immediately dispose of any contaminated materials (e.g., pipette tips, weighing paper) into a designated, clearly labeled "Halogenated Organic Waste" container located inside the fume hood.[11][12]

  • Doffing PPE (Removal):

    • With both pairs of gloves still on, decontaminate any equipment used and the work surface inside the fume hood.

    • Remove the outer pair of gloves, turning them inside out, and dispose of them in the halogenated waste container.

    • Step away from the immediate work area.

    • Remove the lab coat, folding it inward to contain any potential surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves, turning them inside out, and dispose of them.

    • Immediately wash hands thoroughly with soap and water.[4][7]

G cluster_prep Preparation cluster_work Execution cluster_post Conclusion a 1. Pre-Operational Safety Check b 2. Don Full PPE a->b Area is Safe c 3. Handle Chemical in Fume Hood b->c d 4. Segregate Waste (Halogenated) c->d e 5. Decontaminate Workspace d->e f 6. Doff PPE e->f g 7. Wash Hands f->g

Caption: Standard workflow for safely handling 4-Fluoro-1-nitro-2-propoxybenzene.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an accident, a swift and correct response can significantly mitigate harm.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][3][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Chemical Spill Response: The response to a spill is dictated by its scale and your level of training.

G spill Spill Detected assess Assess Size & Risk (Inside or Outside Hood?) spill->assess decision Is spill minor, contained in hood, & you are trained? assess->decision evacuate EVACUATE AREA Alert Colleagues decision->evacuate No don_ppe Don Spill Response PPE (Respirator, Apron, etc.) decision->don_ppe Yes notify Notify EHS / Emergency Services & Pull Fire Alarm evacuate->notify contain Contain Spill with Absorbent Materials don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decon Decontaminate Area collect->decon

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical, final step in the safe handling of hazardous materials.

  • Waste Segregation: 4-Fluoro-1-nitro-2-propoxybenzene is a halogenated organic compound . All waste streams containing this chemical, including contaminated solids (gloves, paper towels) and solutions, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[11][12]

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[12] They should be stored in a secondary containment bin within a satellite accumulation area or fume hood.

  • Disposal: Do not dispose of this chemical or its waste down the drain.[12][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][14]

By integrating this expert-level understanding of the hazards with disciplined, repeatable procedures, you create a robust safety culture that provides value far beyond any single experiment.

References

  • Vertex AI Search, Safety Data Sheet. (2025).
  • Vertex AI Search, Safety Data Sheet. (2025).
  • Apollo Scientific. (2023).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990).
  • United States Biological.
  • GOV.UK. Nitrobenzene - Incident management.
  • ChemicalBook. (2025). 4-Fluoro-2-nitro-1-(trifluoromethoxy)
  • Central Drug House (P) Ltd.
  • Vertex AI Search, Safety Data Sheet. (2025).
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Aarti Industries. Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) Safety Summary.
  • Croner-i.
  • Bucknell University.
  • Heathrow Scientific. Cryogenic Personal Protective Equipment.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • International Enviroguard. (2019).
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-nitro-2-propoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-nitro-2-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.